molecular formula C34H50Br2N4O2 B15617874 Benzoquinonium dibromide

Benzoquinonium dibromide

货号: B15617874
分子量: 706.6 g/mol
InChI 键: DVQZHWAYOLXTHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzoquinonium dibromide is a cholinergic antagonist.

属性

分子式

C34H50Br2N4O2

分子量

706.6 g/mol

IUPAC 名称

3,6-bis[3-[benzyl(diethyl)azaniumyl]propylimino]cyclohexa-1,4-diene-1,4-diolate;dihydrobromide

InChI

InChI=1S/C34H48N4O2.2BrH/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30;;/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3;2*1H

InChI 键

DVQZHWAYOLXTHE-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Benzoquinonium Dibromide: A Technical Guide to its Primary Molecular Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoquinonium dibromide is a quaternary ammonium (B1175870) compound that has been historically characterized as a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors, a family of ligand-gated ion channels, are critical mediators of synaptic transmission in the central and peripheral nervous systems. This document provides a comprehensive technical overview of the interaction between this compound and its primary target, the nAChR. It consolidates available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways affected by nAChR antagonism.

Primary Molecular Target: Nicotinic Acetylcholine Receptor (nAChR)

The primary molecular target of this compound is the nicotinic acetylcholine receptor (nAChR).[1][2][3] nAChRs are pentameric ligand-gated ion channels that are activated by the endogenous neurotransmitter acetylcholine (ACh) and are also responsive to nicotine.[2] These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a myriad of physiological processes, including neuromuscular transmission, ganglionic transmission, and cognitive functions.

This compound functions as a nicotinic antagonist , meaning it binds to the receptor but does not activate it, thereby blocking the effects of acetylcholine and other nicotinic agonists.[1][3] It is also classified as a ganglion blocker , indicating its action at nAChRs in autonomic ganglia.[1][3] Some evidence suggests a more complex mechanism where it may activate single channels but also block open channels at neuronal nAChRs.[2]

Quantitative Pharmacological Data

The available quantitative data on the potency of this compound is limited in the publicly accessible literature. However, some key values have been reported, indicating its high affinity for nAChRs.

ParameterValueReceptor/SystemReference
IC500.46 µMNicotinic Acetylcholine Receptors (nAChRs)[4]

Note: The specific nAChR subtype and experimental conditions for this IC50 value are not detailed in the available abstract. Further data from primary literature, particularly regarding its affinity (Ki/Kd) and potency (IC50/EC50) at various nAChR subtypes (e.g., α4β2, α7, muscle-type), is necessary for a complete pharmacological profile. Historical studies, such as those by Bowman and Webb (1972), likely contain more detailed quantitative data on its neuromuscular and ganglion blocking activities in animal models.

Signaling Pathways Modulated by this compound

As an antagonist of nAChRs, this compound primarily acts by inhibiting the downstream signaling cascades that are normally initiated by receptor activation. The binding of an agonist to the nAChR triggers a conformational change that opens the ion channel, leading to an influx of cations (primarily Na+ and Ca2+). This influx depolarizes the cell membrane and initiates a variety of intracellular signaling events. By blocking this initial step, this compound effectively inhibits these downstream pathways.

dot

Caption: Mechanism of nAChR antagonism by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are found within primary research articles. Below are generalized methodologies commonly employed to study the interaction of compounds with nAChRs, which would be applicable to this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki or Kd) of a compound for a receptor.

dot

Radioligand_Binding_Assay_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep Prepare membranes from tissue or cell lines expressing nAChRs incubate Incubate membranes with a radiolabeled nAChR ligand (e.g., [3H]epibatidine) and varying concentrations of This compound prep->incubate separate Separate bound from free radioligand via filtration incubate->separate count Quantify bound radioactivity using scintillation counting separate->count analyze Generate competition binding curves and calculate IC50 and Ki values count->analyze

Caption: Workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize tissues or cells expressing the nAChR subtype of interest in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled nAChR ligand (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin) and a range of concentrations of unlabeled this compound.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Electrophysiology

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp on cultured neurons, are used to measure the functional effects of a compound on the ion channel activity of nAChRs.

dot

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_application Drug Application cluster_analysis Data Analysis prep Express nAChR subunits in Xenopus oocytes or use cultured neurons record Voltage-clamp the cell and record baseline currents prep->record apply_agonist Apply an nAChR agonist (e.g., acetylcholine) to evoke a current record->apply_agonist apply_antagonist Co-apply the agonist with varying concentrations of This compound apply_agonist->apply_antagonist analyze Measure the inhibition of the agonist-evoked current and calculate the IC50 apply_antagonist->analyze

Caption: Workflow for an electrophysiological experiment.

Detailed Steps:

  • Cell Preparation: Prepare Xenopus oocytes expressing the desired nAChR subtypes or culture primary neurons known to express these receptors.

  • Recording Setup: Place the cell in a recording chamber and establish a whole-cell patch-clamp or two-electrode voltage-clamp configuration.

  • Agonist Application: Perfuse the cell with a known concentration of an nAChR agonist (e.g., acetylcholine) to elicit an inward current.

  • Antagonist Application: Co-apply the agonist with increasing concentrations of this compound and record the resulting currents.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the presence of different concentrations of this compound. Plot the percentage of inhibition against the antagonist concentration and fit the data to determine the IC50 for the functional blockade of the receptor.

Conclusion

This compound is a valuable research tool for probing the function of nicotinic acetylcholine receptors due to its potent antagonist activity. While its primary target is well-established as the nAChR, a more detailed and subtype-specific quantitative pharmacological profile would greatly enhance its utility in modern drug discovery and neuroscience research. The experimental protocols outlined in this guide provide a framework for further characterization of this and other nAChR-targeting compounds. The continued investigation into the interactions of such molecules with specific nAChR subtypes will be crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

The Rise and Fall of a Synthetic Curare: An In-depth Technical Guide to the Discovery and History of Benzoquinonium Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of Benzoquinonium (B1213216) dibromide, a synthetic neuromuscular blocking agent. The document details its synthesis, mechanism of action, and the key experimental findings that defined its profile as a curarimimetic drug. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols from seminal studies are provided. Visual diagrams of relevant pathways and workflows are included to facilitate understanding.

Discovery and Initial Investigations

Benzoquinonium dibromide, initially known as Mytolon chloride and scientifically as 2,5-bis-(3-diethylaminopropylamino) benzoquinone-bis-benzylchloride (WIN 2747), emerged from the post-World War II era of intense research into synthetic neuromuscular blocking agents. The goal was to develop safer and more controllable alternatives to d-tubocurarine for use in anesthesia and surgery.

The seminal work on Benzoquinonium was conducted by J.O. Hoppe and his colleagues at the Sterling-Winthrop Research Institute. While the full text of Hoppe's original 1950 publication in the Journal of Pharmacology and Experimental Therapeutics remains elusive in publicly accessible databases, subsequent research and reviews attribute the initial pharmacological investigation of WIN 2747 to his team.

A preliminary report on the clinical use of "Mytolon chloride" as a new agent for producing muscular relaxation was published by J.G. Arrowood in 1951 in the journal Anesthesiology[1]. This publication marked the introduction of Benzoquinonium to the broader medical and scientific community.

Synthesis of this compound

A general synthetic pathway can be conceptualized as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_oxidation Oxidation & Quaternization cluster_product Final Product p_benzoquinone p-Benzoquinone reaction_step Nucleophilic Addition p_benzoquinone->reaction_step amine N,N-diethyl-N'-(phenylmethyl)propane-1,3-diamine amine->reaction_step intermediate_product 2,5-bis-substituted hydroquinone (B1673460) reaction_step->intermediate_product oxidation_step Oxidation & Reaction with Benzyl (B1604629) Bromide intermediate_product->oxidation_step final_product This compound oxidation_step->final_product

Conceptual Synthetic Workflow for this compound.

Experimental Protocol: General Synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones

This protocol is based on established methods for analogous compounds and serves as a representative procedure:

  • Dissolution of Reactants: p-Benzoquinone is dissolved in a suitable solvent, such as ethanol (B145695) or methanol.

  • Addition of Amine: The corresponding amine, in this case, a derivative of N,N-diethyl-N'-(phenylmethyl)propane-1,3-diamine, is added dropwise to the benzoquinone solution at room temperature with constant stirring.

  • Reaction: The reaction mixture is stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography. The reaction proceeds through a nucleophilic addition of the amine to the benzoquinone ring, followed by oxidation of the resulting hydroquinone intermediate.

  • Quaternization: To form the dibromide salt, the product from the previous step is treated with two equivalents of benzyl bromide.

  • Isolation and Purification: The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent to remove unreacted starting materials, and then purified by recrystallization.

Pharmacological Profile: A Curare-like Neuromuscular Blocker

Early pharmacological studies established that Benzoquinonium acts as a non-depolarizing neuromuscular blocking agent, exhibiting a "curare-like" paralysis.[3] This classification distinguishes it from depolarizing agents like decamethonium (B1670452) and suxamethonium, which were also being investigated at the time.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of skeletal muscle.

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) nerve_impulse Nerve Impulse ach_release Acetylcholine (ACh) Release nerve_impulse->ach_release nachr Nicotinic ACh Receptor (nAChR) ach_release->nachr Binds to muscle_contraction Muscle Contraction nachr->muscle_contraction Activates blockade Blockade benzoquinonium This compound benzoquinonium->nachr Competitively Binds to

Competitive Antagonism at the Neuromuscular Junction.

By occupying the ACh binding sites on the nAChRs, Benzoquinonium prevents the binding of ACh released from the presynaptic nerve terminal. This inhibition prevents the depolarization of the motor endplate, thereby blocking neuromuscular transmission and resulting in muscle paralysis.

Experimental Evidence and Quantitative Data

Studies in animal models, such as the cat and hen, provided crucial insights into the neuromuscular blocking properties of Benzoquinonium.

Experimental Protocol: In Vivo Neuromuscular Blockade Assessment (Cat Tibialis Anterior Preparation)

A common experimental setup to quantify the potency of neuromuscular blocking agents involves the following steps:

  • Animal Preparation: A cat is anesthetized, and the sciatic nerve, which innervates the tibialis anterior muscle, is surgically exposed and isolated.

  • Stimulation: The sciatic nerve is stimulated with supramaximal electrical pulses to elicit muscle contractions of the tibialis anterior.

  • Recording: The tension of the muscle contractions is recorded using a force transducer.

  • Drug Administration: this compound is administered intravenously at varying doses.

  • Data Analysis: The dose-dependent reduction in muscle twitch height is measured to determine the effective dose (ED) required to produce a certain level of neuromuscular blockade (e.g., ED50 or ED95).

Table 1: Comparative Effects of Neuromuscular Blocking Agents

FeatureBenzoquinonium (Mytolon)d-TubocurarineDecamethonium
Mechanism Non-depolarizingNon-depolarizingDepolarizing
Initial Effect Flaccid paralysisFlaccid paralysisMuscle fasciculations followed by paralysis
Reversal by Anticholinesterases YesYesNo (potentiated)

Clinical Use and Eventual Decline

This compound was introduced into clinical practice for anesthesia to achieve muscle relaxation during surgical procedures.[4] Its non-depolarizing nature offered an alternative to the fasciculations and potential for hyperkalemia associated with depolarizing agents.

However, the clinical use of Benzoquinonium was not without its challenges. Reports of side effects, including potential cardiovascular effects and the availability of newer agents with more favorable safety profiles, likely contributed to its eventual decline in use. The history of neuromuscular blocking agents is marked by a continuous search for drugs with a rapid onset, predictable duration of action, minimal side effects, and reliable reversibility.[5][6] Benzoquinonium, while a significant step in the development of synthetic muscle relaxants, was ultimately superseded by compounds that better met these criteria.

Conclusion

This compound holds a notable place in the history of pharmacology and anesthesia as an early synthetic, non-depolarizing neuromuscular blocking agent. Its discovery and development were part of a critical period of innovation that transformed surgical practice. While it is no longer in clinical use, the study of its synthesis, mechanism of action, and pharmacological effects provides valuable insights for researchers and professionals in drug development, illustrating the iterative process of refining therapeutic agents to improve safety and efficacy.

References

Benzoquinonium Dibromide: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium dibromide is a synthetic quaternary ammonium (B1175870) compound that has been investigated for its properties as a neuromuscular blocking agent and a ganglion blocker. Its primary mechanism of action involves the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), making it a subject of interest in neuropharmacology and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and development professionals.

Chemical Structure and Properties

This compound possesses a distinct chemical structure characterized by a benzoquinone core linked to two quaternary ammonium moieties. This structure is central to its biological activity.

Chemical Structure:

  • IUPAC Name: benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium dibromide[1]

  • CAS Number: 311-09-1[2]

  • Molecular Formula: C₃₄H₅₀Br₂N₄O₂[2]

The molecule consists of a 1,4-benzoquinone (B44022) ring, which is a six-membered ring containing two ketone groups. This central ring is substituted with two amino-propyl side chains, which are in turn connected to N,N-diethylbenzylammonium groups. The presence of two quaternary ammonium groups confers a permanent positive charge on the molecule, which is crucial for its interaction with the negatively charged residues in the binding sites of nicotinic acetylcholine receptors. The counter ions are two bromide anions.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in vitro/in vivo studies.

PropertyValueSource
Molecular Weight 706.6 g/mol [2][3]
Physical State Solid (form not specified in search results)
Melting Point Data not available in search results
Boiling Point Data not available in search results
Solubility Soluble to 100 mM in DMSO. Soluble to 5 mM in water with gentle warming.[3]
Stability and Storage Store at room temperature.[3]

Mechanism of Action

This compound exerts its pharmacological effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.

This compound is classified as a nicotinic antagonist and a ganglion blocker.[3] Its mechanism is complex and appears to be concentration-dependent, exhibiting a dual action:

  • Single-Channel Activation: At low concentrations, this compound can activate single nicotinic receptor channels.

  • Open-Channel Blockade: At higher concentrations, it acts as an open-channel blocker of the nicotinic receptor.[3]

This dual functionality suggests a multifaceted interaction with the nAChR protein. The initial activation may be due to a partial agonist effect, while the subsequent block prevents the normal flow of ions, leading to the inhibition of neurotransmission.

Signaling Pathway

The general signaling pathway for nicotinic acetylcholine receptors involves the binding of the endogenous agonist, acetylcholine, which triggers a conformational change in the receptor, opening the ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the postsynaptic membrane. This depolarization can then initiate an action potential and activate downstream signaling cascades.

As an antagonist, this compound interferes with this process. The following diagram illustrates the antagonistic action of this compound on the nAChR signaling pathway.

nAChR_Antagonism cluster_post Postsynaptic Membrane ACh Acetylcholine nAChR Nicotinic ACh Receptor (Closed) ACh->nAChR Binds nAChR_Open Nicotinic ACh Receptor (Open) nAChR->nAChR_Open Conformational Change Ion_Channel Ion Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+/Ca2+ Influx Signal_Transduction Downstream Signaling (e.g., PI3K-Akt, MAPK/ERK) Depolarization->Signal_Transduction Activates BZQ Benzoquinonium dibromide BZQ->nAChR Binds & Blocks (Antagonist) BZQ->nAChR_Open Blocks Open Channel

Caption: Antagonistic action of this compound on the nAChR signaling pathway.

Experimental Protocols

To investigate the effects of this compound on nicotinic acetylcholine receptors, electrophysiological techniques are paramount. The following provides a detailed methodology for a key experiment: whole-cell patch-clamp recording.

Whole-Cell Patch-Clamp Recording to Characterize nAChR Antagonism

This protocol is designed to measure the inhibitory effect of this compound on nAChR-mediated currents in a cellular model.

1. Cell Culture and Preparation:

  • Use a cell line stably expressing the desired nAChR subtype (e.g., SH-SY5Y for endogenous human nAChRs, or HEK293 cells transfected with specific nAChR subunits).

  • Culture cells in appropriate media and conditions.

  • For recording, plate cells on glass coverslips at a low density to allow for the isolation of single cells.

2. Solutions and Reagents:

  • External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

  • Agonist Solution: Prepare a stock solution of acetylcholine (or another suitable nAChR agonist) in the external solution.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in DMSO. Further dilute in the external solution to the desired final concentrations for application.

3. Electrophysiological Recording:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

  • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply the agonist solution for a short duration (e.g., 2-5 seconds) to evoke a baseline inward current. Repeat this application at regular intervals (e.g., every 60 seconds) to ensure a stable response.

  • Once a stable baseline is established, co-apply the agonist with different concentrations of this compound and record the resulting currents.

  • Wash out the this compound with the external solution to observe any recovery of the agonist-evoked current.

4. Data Analysis:

  • Measure the peak amplitude of the inward currents evoked by the agonist in the absence and presence of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The following diagram illustrates the experimental workflow for the whole-cell patch-clamp protocol.

Patch_Clamp_Workflow Start Start Cell_Culture Cell Culture (nAChR expressing cells) Start->Cell_Culture Plating Plate cells on glass coverslips Cell_Culture->Plating Recording_Setup Prepare Recording Setup (Microscope, Amplifier, etc.) Plating->Recording_Setup Giga_Seal Form Giga-ohm Seal on a single cell Recording_Setup->Giga_Seal Solutions Prepare External and Internal Solutions Pipette Pull and Fill Patch Pipette Solutions->Pipette Pipette->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Agonist-Evoked Currents Whole_Cell->Baseline Drug_Application Apply Agonist + This compound Baseline->Drug_Application Washout Washout and Record Recovery Drug_Application->Washout Data_Analysis Data Analysis (IC50 determination) Washout->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for whole-cell patch-clamp recording.

Conclusion

This compound is a valuable pharmacological tool for studying the function and modulation of nicotinic acetylcholine receptors. Its unique dual mechanism of action as both a single-channel activator and an open-channel blocker provides a complex yet intriguing profile for researchers. The information and protocols provided in this technical guide are intended to serve as a comprehensive resource for scientists and drug development professionals working in the field of neuropharmacology, facilitating further exploration of this and similar compounds. A thorough understanding of its chemical properties and biological interactions is crucial for its effective application in research and for the potential development of novel therapeutics targeting the nicotinic acetylcholine receptor system.

References

An In-Depth Technical Guide to Benzoquinonium Dibromide (CAS 311-09-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoquinonium (B1213216) dibromide (CAS 311-09-1) is a quaternary ammonium (B1175870) compound historically recognized for its potent neuromuscular blocking and ganglionic blocking activities. It functions primarily as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, exhibiting a complex interaction with these ion channels. This technical guide provides a comprehensive overview of the available scientific data on benzoquinonium dibromide, including its physicochemical properties, mechanism of action, and key experimental findings. The information is presented to support further research and development efforts in the fields of pharmacology and neuroscience.

Physicochemical Properties

This compound is a red solid with the following properties:

PropertyValueSource(s)
CAS Number 311-09-1[1][2]
Molecular Formula C₃₄H₅₀Br₂N₄O₂[1][2]
Molecular Weight 706.6 g/mol [1][2]
Appearance Red solid[1]
Solubility Insoluble in water; Soluble in DMSO (<70.66 mg/mL)[1]
Storage Store at room temperature[1]
IUPAC Name N,N'-[(3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethylbenzenemethanaminium] dibromide[2]
Canonical SMILES CC--INVALID-LINK--(CCCNC1=CC(=O)C(=CC1=O)NCCC--INVALID-LINK--(CC)CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-].[Br-][1]

Mechanism of Action

This compound exerts its pharmacological effects primarily through the antagonism of nicotinic acetylcholine receptors (nAChRs).[3] These receptors are ligand-gated ion channels crucial for synaptic transmission at the neuromuscular junction and in autonomic ganglia.

The interaction of this compound with nAChRs is multifaceted. It not only acts as a competitive antagonist at the acetylcholine binding site but also functions as an open-channel blocker.[1] Furthermore, studies have shown that it can activate single-channel currents in neuronal nAChRs, suggesting a more complex modulatory role.[1]

Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of acetylcholine (ACh) to nAChRs triggers the opening of the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the postsynaptic membrane. This depolarization initiates a cascade of downstream signaling events. In the context of neuromuscular transmission, this leads to muscle contraction. This compound, by blocking this initial step, prevents muscle depolarization and induces paralysis.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane ActionPotential Action Potential Ca_influx_pre Ca²⁺ Influx ActionPotential->Ca_influx_pre ACh_release ACh Release Ca_influx_pre->ACh_release ACh ACh ACh_release->ACh nAChR nAChR ACh->nAChR Ion_influx Na⁺/Ca²⁺ Influx nAChR->Ion_influx Depolarization Depolarization Ion_influx->Depolarization MuscleContraction Muscle Contraction Depolarization->MuscleContraction Benzoquinonium Benzoquinonium dibromide Benzoquinonium->nAChR Antagonism

Figure 1. Simplified signaling pathway at the neuromuscular junction and the antagonistic action of this compound.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound.

ParameterValueSpecies/SystemReference(s)
IC₅₀ (nAChRs) 0.46 µMNot specified[3]
Single-Channel Conductance States 43 ± 3.3 pSFetal rat hippocampal neurons[1]
30 ± 4.2 pSFetal rat hippocampal neurons[1]

No specific in vivo pharmacokinetic parameters (Cmax, Tmax, half-life, clearance, volume of distribution) or LD50 values for this compound were identified in the reviewed literature.

Experimental Protocols

In Vitro Electrophysiology (Patch-Clamp)

This technique is used to study the effects of a compound on ion channels in isolated cells, such as the fetal rat hippocampal neurons mentioned in the literature.[1]

Objective: To measure the effect of this compound on nAChR single-channel currents.

Methodology:

  • Cell Culture: Fetal rat hippocampal neurons are cultured for 11 to 35 days.

  • Patch Preparation: An "outside-out" patch of the neuronal membrane containing nAChRs is excised using a micropipette.

  • Drug Application: this compound (0.1-10 µM) is applied to the patch.

  • Data Acquisition: The current flowing through the single ion channels is recorded using a patch-clamp amplifier.

  • Analysis: The amplitude and frequency of single-channel openings are analyzed to determine the effect of the compound.

In Vivo Neuromuscular Blockade Assessment (Cat/Hen Model)

These experiments assess the paralytic effect of the compound in a whole-animal model.[4]

Objective: To determine the neuromuscular blocking properties of this compound.

Methodology:

  • Animal Preparation: A cat or hen is anesthetized. The sciatic nerve and the tibialis anterior muscle (in cats) or the gastrocnemius muscle (in hens) are surgically exposed.

  • Stimulation: The motor nerve is stimulated with electrodes to elicit muscle contractions (twitches).

  • Drug Administration: this compound is administered intravenously.

  • Measurement: The force of the muscle twitches is recorded using a force transducer.

  • Analysis: The reduction in twitch height following drug administration is quantified to determine the degree of neuromuscular blockade.

cluster_0 Preclinical Screening Workflow for Neuromuscular Blocking Agents A Compound Synthesis and Characterization B In Vitro Screening (e.g., Receptor Binding Assays) A->B C In Vitro Functional Assays (e.g., Patch-Clamp Electrophysiology) B->C D In Vivo Neuromuscular Blockade Assessment (e.g., Cat/Hen Model) C->D E Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) D->E F Toxicology and Safety Pharmacology Studies (e.g., LD50 determination) D->F G Lead Optimization E->G F->G

References

Benzoquinonium Dibromide: A Technical Overview of its Molecular Properties and Pharmacological Actions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzoquinonium dibromide, a quaternary ammonium (B1175870) compound recognized for its potent activity as a neuromuscular blocking agent and ganglion blocker. This document details its chemical and physical properties, including its molecular formula and weight. Furthermore, it delves into its mechanism of action as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, supported by experimental findings. This guide also presents relevant quantitative data and outlines an experimental protocol for studying its effects, offering valuable insights for researchers in pharmacology and drug development.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C34H50Br2N4O2.[1] Its molecular weight is 706.6 g/mol .[1] The structure of this compound is characterized by a central benzoquinone ring linked to two quaternary ammonium moieties.

PropertyValueSource
Molecular FormulaC34H50Br2N4O2PubChem
Molecular Weight706.6 g/mol PubChem
IUPAC NameN,N'-[(3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethylbenzenemethanaminium] dibromidePubChem
CAS Number311-09-1Santa Cruz Biotechnology

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

This compound exerts its pharmacological effects primarily through the antagonism of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels crucial for neurotransmission at the neuromuscular junction and in autonomic ganglia.

As a neuromuscular blocking agent , this compound competes with the endogenous neurotransmitter acetylcholine (ACh) for binding sites on nAChRs at the motor endplate of skeletal muscle. This competitive inhibition prevents the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction and leading to paralysis. Studies have demonstrated that Benzoquinonium produces a curare-like paralysis, characteristic of non-depolarizing neuromuscular blockers.

As a ganglion blocker , this compound also acts on nAChRs in the autonomic ganglia. By blocking these receptors, it inhibits the transmission of nerve impulses between preganglionic and postganglionic neurons in both the sympathetic and parasympathetic nervous systems. This action can lead to a variety of effects on autonomic functions.

Some evidence suggests that Benzoquinonium may act as an open-channel blocker of the nAChR. This mechanism involves the drug entering and physically occluding the ion channel pore after it has been opened by an agonist like acetylcholine, further contributing to the blockade of neurotransmission.

Signaling Pathway of nAChR Antagonism

The primary action of this compound is to block the initial signaling event at the nAChR, which is the influx of cations (primarily Na+ and Ca2+) that leads to cell depolarization. By preventing this, it inhibits the downstream signaling cascades that are normally initiated by nAChR activation. The following diagram illustrates the logical relationship of this compound's antagonistic action.

nAChR_Antagonism Logical Flow of nAChR Antagonism by this compound ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Activates Benzoquinonium Benzoquinonium Dibromide Benzoquinonium->nAChR Competitively Binds to Blocked Blocked Benzoquinonium->Blocked Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential MuscleContraction Muscle Contraction ActionPotential->MuscleContraction GanglionicTransmission Ganglionic Transmission ActionPotential->GanglionicTransmission Blocked->IonChannel Prevents

Caption: Logical flow of this compound's antagonistic action at the nAChR.

Quantitative Data

CompoundED50 (µg/kg)ED95 (µg/kg)
Rocuronium144.8322.1
Pancuronium32.458.1
Vecuronium23.739.9

Note: These values are for comparative purposes and were determined in human studies under specific anesthetic conditions.

Experimental Protocols

The following provides a generalized methodology for investigating the neuromuscular blocking effects of this compound using an in vitro nerve-muscle preparation, a common experimental model in pharmacology.

In Vitro Nerve-Muscle Preparation Assay

Objective: To determine the potency and characteristics of neuromuscular blockade by this compound.

Materials:

  • Isolated phrenic nerve-diaphragm preparation from a rat or guinea pig.

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Force-displacement transducer to measure muscle contraction.

  • Stimulator to deliver electrical impulses to the phrenic nerve.

  • Data acquisition system.

  • This compound stock solution.

Procedure:

  • Preparation Dissection and Mounting: Dissect the phrenic nerve-diaphragm preparation and mount it in the organ bath containing the physiological salt solution. Attach the diaphragm to the force-displacement transducer.

  • Equilibration: Allow the preparation to equilibrate for at least 30 minutes, with regular washing, until a stable baseline of muscle contraction in response to nerve stimulation is achieved.

  • Stimulation: Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz) to elicit twitch responses.

  • Drug Application: Add this compound to the organ bath in a cumulative manner, allowing the response to each concentration to stabilize before adding the next.

  • Data Recording: Record the isometric twitch tension continuously throughout the experiment.

  • Data Analysis: Express the reduction in twitch height as a percentage of the baseline response. Plot the concentration-response curve and determine the IC50 value (the concentration of the drug that produces a 50% reduction in the twitch response).

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro nerve-muscle preparation experiment.

Nerve_Muscle_Workflow Workflow for In Vitro Nerve-Muscle Preparation Assay cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Dissection Dissect Phrenic Nerve- Diaphragm Preparation Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate Preparation Mounting->Equilibration Stimulation Stimulate Phrenic Nerve Equilibration->Stimulation Drug_Application Apply Benzoquinonium Dibromide (Cumulative Doses) Stimulation->Drug_Application Recording Record Muscle Contraction Drug_Application->Recording Analysis Calculate % Inhibition of Twitch Response Recording->Analysis Plotting Plot Concentration- Response Curve Analysis->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: Experimental workflow for assessing neuromuscular blockade.

Conclusion

This compound is a potent antagonist of nicotinic acetylcholine receptors, with significant neuromuscular and ganglion blocking properties. Its mechanism of action involves the competitive inhibition of acetylcholine binding, leading to the interruption of neurotransmission. The provided technical information, including its chemical properties, mechanism of action, and a representative experimental protocol, serves as a valuable resource for researchers investigating neuromuscular pharmacology and developing novel therapeutic agents. Further studies are warranted to fully elucidate its interactions with different nAChR subtypes and to explore its potential clinical applications.

References

The Pharmacological Profile of Benzoquinonium Dibromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological profile of Benzoquinonium (B1213216) Dibromide, a quaternary ammonium (B1175870) compound with significant neuromuscular blocking and ganglionic blocking properties. This document synthesizes available data on its mechanism of action, pharmacodynamics, and key experimental methodologies for its characterization. Quantitative data is presented in structured tables, and relevant signaling pathways and experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound.

Introduction

Benzoquinonium dibromide is a synthetic neuromuscular blocking agent and ganglion blocker.[1] Structurally, it is a bis-quaternary ammonium compound, a class of molecules known for their interaction with cholinergic receptors. Its primary pharmacological actions are the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction and autonomic ganglia.[1][2] Historically, it has been studied for its potential use as a muscle relaxant in surgical procedures. This guide will delve into the detailed pharmacological characteristics of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the blockade of nicotinic acetylcholine receptors.[1] This action is complex, involving both competitive antagonism and non-competitive open-channel block.

  • Neuromuscular Blockade: At the neuromuscular junction, this compound acts as a competitive antagonist at the nAChR on the motor endplate, preventing acetylcholine from binding and thus inhibiting muscle contraction. This results in a non-depolarizing, "curare-like" paralysis.[2]

  • Ganglionic Blockade: In autonomic ganglia, it blocks the nAChRs on postganglionic neurons, inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1]

  • Open-Channel Blockade: In addition to competitive antagonism, this compound can physically block the open ion channel of the nAChR, further preventing ion flow and neuronal depolarization.[1]

  • Direct Channel Activation: Interestingly, some studies have shown that this compound can also directly activate single-channel currents at neuronal nAChRs.[1]

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the mechanism of neuromuscular blockade by this compound.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx ACh Vesicles ACh Vesicles Ca2+ Influx->ACh Vesicles Triggers fusion ACh Release ACh Release ACh Vesicles->ACh Release ACh Acetylcholine (ACh) ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Benzoquinonium Benzoquinonium Dibromide Benzoquinonium->nAChR Competitively Blocks (Antagonist) nAChR->Benzoquinonium Open Channel Block Na+ Influx Na+ Influx / K+ Efflux nAChR->Na+ Influx Opens channel Depolarization Endplate Potential (Depolarization) Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction Initiates

Neuromuscular blockade by this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its interaction with nicotinic acetylcholine receptors.

Neuromuscular Effects
  • Produces a flaccid paralysis characteristic of non-depolarizing neuromuscular blocking agents.[2]

  • The paralysis can be antagonized by acetylcholine, suggesting a competitive mechanism.[2]

  • In cats, anticholinesterases do not reverse the paralysis but can potentiate the antagonistic effect of injected acetylcholine.[2]

Ganglionic Effects
  • As a ganglion blocker, it can lead to a decrease in both sympathetic and parasympathetic tone.

  • The overall effect on an organ system depends on the dominant autonomic tone to that organ.

Muscarinic Receptor Effects

While the primary targets are nicotinic receptors, some related benzoquinoid structures have been shown to interact with muscarinic receptors. The specific affinity of this compound for muscarinic receptor subtypes has not been extensively reported.

Quantitative Pharmacodynamic Data
ParameterValueSpecies/TissueReference
nAChR Antagonism
IC500.46 µMNot Specified[3] (from previous search)
Neuromuscular Blockade
ED50Data not availableCat
ED90Data not availableCat
Ganglionic Blockade
PotencyData not availableDog

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) for this compound, is not extensively documented in publicly available literature. As a quaternary ammonium compound, it is expected to have low oral bioavailability and limited ability to cross the blood-brain barrier.

ParameterValueSpeciesReference
Absorption Data not available
Distribution Data not available
Metabolism Data not available
Excretion Data not available
Half-life Data not available
Volume of Distribution Data not available
Clearance Data not available

Note: The table above reflects the lack of specific pharmacokinetic parameters for this compound in the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound.

In Vitro Neuromuscular Blockade Assay (Phrenic Nerve-Hemidiaphragm Preparation)

This protocol outlines the procedure for assessing the neuromuscular blocking activity of a test compound using an isolated rodent phrenic nerve-hemidiaphragm preparation.

cluster_setup Preparation and Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Dissect Dissect phrenic nerve- hemidiaphragm Mount Mount in organ bath (Krebs solution, 37°C, 95% O2/5% CO2) Dissect->Mount Transducer Attach tendon to force transducer Mount->Transducer Electrodes Place nerve on stimulating electrodes Transducer->Electrodes Stimulate Apply supramaximal electrical stimuli (e.g., 0.1 Hz) Baseline Record stable baseline twitch tension (20-30 min) Stimulate->Baseline AddCompound Add this compound (cumulative concentrations) Baseline->AddCompound Record Record twitch tension at each concentration AddCompound->Record Measure Measure twitch amplitude at each concentration Calculate Express as % of baseline tension Measure->Calculate Plot Plot concentration- response curve Calculate->Plot Determine Calculate IC50 Plot->Determine

Workflow for In Vitro Neuromuscular Blockade Assay.

Methodology:

  • Tissue Preparation: A rat or mouse is humanely euthanized, and the phrenic nerve and attached hemidiaphragm are carefully dissected.

  • Mounting: The preparation is mounted in an organ bath containing oxygenated Krebs-Ringer solution at 37°C. The central tendon is attached to an isometric force transducer to measure muscle tension, and the phrenic nerve is placed on stimulating electrodes.

  • Stimulation and Baseline Recording: Supramaximal electrical stimuli are applied to the phrenic nerve to elicit muscle twitches. A stable baseline twitch tension is recorded for 20-30 minutes.

  • Compound Administration: this compound is added to the organ bath in a cumulative, concentration-dependent manner.

  • Data Collection: The twitch tension is recorded after stabilization at each concentration.

  • Data Analysis: The amplitude of the twitch tension at each concentration is measured and expressed as a percentage of the initial baseline tension. A concentration-response curve is plotted to determine the IC50 value.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype.

cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_separation Separation and Counting cluster_analysis Data Analysis Culture Culture cells expressing nAChR subtype Harvest Harvest and homogenize cells Culture->Harvest Centrifuge Centrifuge to isolate membrane fraction Harvest->Centrifuge Resuspend Resuspend membrane pellet in assay buffer Centrifuge->Resuspend Incubate Incubate membranes with: - Radioligand (e.g., [3H]-Epibatidine) - Test Compound (Benzoquinonium) - Buffer (Total Binding) - Excess Unlabeled Ligand (Non-specific) Resuspend->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound ligand Filter->Wash Count Measure radioactivity on filters via scintillation counting Wash->Count CalculateSpecific Calculate specific binding Count->CalculateSpecific PlotCompetition Plot competition curve (% specific binding vs. [Compound]) CalculateSpecific->PlotCompetition DetermineIC50 Determine IC50 PlotCompetition->DetermineIC50 CalculateKi Calculate Ki using Cheng-Prusoff equation DetermineIC50->CalculateKi

Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Cells stably expressing the nAChR subtype of interest are cultured, harvested, and homogenized. The membrane fraction is isolated by centrifugation.

  • Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]-epibatidine) and varying concentrations of the test compound (this compound). Control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor) are included.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed to remove unbound radioactivity.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the percentage of specific binding against the concentration of the test compound to determine the IC50. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a potent neuromuscular blocking agent and ganglion blocker with a primary mechanism of action involving the antagonism of nicotinic acetylcholine receptors. Its "curare-like" effects at the neuromuscular junction are well-documented, although a comprehensive quantitative understanding of its receptor subtype selectivity and pharmacokinetic profile remains to be fully elucidated in publicly accessible literature. The experimental protocols detailed in this guide provide a framework for the further characterization of this and similar compounds. This technical guide serves as a foundational resource for researchers interested in the pharmacology of this compound and its potential applications.

References

Benzoquinonium Dibromide as a Ganglionic Blocking Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoquinonium (B1213216) dibromide, a quaternary ammonium (B1175870) compound, is recognized for its potent neuromuscular blocking properties. However, its activity as a ganglionic blocker, mediated through the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) within autonomic ganglia, warrants a detailed examination for its potential applications in neuroscience research and drug development. This technical guide provides a comprehensive overview of the core pharmacology of benzoquinonium dibromide as a ganglion blocker. It consolidates available quantitative data, outlines detailed experimental protocols for its investigation, and presents visual representations of its mechanism of action and relevant experimental workflows.

Introduction

Ganglionic blockers are a class of drugs that inhibit neurotransmission between preganglionic and postganglionic neurons in the autonomic nervous system. This action is primarily achieved by antagonizing nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission in both the sympathetic and parasympathetic ganglia. This compound has been identified as a nicotinic antagonist with ganglion-blocking capabilities. Understanding its precise mechanism, potency, and receptor subtype selectivity is essential for its utilization as a pharmacological tool and for exploring its therapeutic potential.

Physicochemical Properties

PropertyValue
Chemical Name N,N'-[(3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethylbenzenemethanaminium] dibromide
Molecular Formula C₃₄H₅₀Br₂N₄O₂
Molecular Weight 706.6 g/mol

Mechanism of Action at the Ganglion

This compound exerts its ganglion-blocking effect by interacting with neuronal nicotinic acetylcholine receptors (nAChRs). The prevailing evidence suggests a complex mechanism of action characterized by both channel activation and open-channel block.

Nicotinic Acetylcholine Receptor Antagonism

The primary mechanism of this compound's action is the blockade of nAChRs at the postganglionic neuron. This prevents the binding of the endogenous neurotransmitter, acetylcholine (ACh), released from the preganglionic neuron. The blockade of nAChRs inhibits the depolarization of the postganglionic membrane, thereby preventing the propagation of the nerve impulse across the ganglion.

Dual Agonist-Antagonist Properties

Interestingly, studies have indicated that this compound possesses a dualistic nature, acting as both a partial agonist and an open-channel blocker at nAChRs. At low concentrations, it can elicit single-channel openings, mimicking the effect of ACh to a certain extent. However, at higher, clinically relevant concentrations, it predominantly acts as an open-channel blocker. This means it enters and occludes the ion channel pore after the channel has been opened by an agonist (or by benzoquinonium itself at lower concentrations), thereby preventing the influx of cations and subsequent neuronal excitation.

cluster_preganglionic Preganglionic Neuron cluster_postganglionic Postganglionic Neuron Preganglionic AP Action Potential ACh_Vesicles ACh Vesicles Preganglionic AP->ACh_Vesicles Triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release nAChR Nicotinic ACh Receptor (nAChR) ACh_Release->nAChR Binds to Postganglionic_Depolarization Depolarization nAChR->Postganglionic_Depolarization Activates Postganglionic_AP Action Potential Postganglionic_Depolarization->Postganglionic_AP Benzoquinonium Benzoquinonium Dibromide Benzoquinonium->nAChR Blocks

Figure 1: Signaling pathway of ganglionic transmission and the blocking action of this compound.

Quantitative Data

While specific IC₅₀ values for this compound at various ganglionic nAChR subtypes are not extensively reported in publicly available literature, its neuromuscular blocking activity provides some insight into its potency at nicotinic receptors. The following table includes comparative data for other well-characterized ganglionic blockers to provide context.

CompoundReceptor SubtypePotency (IC₅₀/Kᵢ)Experimental ModelReference
Benzoquinonium Neuromuscular Junction nAChR-Cat Tibialis Anterior[1][2]
HexamethoniumNeuronal nAChRs~3 µM (IC₅₀)Rat Superior Cervical Ganglion-
MecamylamineNeuronal nAChRs~0.2 µM (IC₅₀)Rat Superior Cervical Ganglion-
TrimethaphanNeuronal nAChRs~1 µM (IC₅₀)Human nAChRs in oocytes-

Note: The lack of specific IC₅₀ values for this compound at ganglionic subtypes highlights a significant area for future research.

Experimental Protocols

The investigation of this compound's ganglion-blocking activity requires specialized electrophysiological and pharmacological assays.

Isolated Ganglion Preparation

This ex vivo method allows for the direct measurement of the effects of this compound on ganglionic transmission.

Protocol:

  • Animal Model: The superior cervical ganglion (SCG) from a rat or mouse is commonly used.

  • Dissection: Carefully dissect the SCG with its preganglionic (cervical sympathetic trunk) and postganglionic (internal and external carotid) nerves intact.

  • Perfusion: Place the ganglion in a recording chamber and continuously perfuse with oxygenated artificial cerebrospinal fluid (aCSF) at a physiological temperature (32-37°C).

  • Stimulation and Recording: Use suction electrodes to stimulate the preganglionic nerve and record the compound action potentials (CAPs) from the postganglionic nerve.

  • Drug Application: After obtaining a stable baseline recording, perfuse the ganglion with increasing concentrations of this compound.

  • Data Analysis: Measure the amplitude of the postganglionic CAP at each concentration to construct a dose-response curve and determine the IC₅₀ value.

Dissect_SCG Dissect Superior Cervical Ganglion (SCG) Place_in_Chamber Place in Recording Chamber with aCSF Perfusion Dissect_SCG->Place_in_Chamber Stimulate_Preganglionic Stimulate Preganglionic Nerve (Suction Electrode) Place_in_Chamber->Stimulate_Preganglionic Record_Postganglionic Record Postganglionic CAP (Suction Electrode) Stimulate_Preganglionic->Record_Postganglionic Establish_Baseline Establish Stable Baseline Record_Postganglionic->Establish_Baseline Apply_Benzoquinonium Apply Increasing Concentrations of this compound Establish_Baseline->Apply_Benzoquinonium Record_Response Record Changes in CAP Amplitude Apply_Benzoquinonium->Record_Response Analyze_Data Construct Dose-Response Curve and Calculate IC50 Record_Response->Analyze_Data

Figure 2: Experimental workflow for assessing ganglionic blockade using an isolated ganglion preparation.

Patch-Clamp Electrophysiology

This technique allows for the detailed study of the interaction of this compound with individual nAChR channels in isolated ganglionic neurons.

Protocol:

  • Cell Culture: Culture primary neurons dissociated from autonomic ganglia (e.g., SCG) or use cell lines heterologously expressing specific nAChR subtypes.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

  • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single neuron. Clamp the membrane potential at a holding potential of -60 mV.

  • Agonist Application: Apply a brief pulse of a nicotinic agonist (e.g., ACh or nicotine) to elicit an inward current.

  • Antagonist Application: Co-apply this compound with the agonist or pre-apply it to study its blocking kinetics.

  • Data Analysis:

    • Competitive vs. Non-competitive Antagonism: Analyze the effect of benzoquinonium on the agonist dose-response curve. A rightward shift without a change in the maximal response suggests competitive antagonism, while a decrease in the maximal response suggests non-competitive antagonism.

    • Open-Channel Block: Observe for a characteristic voltage- and use-dependency of the block.

  • Single-Channel Recording: In the cell-attached or outside-out patch configuration, record the activity of individual nAChR channels in the presence of low concentrations of this compound to observe its effects on single-channel conductance and open probability.

cluster_competitive Competitive Antagonism cluster_noncompetitive Non-Competitive Antagonism Agonist_Alone_C Agonist Alone Agonist_Antagonist_C Agonist + Benzoquinonium Agonist_Alone_C->Agonist_Antagonist_C Rightward Shift (Potency Decreased) Agonist_Alone_NC Agonist Alone Agonist_Antagonist_NC Agonist + Benzoquinonium Agonist_Alone_NC->Agonist_Antagonist_NC Decreased Emax (Efficacy Decreased) Dose_Response_Analysis Dose-Response Curve Analysis Competitive_vs_Noncompetitive Competitive vs. Non-Competitive Block Dose_Response_Analysis->Competitive_vs_Noncompetitive Determines

Figure 3: Logical relationship for determining the mode of antagonism using dose-response analysis.

Nicotinic Receptor Subtype Selectivity

Neuronal nAChRs are pentameric structures composed of various combinations of α (α2-α10) and β (β2-β4) subunits. The subunit composition determines the pharmacological and biophysical properties of the receptor. Ganglionic nAChRs are predominantly of the α3β4 subtype, but other subtypes are also present. The selectivity of this compound for different nAChR subtypes is a critical area of investigation that will define its utility as a specific pharmacological probe. Future research should focus on determining the binding affinities (Kᵢ values) of this compound for a panel of nAChR subtypes expressed in heterologous systems.

Conclusion

This compound is a potent nicotinic antagonist with established neuromuscular blocking activity and clear potential as a ganglionic blocker. Its complex mechanism of action, involving both receptor antagonism and open-channel block, makes it an interesting subject for pharmacological research. This guide has provided a framework for understanding and investigating its properties. However, a significant knowledge gap exists regarding its quantitative potency and subtype selectivity at ganglionic nAChRs. Further research, employing the detailed experimental protocols outlined herein, is necessary to fully elucidate the profile of this compound as a ganglionic blocking agent and to unlock its potential for advancing our understanding of autonomic neuroscience.

References

Unraveling the Enigmatic Pharmacology of Benzoquinonium Dibromide: A Competitive Antagonist with a Complex Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Benzoquinonium dibromide, a quaternary ammonium (B1175870) compound, has long been recognized for its potent effects on the nervous system, primarily as a neuromuscular and ganglionic blocking agent. This in-depth technical guide provides a comprehensive analysis of its classification as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), delving into its complex molecular interactions, quantitative pharmacological profile, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cholinergic systems and the development of novel therapeutics.

Core Mechanism of Action: A Tale of Duality

This compound's interaction with nicotinic acetylcholine receptors (nAChRs) is not a simple case of competitive antagonism. While it does compete with the endogenous neurotransmitter acetylcholine (ACh) for the same binding sites on the receptor, its pharmacological profile is nuanced by a dual activity: it acts as both a partial agonist and an open-channel blocker .[1][2]

This dual mechanism means that upon binding to the nAChR, this compound can induce a minimal conformational change in the receptor, leading to a brief and limited opening of the ion channel—a characteristic of partial agonism. However, it also physically obstructs the open channel, preventing the influx of ions and thereby antagonizing the receptor's function. This open-channel blockade is a form of non-competitive antagonism. The overall effect is a potent inhibition of cholinergic transmission.

The "curare-like" paralysis observed in early studies is consistent with competitive antagonism at the neuromuscular junction, where it prevents ACh from activating the receptors on muscle cells, leading to muscle relaxation.

Quantitative Pharmacological Profile

The potency of this compound as an nAChR antagonist has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 0.46 μM .[3] This value represents the concentration of the compound required to inhibit 50% of the nAChR response to an agonist. Further research is required to delineate the specific binding affinities (Ki) of this compound for the various nAChR subtypes, which would provide a more complete picture of its selectivity and potential therapeutic applications.

ParameterValuenAChR Subtype(s)Reference
IC50 0.46 μMGeneral nAChRs[3]
Ki Data not available--

Table 1: Quantitative Data for this compound

Experimental Protocols

The characterization of this compound's antagonistic properties relies on a combination of electrophysiological and radioligand binding assays.

Electrophysiology: Patch-Clamp Technique

The functional effects of this compound on nAChRs are typically investigated using the whole-cell patch-clamp technique on cells expressing these receptors (e.g., cultured neurons or cell lines transfected with specific nAChR subunits).

Objective: To measure the inhibition of agonist-induced currents by this compound.

Methodology:

  • Cell Preparation: Culture appropriate cells on coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.

  • Pipette Preparation: Fill a glass micropipette with an internal solution and achieve a gigaohm seal with a target cell.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a specific concentration of an nAChR agonist (e.g., acetylcholine or nicotine) to elicit an inward current.

    • After establishing a stable baseline response, co-apply the agonist with varying concentrations of this compound.

    • Record the resulting inhibition of the agonist-induced current.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of this compound for the nAChR binding site.

Objective: To determine the binding affinity (Ki) of this compound for nAChRs through competitive displacement of a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a source rich in nAChRs (e.g., specific brain regions or transfected cell lines).

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine) and varying concentrations of unlabeled this compound.

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of this compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Molecular Landscape

To better understand the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_action Mechanism of Action ACh Acetylcholine (Agonist) Receptor nAChR Binding Site ACh->Receptor Binds to BZQ This compound BZQ->Receptor Competes with ACh for binding Partial_Agonism Partial Agonism (Brief Channel Opening) BZQ->Partial_Agonism Induces Block Open Channel Blockade (Non-competitive) BZQ->Block Causes Channel Ion Channel (Closed) Receptor->Channel Activates Binding Competitive Binding Partial_Agonism->Channel Leads to Inhibition Inhibition of Cholinergic Transmission Partial_Agonism->Inhibition Limited effect Block->Channel Blocks Block->Inhibition cluster_workflow Experimental Workflow: Patch-Clamp Electrophysiology start Start: Prepare nAChR- expressing cells seal Achieve Gigaohm Seal & Whole-Cell Configuration start->seal baseline Record Baseline Agonist-Induced Current seal->baseline application Co-apply Agonist with This compound baseline->application recording Record Inhibited Current application->recording analysis Data Analysis: IC50 Determination recording->analysis cluster_pathway Downstream Signaling of nAChR Inhibition BZQ This compound nAChR Nicotinic Acetylcholine Receptor BZQ->nAChR Blocks Ion_Influx Decreased Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Inhibits Depolarization Reduced Membrane Depolarization Ion_Influx->Depolarization Leads to Ca_Signaling Altered Intracellular Ca2+ Signaling Ion_Influx->Ca_Signaling Results in Downstream Modulation of Downstream Kinase Cascades (e.g., MAPK, PI3K/Akt) Ca_Signaling->Downstream

References

Benzoquinonium Dibromide: A Technical Guide to its Binding Affinity for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of benzoquinonium (B1213216) dibromide for nicotinic acetylcholine (B1216132) receptors (nAChRs). Benzoquinonium dibromide is a established nAChR antagonist, recognized for its activity as a ganglion blocker and neuromuscular blocking agent. This document consolidates available quantitative binding data, details the experimental methodologies used for its characterization, and presents visual representations of relevant pathways and workflows to support further research and drug development efforts.

Introduction

This compound is a quaternary ammonium (B1175870) compound that acts as an antagonist at nicotinic acetylcholine receptors (nAChRs).[1] These receptors, part of the cys-loop superfamily of ligand-gated ion channels, are crucial for synaptic transmission in the central and peripheral nervous systems. The diverse subtypes of nAChRs, formed by different combinations of α and β subunits, present a wide array of pharmacological targets. This compound's interaction with these receptors leads to the blockade of neuromuscular and ganglionic transmission.[1] While its general antagonistic properties are known, a detailed understanding of its binding affinity across various nAChR subtypes is essential for elucidating its precise mechanism of action and exploring its therapeutic potential.

Chemical Properties

The chemical structure of this compound is presented below.

Chemical Structure of this compound

benzoquinonium

Caption: 2D structure of this compound.

PropertyValue
Molecular Formula C34H50Br2N4O2
Molecular Weight 706.6 g/mol
IUPAC Name benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium dibromide
CAS Number 311-09-1

Binding Affinity of this compound for nAChRs

The primary mechanism of action of this compound is the antagonism of nAChRs. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the receptor's response.

ParameterValuenAChR Subtype(s)Reference
IC50 0.46 μMGeneral nAChRs[1]

Further research is required to delineate the specific binding affinities (Ki and Kd values) of this compound for individual nAChR subtypes, such as α4β2, α7, and the muscle-type nAChR.

Mechanism of Action

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptor. This means it binds to the same site as the endogenous agonist, acetylcholine, thereby preventing the channel from opening and inhibiting ion flow. However, some studies suggest a more complex interaction, with evidence of this compound activating single-channel currents at neuronal nAChRs in fetal rat hippocampal neurons under specific experimental conditions.[2] This dual activity as both an antagonist and a partial agonist at certain nAChR subtypes warrants further investigation.

The signaling pathway for nAChR activation and its inhibition by an antagonist like this compound is depicted below.

nAChR Signaling and Antagonistic Inhibition

cluster_signaling nAChR Activation Pathway cluster_inhibition Antagonistic Inhibition ACh Acetylcholine (Agonist) nAChR_unbound nAChR (Closed) ACh->nAChR_unbound Binds nAChR_bound ACh-nAChR Complex (Open) nAChR_unbound->nAChR_bound Conformational Change nAChR_inhibited Benzo-nAChR Complex (Closed) nAChR_unbound->nAChR_inhibited Prevents Opening Ion_Influx Cation Influx (Na+, Ca2+) nAChR_bound->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response Benzo This compound (Antagonist) Benzo->nAChR_unbound Competitively Binds

Caption: nAChR activation by acetylcholine and competitive inhibition by this compound.

Experimental Protocols

The determination of the binding affinity and functional effects of this compound on nAChRs involves various experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the nAChR.

Experimental Workflow for Competitive Radioligand Binding Assay

start Start prep Prepare nAChR-expressing membranes start->prep incubate Incubate membranes with radioligand and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the nAChR subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin), and a range of concentrations of this compound.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • To determine non-specific binding, a parallel set of experiments is run in the presence of a high concentration of a known nAChR ligand.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)

Electrophysiological techniques are used to measure the functional effects of this compound on nAChR ion channel activity.

Experimental Workflow for Electrophysiological Recording

start Start prep Prepare oocytes or cells expressing nAChRs start->prep record_baseline Record baseline agonist-evoked currents prep->record_baseline apply_benzo Apply this compound record_baseline->apply_benzo record_inhibition Record agonist-evoked currents in the presence of this compound apply_benzo->record_inhibition analyze Analyze current inhibition to determine IC50 record_inhibition->analyze end End analyze->end

Caption: Workflow for electrophysiological analysis of nAChR inhibition.

Detailed Protocol:

  • Cell Preparation:

    • Use Xenopus oocytes or mammalian cell lines (e.g., HEK293, CHO) expressing the desired nAChR subtype.

    • For patch-clamp experiments, cells are plated on coverslips.

  • Recording Setup:

    • Use a two-electrode voltage clamp amplifier for oocytes or a patch-clamp amplifier for single cells.

    • Fill glass microelectrodes with an appropriate internal solution and obtain a high-resistance seal with the cell membrane (for patch clamp).

  • Data Acquisition:

    • Hold the cell membrane at a constant potential (e.g., -60 mV).

    • Apply a known concentration of an nAChR agonist (e.g., acetylcholine) to elicit an inward current.

    • After establishing a stable baseline response, co-apply the agonist with varying concentrations of this compound.

    • Record the resulting currents and measure the peak current amplitude.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-evoked current at each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 for the functional inhibition of the nAChR subtype.

Conclusion

This compound is a well-established antagonist of nicotinic acetylcholine receptors. While its general inhibitory properties are characterized by an IC50 value in the sub-micromolar range, a more detailed understanding of its binding affinity and functional effects on specific nAChR subtypes is crucial for advancing its use as a pharmacological tool and for exploring any potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced interactions of this compound with the diverse family of nicotinic acetylcholine receptors. Future studies focusing on determining the Ki and Kd values for a range of nAChR subtypes will be invaluable in building a comprehensive pharmacological profile of this compound.

References

Benzoquinonium Dibromide: A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium (B1213216) dibromide is a synthetic quaternary ammonium (B1175870) compound that has been a subject of scientific inquiry for its potent biological activities. Structurally, it is characterized by a benzoquinone core with two quaternary ammonium moieties. This unique structure confers upon it the ability to interact with specific biological targets, making it a valuable tool in pharmacological research. This in-depth technical guide provides a comprehensive overview of the research applications of Benzoquinonium dibromide, with a focus on its mechanism of action, experimental methodologies, and its role in elucidating physiological and pathological processes.

Mechanism of Action

The primary mechanism of action of this compound is its antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems, including at the neuromuscular junction and in autonomic ganglia.[3][4][5] this compound acts as a competitive antagonist, binding to the acetylcholine binding sites on the nAChR protein. This binding prevents the endogenous agonist, acetylcholine, from activating the receptor, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cellular depolarization.

In addition to its competitive antagonist activity, some studies suggest that this compound may also exhibit open channel blocking properties, further contributing to its inhibitory effects on neuronal and neuromuscular transmission.[2]

Quantitative Data

Quantitative data on the potency and affinity of this compound for nicotinic acetylcholine receptors is limited in publicly available literature. The most consistently reported value is its half-maximal inhibitory concentration (IC50) for nAChRs.

ParameterValueReceptor/SystemReference
IC50 0.46 µMNicotinic Acetylcholine Receptors (nAChRs)[1]

Qualitative studies have demonstrated that Benzoquinonium (referred to as Mytolon) produces a curare-like paralysis at the neuromuscular junction in cats and hens, indicating its potent antagonist activity at muscle-type nAChRs.[3][5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other nAChR antagonists.

Electrophysiological Assessment of nAChR Antagonism

This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes to quantify the inhibitory effect of this compound on acetylcholine-induced currents.

Materials:

  • Xenopus laevis oocytes

  • cRNA for desired nAChR subunits (e.g., α4β2, α7)

  • Collagenase solution

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Recording chamber

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microelectrodes (filled with 3 M KCl)

  • Acetylcholine (ACh) stock solution

  • This compound stock solution

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the prepared oocytes with cRNA encoding the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes for voltage clamping (typically at a holding potential of -70 mV).

    • Establish a baseline recording.

  • Agonist Application: Apply a known concentration of acetylcholine to elicit an inward current. Record the peak current amplitude.

  • Antagonist Application:

    • IC50 Determination: After washing out the ACh, pre-apply varying concentrations of this compound for a set period (e.g., 2-5 minutes). Then, co-apply the same concentration of ACh with the corresponding this compound concentration.

    • Washout: Thoroughly wash the oocyte with ND96 solution to ensure complete removal of the antagonist.

  • Data Analysis:

    • Measure the peak inward current in the presence of each concentration of this compound.

    • Normalize the current responses to the control ACh response.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound for a specific nAChR subtype using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the nAChR subtype of interest

  • Radiolabeled nAChR ligand (e.g., [³H]-Epibatidine, [¹²⁵I]-α-Bungarotoxin)

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Unlabeled competitor (e.g., nicotine) for non-specific binding determination

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.

  • Incubation:

    • Total Binding: Add cell membranes and radioligand to the assay buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the unlabeled competitor.

    • Competition: Add cell membranes, radioligand, and varying concentrations of this compound.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Nerve-Muscle Preparation for Neuromuscular Blockade Assessment

This protocol describes the preparation and use of an isolated rodent phrenic nerve-hemidiaphragm preparation to assess the neuromuscular blocking activity of this compound.

Materials:

  • Rodent (e.g., rat or mouse)

  • Krebs-Henseleit solution (or similar physiological saline), gassed with 95% O₂ / 5% CO₂

  • Dissection tools

  • Organ bath with stimulating and recording electrodes

  • Force transducer and data acquisition system

  • This compound

Procedure:

  • Preparation Dissection: Euthanize the rodent and dissect out the phrenic nerve-hemidiaphragm preparation.

  • Mounting: Mount the preparation in the organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C. Attach the diaphragm to the force transducer.

  • Stimulation: Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration at 0.1 Hz) to elicit muscle twitches.

  • Equilibration: Allow the preparation to equilibrate for at least 30 minutes until a stable twitch response is achieved.

  • Drug Application: Add cumulative concentrations of this compound to the organ bath at set intervals, allowing the effect to stabilize at each concentration.

  • Data Recording: Continuously record the twitch tension throughout the experiment.

  • Data Analysis:

    • Measure the percentage inhibition of the twitch height at each concentration of this compound relative to the baseline.

    • Plot the percentage inhibition against the logarithm of the drug concentration to construct a dose-response curve and determine the ED50 (the concentration that produces 50% of the maximal inhibition).

Visualizations of Key Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

nAChR_Antagonism cluster_post Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) Vesicle nAChR Nicotinic ACh Receptor (nAChR) ACh_vesicle->nAChR ACh Release Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel ACh Binding (Blocked) Benzoquinonium Benzoquinonium Dibromide Benzoquinonium->nAChR Competitive Antagonism

Mechanism of this compound as a nAChR Antagonist.

Experimental_Workflow start Start: Characterization of This compound binding_assay Competitive Radioligand Binding Assay start->binding_assay electrophysiology Electrophysiology (e.g., TEVC) start->electrophysiology nmj_prep Isolated Nerve-Muscle Preparation start->nmj_prep determine_ki Determine Ki for nAChR Subtypes binding_assay->determine_ki determine_ic50 Determine IC50 for ACh-induced Currents electrophysiology->determine_ic50 determine_ed50 Determine ED50 for Neuromuscular Blockade nmj_prep->determine_ed50 data_analysis Comprehensive Data Analysis and Interpretation determine_ki->data_analysis determine_ic50->data_analysis determine_ed50->data_analysis

Experimental Workflow for Characterizing this compound.

nAChR_Signaling_Blockade cluster_inhibition Inhibited by this compound ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds and Activates Benzoquinonium Benzoquinonium Dibromide Benzoquinonium->nAChR Binds and Blocks Membrane_Depolarization Membrane Depolarization nAChR->Membrane_Depolarization Ion Channel Opening Calcium_Influx Ca²⁺ Influx Membrane_Depolarization->Calcium_Influx Downstream_Signaling Downstream Signaling Cascades (e.g., CaMK, CREB) Calcium_Influx->Downstream_Signaling Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Downstream_Signaling->Cellular_Response

Generalized Signaling Pathway Blocked by nAChR Antagonism.

Conclusion

This compound remains a significant pharmacological tool for the study of nicotinic acetylcholine receptors. Its potent antagonist properties at both neuronal and neuromuscular nAChRs allow researchers to probe the physiological roles of these receptors in various contexts. While a comprehensive quantitative profile of its interaction with all nAChR subtypes is not fully elucidated in publicly accessible literature, the established methodologies outlined in this guide provide a robust framework for its further characterization. The continued application of electrophysiological, biochemical, and in vivo techniques will undoubtedly further clarify the nuanced pharmacology of this compound and its utility in advancing our understanding of cholinergic neurotransmission.

References

Methodological & Application

Application Notes and Protocols for Benzoquinonium Dibromide in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium (B1213216) dibromide, also known by the trade name Mytolon, is a synthetic neuromuscular blocking agent. It functions as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), primarily at the neuromuscular junction, leading to muscle relaxation. Its mechanism of action is characterized by a "curare-like" effect, indicating it is a non-depolarizing blocker.[1] Electrophysiological studies are crucial for characterizing the potency, mechanism, and kinetics of action of benzoquinonium dibromide on nAChRs.

This document provides detailed application notes and protocols for the investigation of this compound using standard electrophysiological techniques, including voltage-clamp and single-channel recording. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide outlines the established methodologies to obtain such data and presents hypothetical data in structured tables for illustrative purposes.

Mechanism of Action

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptor. This means it competes with the endogenous agonist, acetylcholine (ACh), for the same binding sites on the receptor. Additionally, it has been suggested to function as an open channel blocker, physically occluding the ion channel pore once the receptor is in its open state. This dual mechanism contributes to its potent neuromuscular blocking effects.

Signaling Pathway of the Nicotinic Acetylcholine Receptor at the Neuromuscular Junction

nAChR_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicles Synaptic Vesicles (containing ACh) Ca_influx->Vesicles triggers fusion ACh_release ACh Release Vesicles->ACh_release ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds Benzo->nAChR competes with ACh (Antagonist) Ion_channel Cation Channel (Na⁺, K⁺) nAChR->Ion_channel opens Ion_channel->Benzo blocks open channel Depolarization Depolarization (End-Plate Potential) Ion_channel->Depolarization Na⁺ influx > K⁺ efflux Muscle_AP Muscle Action Potential Depolarization->Muscle_AP triggers Contraction Muscle Contraction Muscle_AP->Contraction

Caption: Signaling pathway at the neuromuscular junction and points of inhibition by this compound.

Quantitative Data Presentation

The following tables illustrate how to present quantitative data obtained from electrophysiological experiments with this compound. The values presented are hypothetical and should be replaced with experimentally determined data.

Table 1: Inhibition of Acetylcholine-Evoked Currents by this compound in Whole-Cell Voltage-Clamp Recordings

Cell Type/Receptor SubtypeAgonist (ACh) ConcentrationThis compound IC₅₀ (µM)Hill Slope
Expressing adult muscle nAChR (α1)₂β1δε100 µM[Insert experimental value][Insert experimental value]
Expressing neuronal α7 nAChR1 mM[Insert experimental value][Insert experimental value]
Dissociated skeletal muscle fibers100 µM[Insert experimental value][Insert experimental value]

Table 2: Effect of this compound on Single-Channel Kinetics of nAChRs

ParameterControl (ACh alone)+ 1 µM this compound+ 10 µM this compound
Mean Open Time (ms)[Insert experimental value][Insert experimental value][Insert experimental value]
Channel Conductance (pS)[Insert experimental value][Insert experimental value][Insert experimental value]
Open Probability (Pₒ)[Insert experimental value][Insert experimental value][Insert experimental value]
Blocking Rate (kₒₙ) (M⁻¹s⁻¹)N/A[Insert experimental value][Insert experimental value]
Unblocking Rate (kₒբբ) (s⁻¹)N/A[Insert experimental value][Insert experimental value]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Determine IC₅₀

This protocol is designed to determine the concentration of this compound required to inhibit 50% of the maximal acetylcholine-evoked current.

1. Cell Preparation:

  • Culture cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunits or primary skeletal muscle cells).

  • Plate cells on glass coverslips suitable for patch-clamp recording 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Agonist Solution: Prepare a stock solution of acetylcholine (ACh) in the external solution.

  • This compound Solutions: Prepare a series of dilutions of this compound in the external solution containing a fixed concentration of ACh (e.g., the EC₅₀ concentration for the receptor subtype).

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtain a gigaseal (>1 GΩ) on a single cell and establish the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -60 mV.

4. Data Acquisition:

  • Apply the ACh solution for a short duration (e.g., 2 seconds) to elicit a control inward current.

  • After a washout period, co-apply ACh with increasing concentrations of this compound.

  • Record the peak amplitude of the inward current for each concentration.

  • Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data with the Hill equation to determine the IC₅₀ and the Hill slope.

Protocol 2: Single-Channel Recording to Investigate Open Channel Block

This protocol allows for the detailed examination of the interaction of this compound with individual nAChR channels.

1. Cell Preparation and Solutions:

  • As described in Protocol 1, but use a low density of cells to facilitate the formation of cell-attached patches containing only a single channel.

  • Use a low concentration of ACh in the patch pipette to ensure infrequent channel openings.

2. Electrophysiological Recording:

  • Use high-resistance (5-10 MΩ) patch pipettes.

  • Form a high-resistance seal in the cell-attached configuration. Do not rupture the patch.

  • Apply a constant holding potential (e.g., -100 mV) to record single-channel currents.

3. Data Acquisition and Analysis:

  • Record single-channel currents in the absence (control) and presence of various concentrations of this compound in the pipette solution.

  • Analyze the recordings to determine the mean open time, channel conductance, and open probability.

  • In the presence of this compound, observe for "flickering" of the open channel, which is characteristic of open channel block.

  • The blocking and unblocking rates can be calculated from the duration of the closed (blocked) and open (unblocked) events within a burst of channel activity.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for characterizing a neuromuscular blocking agent like this compound.

Workflow for Characterizing a nAChR Antagonist

Workflow cluster_planning Experimental Planning cluster_execution Experimental Execution cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion A1 Select Cell Line and nAChR Subtype B1 Whole-Cell Voltage-Clamp A1->B1 B2 Single-Channel Recording A1->B2 A2 Prepare Stock Solutions (Agonist, Antagonist) A2->B1 A2->B2 C1 Determine IC₅₀ and Hill Slope B1->C1 C4 Assess Voltage Dependency B1->C4 C2 Analyze Single-Channel Kinetics B2->C2 C3 Determine Mechanism (Competitive vs. Non-competitive) C1->C3 C2->C3 D1 Characterize Pharmacological Profile of Benzoquinonium C3->D1 C4->D1

Caption: General experimental workflow for the electrophysiological characterization of this compound.

Logic Diagram for Determining the Mechanism of Action

Mechanism_Logic Start Start Characterization Competitive Competitive Antagonist? Start->Competitive Conclusion1 Competitive Antagonist Competitive->Conclusion1 Yes (Parallel shift in agonist dose-response curve) Conclusion2 Non-competitive Antagonist Competitive->Conclusion2 No (Reduction in maximal agonist response) OpenChannel Open Channel Blocker? Conclusion3 Open Channel Blocker OpenChannel->Conclusion3 Yes (Flickering of single channel currents) Conclusion4 No Open Channel Block OpenChannel->Conclusion4 No (No change in open channel characteristics) Conclusion1->OpenChannel Conclusion2->OpenChannel End End Conclusion3->End Conclusion4->End

Caption: Logical flow for determining the antagonist mechanism of this compound.

References

Application Notes and Protocols for Benzoquinonium Dibromide in Neuromuscular Junction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium (B1213216) dibromide is a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary receptors responsible for mediating communication between motor neurons and muscle fibers at the neuromuscular junction (NMJ).[1] Its ability to block neuromuscular transmission makes it a valuable tool for researchers studying the physiology and pharmacology of the NMJ.[1][2] These application notes provide detailed protocols for utilizing benzoquinonium dibromide in key experimental paradigms to investigate NMJ function, including ex vivo nerve-muscle preparations, electrophysiological recordings, and competitive binding assays.

Mechanism of Action

This compound acts as a competitive antagonist at nAChRs located on the postsynaptic membrane of the muscle fiber.[3] By binding to these receptors, it prevents acetylcholine (ACh), the endogenous neurotransmitter, from binding and initiating the depolarization of the muscle membrane, thereby inhibiting muscle contraction.[3][4] Studies have shown that benzoquinonium produces a curare-like paralysis, characteristic of non-depolarizing neuromuscular blocking agents.[2]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReceptor/SystemReference
IC50 0.46 µMNicotinic Acetylcholine Receptors[1]
Effective Concentration Range 0.1 - 10 µMFetal Rat Hippocampal Neurons[5]

Experimental Protocols

Ex Vivo Phrenic Nerve-Hemidiaphragm Preparation

This protocol describes the use of a mouse phrenic nerve-hemidiaphragm preparation to assess the effect of this compound on neuromuscular transmission. This ex vivo model allows for the direct measurement of muscle contractile force in response to nerve stimulation.[6]

Materials:

  • Mouse

  • Krebs or Ringer's solution (physiological saline)

  • This compound stock solution

  • Organ bath with stimulating and recording electrodes

  • Force transducer and data acquisition system

  • Dissection tools

Protocol:

  • Dissection:

    • Humanely euthanize a mouse and carefully dissect out the diaphragm muscle with the phrenic nerve attached.[6]

    • Split the diaphragm into two hemidiaphragms, each with its own nerve supply.[6]

    • Mount one hemidiaphragm in the organ bath containing oxygenated physiological saline maintained at 37°C.[6][7]

  • Setup and Stimulation:

    • Attach the muscle to a force transducer to record isometric contractions.

    • Place the phrenic nerve on a stimulating electrode.[6]

    • Apply supramaximal stimuli (e.g., 5V, 0.1 msec pulses) to the nerve at a low frequency (e.g., 0.1 Hz) to elicit muscle twitches.[6]

  • Application of this compound:

    • Allow the preparation to stabilize and record a baseline of consistent twitch responses.

    • Add this compound to the organ bath at the desired final concentration (e.g., starting with a concentration around the IC50 of 0.46 µM).

    • Record the gradual decrease in twitch amplitude as the drug takes effect.

  • Data Analysis:

    • Quantify the inhibitory effect of this compound by measuring the percentage reduction in twitch height compared to the baseline.

    • A dose-response curve can be generated by testing a range of concentrations.

Electrophysiological Recordings of End-Plate Potentials

This protocol outlines the intracellular recording of end-plate potentials (EPPs) from a muscle fiber to directly measure the postsynaptic response to nerve stimulation and the effect of this compound.

Materials:

  • Nerve-muscle preparation (e.g., mouse soleus muscle)

  • Physiological saline

  • This compound stock solution

  • Recording chamber with stimulating and recording microelectrodes

  • Amplifier and data acquisition system

Protocol:

  • Preparation and Setup:

    • Dissect the desired nerve-muscle preparation and mount it in a recording chamber perfused with oxygenated physiological saline.[8]

    • Place a stimulating electrode on the motor nerve.[8]

  • Intracellular Recording:

    • Using a sharp glass microelectrode filled with a suitable electrolyte (e.g., 3M KCl), impale a muscle fiber near the end-plate region.[3]

    • Record the resting membrane potential.

    • Stimulate the nerve to evoke EPPs. To prevent muscle contraction from dislodging the electrode, the muscle can be pre-treated with a low concentration of a neuromuscular blocker or the experiment can be performed in a low-calcium/high-magnesium solution to reduce transmitter release.[9]

  • Application of this compound:

    • Record a stable baseline of EPP amplitudes.

    • Introduce this compound into the perfusion solution.

    • Record the progressive reduction in the EPP amplitude as this compound competitively inhibits the nAChRs. The frequency of miniature end-plate potentials (mEPPs) is not expected to change, but their amplitude may decrease.

  • Data Analysis:

    • Measure the amplitude of the EPPs before and after the application of the drug.

    • Calculate the percentage inhibition of the EPP amplitude at different concentrations of this compound.

Competitive Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for nAChRs. This assay measures the ability of a test compound (benzoquinonium) to displace a radiolabeled ligand that is known to bind to the receptor.

Materials:

  • Tissue preparation rich in nAChRs (e.g., membrane preparation from electric organ of Torpedo or from cultured cells expressing the receptor)

  • Radiolabeled nAChR antagonist (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin)

  • This compound

  • Incubation buffer

  • Filtration apparatus and glass fiber filters

  • Scintillation counter

Protocol:

  • Assay Setup:

    • In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of unlabeled this compound.[10]

    • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR antagonist).[11]

  • Incubation:

    • Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.[11]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The filter will trap the membranes with the bound radioligand.[10]

    • Wash the filters with cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[11]

Visualizations

Acetylcholine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens Ca_ion Ca²⁺ Ca_channel->Ca_ion allows influx Vesicle Synaptic Vesicle (contains ACh) Ca_ion->Vesicle triggers fusion ACh_release ACh Release Vesicle->ACh_release ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to Benzo Benzoquinonium Benzo->nAChR blocks Ion_channel Ion Channel Opening nAChR->Ion_channel activates Na_ion Na⁺ Influx Ion_channel->Na_ion EPP End-Plate Potential (EPP) Na_ion->EPP generates Contraction Muscle Contraction EPP->Contraction initiates

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of benzoquinonium.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis dissect Dissect Nerve-Muscle Preparation mount Mount in Organ Bath/ Recording Chamber dissect->mount stabilize Stabilize and Record Baseline Activity mount->stabilize apply_benzo Apply Benzoquinonium Dibromide stabilize->apply_benzo record_response Record Inhibitory Effect apply_benzo->record_response quantify Quantify Inhibition (% reduction) record_response->quantify dose_response Generate Dose-Response Curve quantify->dose_response calculate_ic50 Calculate IC50 dose_response->calculate_ic50

Caption: General experimental workflow for studying benzoquinonium at the NMJ.

References

Application Notes and Protocols: Benzoquinonium Dibromide as a Modulator of Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro applications of Benzoquinonium dibromide, a known modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs). The following protocols and data are derived from foundational studies on its mechanism of action.

Introduction

This compound is a quaternary ammonium (B1175870) compound that acts as a nicotinic antagonist and ganglion blocker. In vitro studies have revealed a complex interaction with nAChRs, demonstrating properties of both an open-channel blocker and a direct channel activator, depending on the specific receptor subtype and experimental conditions. Its effects have been characterized primarily through electrophysiological studies on neuronal and muscle preparations.

Mechanism of Action

This compound exhibits a dual mechanism of action on nicotinic acetylcholine receptors. In fetal rat hippocampal neurons, it has been shown to directly activate single-channel currents, suggesting an agonist-like effect. Conversely, in studies on frog muscle fibers, it behaves as an open-channel blocker of the nAChR. This indicates that this compound can physically obstruct the ion channel pore once it has been opened by an agonist, thereby inhibiting ion flow.

The signaling pathway immediately downstream of nAChR activation is the influx of cations (primarily Na⁺ and Ca²⁺), leading to membrane depolarization. As an antagonist and open-channel blocker, this compound inhibits this initial signaling event.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor Acetylcholine->nAChR Binds Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Opens Depolarization Depolarization Ca_Signal Ca²⁺ Signaling Benzoquinonium Benzoquinonium dibromide Benzoquinonium->Ion_Channel Blocks Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Allows Cation_Influx->Depolarization Cation_Influx->Ca_Signal

Fig. 1: Mechanism of this compound as an open-channel blocker of the nAChR.

Quantitative Data

The effective concentration of this compound has been determined in electrophysiological studies. The following table summarizes the key findings.

Cell Type/PreparationReceptor TypeEffective Concentration RangeObserved Effect
Fetal Rat Hippocampal NeuronsNeuronal nAChRs0.1 - 10 µMActivation of single-channel currents
Frog Muscle FibersMuscle-type nAChRsNot specifiedOpen-channel blockade

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound in vitro, based on established methodologies.

Protocol 1: Single-Channel Recording in Cultured Neurons

This protocol is designed to measure the direct activation of nAChR channels by this compound using the outside-out patch-clamp technique.

1. Cell Culture:

  • Culture fetal rat hippocampal neurons on poly-L-lysine-coated glass coverslips.

  • Maintain cultures in a suitable growth medium (e.g., DMEM with fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO₂ incubator for 11-35 days.

2. Electrophysiological Recording:

  • Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.3.

  • Prepare patch pipettes from borosilicate glass capillaries, with resistances of 5-10 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 1 MgCl₂, 11 EGTA, 1 CaCl₂, 10 HEPES, adjusted to pH 7.3.

  • Establish a gigaseal on a neuron and then pull away to form an outside-out patch.

  • Hold the membrane potential at a desired voltage (e.g., -70 mV).

3. Application of this compound:

  • Prepare stock solutions of this compound in the external solution at various concentrations (e.g., 0.1, 1, 10 µM).

  • Apply the different concentrations of this compound to the outside-out patch using a rapid solution exchange system.

  • Record single-channel currents using a patch-clamp amplifier.

4. Data Analysis:

  • Analyze the recorded currents to determine single-channel conductance, open probability, and mean open time in the presence of this compound.

Single-Channel Recording Workflow Start Start Cell_Culture Culture Hippocampal Neurons (11-35 days) Start->Cell_Culture Prepare_Solutions Prepare External and Internal Solutions Cell_Culture->Prepare_Solutions Pull_Pipettes Pull Patch Pipettes (5-10 MΩ) Prepare_Solutions->Pull_Pipettes Form_Patch Form Outside-Out Patch Pull_Pipettes->Form_Patch Record_Baseline Record Baseline Activity Form_Patch->Record_Baseline Apply_BZQ Apply this compound (0.1-10 µM) Record_Baseline->Apply_BZQ Record_Activity Record Single-Channel Currents Apply_BZQ->Record_Activity Analyze_Data Analyze Conductance, Open Probability, Open Time Record_Activity->Analyze_Data End End Analyze_Data->End

Fig. 2: Workflow for single-channel recording of this compound effects.
Protocol 2: Open-Channel Blockade Assay

This protocol is for assessing the open-channel blocking properties of this compound on nAChRs, typically in a system with a high density of receptors like frog oocytes expressing nAChRs or muscle end-plates.

1. Preparation:

  • Prepare a frog neuromuscular junction preparation (e.g., sartorius nerve-muscle preparation) or use Xenopus oocytes expressing the desired nAChR subtype.

  • For a neuromuscular preparation, dissect and mount the tissue in a chamber with appropriate Ringer's solution.

  • For oocytes, perform two-electrode voltage-clamp recordings.

2. Electrophysiological Recording:

  • Stimulate the motor nerve to elicit end-plate currents (EPCs) or apply an agonist (e.g., acetylcholine) to the oocyte to evoke a whole-cell current.

  • Record baseline currents in the absence of this compound.

3. Application of Compounds:

  • First, apply a saturating concentration of an nAChR agonist (e.g., acetylcholine) to open the channels.

  • While the channels are open, co-apply this compound at various concentrations.

  • Measure the reduction in the amplitude and the change in the decay kinetics of the current in the presence of this compound.

4. Data Analysis:

  • Plot the percentage of current inhibition as a function of this compound concentration to determine the IC₅₀ value for the open-channel block.

  • Analyze the voltage dependency of the block by performing the experiment at different holding potentials.

Concluding Remarks

This compound serves as a useful pharmacological tool for studying the structure and function of nicotinic acetylcholine receptors. Its complex mechanism of action, involving both agonistic and antagonistic properties, highlights the diverse ways in which ligands can interact with nAChRs. The protocols outlined above provide a framework for researchers to investigate these effects in their own experimental systems. Careful consideration of the receptor subtype and the experimental model is crucial for interpreting the results obtained with this compound.

Preparing Benzoquinonium Dibromide Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium (B1213216) dibromide is a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), acting as a ganglion blocker. It is a valuable tool in neuroscience research and drug development for studying cholinergic signaling pathways and their role in various physiological and pathological processes. Accurate and reproducible experimental results rely on the correct preparation and storage of benzoquinonium dibromide stock solutions. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions to ensure their stability and efficacy in research applications.

This compound exerts its biological activity by blocking the ion channels of nicotinic receptors. This interference with acetylcholine-mediated signaling makes it a subject of interest in studies related to neuromuscular transmission and autonomic nervous system function.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in Table 1. Understanding these properties is essential for its proper handling and for the preparation of solutions.

PropertyValue
CAS Number 311-09-1
Molecular Formula C₃₄H₅₀Br₂N₄O₂
Molecular Weight 706.6 g/mol
Appearance Solid
Biological Activity Nicotinic acetylcholine receptor (nAChR) antagonist, ganglion blocker.
Primary Target(s) Nicotinic Acetylcholine Receptors

Solubility Data

SolventSolubility
DMSO Soluble. A 10 mM solution in DMSO is commercially available, suggesting solubility at this concentration.
Water Data not available. It is recommended to test solubility starting with small amounts in a small volume. Sonication may aid dissolution.
Ethanol Data not available.
PBS Data not available.

Experimental Protocols

Safety Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). The compound is toxic if swallowed or inhaled and may cause skin and eye irritation. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for organic compounds.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile, amber glass vial with a screw cap

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM solution, the required mass is calculated as follows:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 706.6 g/mol * 1000 mg/g = 7.066 mg

  • Weighing:

    • Using a calibrated analytical balance, carefully weigh out 7.066 mg of this compound powder and transfer it to a sterile, amber glass vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

    • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, but be cautious of potential degradation.

  • Storage:

    • Store the 10 mM stock solution at -20°C in the dark. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions

For most biological experiments, the concentrated stock solution will need to be diluted to a final working concentration in the appropriate aqueous medium (e.g., cell culture medium, physiological buffer).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile experimental medium (e.g., cell culture medium, PBS)

  • Sterile microcentrifuge tubes or other appropriate containers

  • Pipettes and sterile pipette tips

Procedure:

  • Thaw the stock solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in the desired experimental medium to achieve the final working concentration.

    • Example for a 10 µM working solution:

      • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the experimental medium to get a 100 µM solution. Mix well.

      • Add 100 µL of the 100 µM intermediate solution to 900 µL of the experimental medium to achieve the final 10 µM working concentration. Mix well.

  • Important Considerations:

    • Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to prevent solvent-induced toxicity to cells.

    • A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments to account for any effects of the solvent.

Storage and Stability

Specific stability data for this compound in solution is not widely available. The following are general recommendations based on best laboratory practices for similar compounds.

  • Powder: The solid form of this compound should be stored at -20°C in a desiccator, protected from light.

  • Stock Solutions (in DMSO): When stored at -20°C in tightly sealed, amber vials, DMSO stock solutions are generally stable for several months. For longer-term storage (-80°C), stability may be extended. It is crucial to avoid repeated freeze-thaw cycles.

  • Working Solutions (Aqueous): Aqueous working solutions are likely to be less stable and should be prepared fresh for each experiment from the frozen stock solution.

It is highly recommended that researchers validate the stability of their stock and working solutions under their specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Benzoquinonium Dibromide Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve Add to vial vortex Vortex until Fully Dissolved dissolve->vortex store_stock Aliquot and Store at -20°C vortex->store_stock thaw Thaw Stock Solution Aliquot store_stock->thaw dilute Serially Dilute in Experimental Medium thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel nAChR->Ion_Channel Activation leads to Channel Opening ACh Acetylcholine (ACh) (Agonist) ACh->nAChR Binds to Benzo This compound (Antagonist) Benzo->nAChR Binds and Blocks Benzo->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+/Ca2+ Influx Blocked Blocked Signal_Transduction Downstream Signaling (e.g., Ca2+ influx, etc.) Depolarization->Signal_Transduction Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Signal_Transduction->Cellular_Response

Application Notes and Protocols for Benzoquinonium Dibromide Solubility in DMSO and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the solubility of Benzoquinonium (B1213216) dibromide in Dimethyl Sulfoxide (DMSO) and water. Additionally, potential signaling pathways associated with benzoquinonium's mechanism of action are illustrated to support further research and development.

Introduction

Benzoquinonium dibromide is a quaternary ammonium (B1175870) compound that has been investigated for its neuromuscular blocking properties.[1][2] It acts as an acetylcholine (B1216132) receptor (AChR) and ganglion inhibitor, leading to muscle relaxation.[1][2] Accurate solubility data is fundamental for the preparation of stock solutions and dilutions for in vitro and in vivo studies, ensuring reliable and reproducible experimental results. This document outlines protocols for both kinetic and thermodynamic solubility determination.

Data Presentation: Solubility Determination

As no specific quantitative solubility data for this compound in DMSO and water is readily available in the public domain, the following tables are presented as templates for recording experimental findings.

Table 1: Experimentally Determined Solubility of this compound

SolventMethodTemperature (°C)Measured Solubility (mg/mL)Molar Solubility (M)Observations
WaterShake-Flask25Record Data HereCalculate Heree.g., Clear solution, precipitate
DMSOShake-Flask25Record Data HereCalculate Heree.g., Clear solution, precipitate
WaterKinetic25Record Data HereCalculate Heree.g., Precipitation time
DMSOKinetic25Record Data HereCalculate Heree.g., Precipitation time

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Deionized or distilled water

  • 2 mL screw-cap vials

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Analytical balance

Protocol:

  • Preparation: Add an excess amount of this compound to a 2 mL vial. This ensures that a saturated solution is achieved.

  • Solvent Addition: Add 1 mL of the desired solvent (water or DMSO) to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Dilution: Dilute the aliquot with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

  • Calculation: Calculate the original solubility in mg/mL or M, accounting for the dilution factor.

Kinetic Solubility Determination (Solvent Precipitation Method)

This high-throughput method assesses the solubility of a compound upon its addition from a concentrated DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro assays.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent for spectrophotometric detection)

  • Multi-channel pipette

  • Plate reader capable of detecting turbidity or a spectrophotometer

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the aqueous buffer (e.g., PBS) to the wells of a 96-well plate.

  • Compound Addition: Using a multi-channel pipette, add a small volume of the DMSO stock solution to the aqueous buffer in the wells to achieve a range of final concentrations (e.g., 1 to 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Precipitation can be detected by visual inspection or by measuring the turbidity (light scattering) using a plate reader at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Visualization of Pathways and Workflows

Experimental Workflow for Solubility Determination

G cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility thermo_start Add excess this compound to vial thermo_solvent Add Solvent (Water or DMSO) thermo_start->thermo_solvent thermo_equilibrate Equilibrate on shaker (24-48h) thermo_solvent->thermo_equilibrate thermo_centrifuge Centrifuge to pellet solid thermo_equilibrate->thermo_centrifuge thermo_supernatant Collect supernatant thermo_centrifuge->thermo_supernatant thermo_quantify Quantify by HPLC/UV-Vis thermo_supernatant->thermo_quantify thermo_end Determine Solubility thermo_quantify->thermo_end kinetic_start Prepare concentrated DMSO stock kinetic_add Add DMSO stock to buffer kinetic_start->kinetic_add kinetic_buffer Add aqueous buffer to 96-well plate kinetic_buffer->kinetic_add kinetic_incubate Incubate (1-2h) kinetic_add->kinetic_incubate kinetic_detect Detect precipitation (Turbidity) kinetic_incubate->kinetic_detect kinetic_end Determine Solubility kinetic_detect->kinetic_end

Caption: Workflow for determining thermodynamic and kinetic solubility.

Proposed Signaling Pathway Inhibition by Benzoquinonium

Benzoquinonium acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. This is a "curare-like" effect.

G cluster_NMJ Neuromuscular Junction ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Benzo Benzoquinonium Dibromide Benzo->nAChR Blocks Na_channel Voltage-gated Na+ Channel nAChR->Na_channel Activates Depolarization Membrane Depolarization Na_channel->Depolarization Initiates Contraction Muscle Contraction Depolarization->Contraction Leads to

Caption: Inhibition of neuromuscular transmission by Benzoquinonium.

While benzoquinonium's primary action is at the nAChR, the structurally related compound 1,4-benzoquinone (B44022) has been shown to modulate other signaling pathways, which could be areas of interest for secondary effects of benzoquinonium derivatives.

Related Signaling Pathways Modulated by Benzoquinone

The following diagrams illustrate pathways affected by the related compound, benzoquinone, which may provide avenues for further investigation into the broader cellular effects of benzoquinonium-related structures.

ERK/MAPK Pathway Activation:

G BQ 1,4-Benzoquinone ROS Reactive Oxygen Species (ROS) BQ->ROS Induces MEK MEK ROS->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: ERK/MAPK pathway activation by 1,4-benzoquinone via ROS.

STAT1 Signaling Pathway Alteration:

G BQ 1,4-Benzoquinone PTPN2 PTPN2 BQ->PTPN2 Inhibits STAT1 STAT1-P PTPN2->STAT1 Dephosphorylates Gene_Expression STAT1-regulated Gene Expression STAT1->Gene_Expression Increases

Caption: Alteration of STAT1 signaling by 1,4-benzoquinone.

References

Application Notes and Protocols for Patch Clamp Recording with Benzoquinonium Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium (B1213216) dibromide, also known as Mytolon, is a quaternary ammonium (B1175870) compound that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1][2] It functions as a ganglion blocker and neuromuscular blocking agent.[1][3] Electrophysiological studies, particularly patch clamp recordings, are crucial for characterizing the inhibitory effects of benzoquinonium dibromide on nAChRs. These application notes provide detailed protocols for investigating the interaction of this compound with nAChRs using both whole-cell and single-channel patch clamp techniques.

Mechanism of Action

This compound exhibits a complex interaction with nicotinic acetylcholine receptors. It is known to block the open channel of the nAChR, thereby preventing ion influx and subsequent cellular depolarization.[2][4] Interestingly, at certain concentrations, it has also been observed to activate single channels before inducing a block.[2][4] This dual activity makes it a valuable tool for studying the gating mechanisms of nAChRs.

Data Presentation

The following table summarizes the quantitative data available for the interaction of this compound with nicotinic acetylcholine receptors.

ParameterValueReceptor/SystemReference
IC50 0.46 µMNicotinic Acetylcholine Receptors (nAChRs)[1]
Concentration Range for Single-Channel Studies 0.1 - 10 µMNeuronal nAChRs[2]
Single-Channel Conductance State 1 43 ± 3.3 pSNeuronal nAChRs[2]
Single-Channel Conductance State 2 30 ± 4.2 pSNeuronal nAChRs[2]

Experimental Protocols

The following are detailed protocols for whole-cell and single-channel patch clamp recordings to study the effects of this compound. These protocols are based on standard electrophysiological techniques and can be adapted for specific cell types and recording systems.

Protocol 1: Whole-Cell Voltage Clamp Recording

This protocol is designed to measure the inhibitory effect of this compound on the total ionic current mediated by nAChRs in a cell.

1. Cell Preparation:

  • Culture cells expressing the nAChR subtype of interest (e.g., HEK293 cells stably transfected with nAChR subunits, or primary neurons) on glass coverslips.
  • On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
  • Agonist Solution: Prepare a stock solution of acetylcholine (ACh) or another suitable nAChR agonist in the external solution at a concentration that elicits a submaximal response (e.g., EC₂₀-EC₅₀).
  • This compound Solutions: Prepare a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) in the external solution containing the agonist. A stock solution can be made in water or DMSO and diluted to the final concentration.[4]

3. Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
  • Approach a selected cell with the patch pipette and form a gigaohm seal (>1 GΩ).
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Clamp the cell membrane potential at a holding potential of -60 mV.
  • Establish a stable baseline current by applying the agonist solution for a short duration (e.g., 2-5 seconds) followed by a washout with the external solution. Repeat this at regular intervals (e.g., every 30-60 seconds).
  • Once a stable baseline is achieved, co-apply this compound with the agonist at increasing concentrations.
  • Record the peak and steady-state current responses at each concentration.
  • Perform a washout with the agonist solution alone to check for reversibility of the block.

4. Data Analysis:

  • Measure the peak inward current in response to the agonist in the absence and presence of different concentrations of this compound.
  • Normalize the current responses to the control (agonist alone) response.
  • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀ value.

Protocol 2: Single-Channel Recording (Outside-Out Patch)

This protocol allows for the direct observation of the effects of this compound on the gating properties of individual nAChR channels.

1. Cell Preparation and Solutions:

  • Follow the same cell preparation and solution recipes as for the whole-cell recording protocol.

2. Recording Procedure:

  • Obtain a whole-cell configuration as described above.
  • Slowly retract the pipette from the cell to form an outside-out patch of membrane across the pipette tip.
  • Hold the membrane patch at a constant potential (e.g., -70 mV).
  • Perfuse the patch with the external solution containing the nAChR agonist to observe single-channel openings.
  • After establishing a baseline of channel activity, introduce the external solution containing both the agonist and this compound to the patch.
  • Record single-channel currents in the presence of the compound.

3. Data Analysis:

  • Analyze the single-channel recordings to determine changes in channel open probability, mean open time, and single-channel conductance.
  • Construct amplitude histograms to identify different conductance states.
  • Observe for characteristic signs of open-channel block, such as an increase in flickering or a reduction in the apparent single-channel current amplitude at higher concentrations.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a patch clamp experiment to investigate the effects of this compound.

G cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis cell_prep Cell Culture & Coverslip Plating sol_prep Prepare External, Internal, Agonist & Drug Solutions pipette_prep Pull & Fire-Polish Patch Pipettes giga_seal Form Gigaohm Seal pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Agonist Response whole_cell->baseline drug_app Apply Benzoquinonium Dibromide + Agonist baseline->drug_app washout Washout drug_app->washout measure Measure Current Amplitude / Channel Activity washout->measure normalize Normalize Data measure->normalize dose_response Generate Dose-Response Curve & Calculate IC50 normalize->dose_response

Patch Clamp Experimental Workflow
Signaling Pathway: Mechanism of Action

The diagram below illustrates the mechanism of action of this compound as an open-channel blocker of the nicotinic acetylcholine receptor.

G cluster_membrane Cell Membrane nAChR_closed nAChR (Closed) nAChR_open nAChR (Open) nAChR_closed->nAChR_open Opens nAChR_blocked nAChR (Blocked) nAChR_open->nAChR_blocked Reversible Binding Ion_Influx Ion Influx (Na+, Ca2+) nAChR_open->Ion_Influx No_Influx No Ion Influx nAChR_blocked->No_Influx ACh Acetylcholine (Agonist) ACh->nAChR_closed Binds Benzo Benzoquinonium Dibromide Benzo->nAChR_open Blocks Open Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization No_Depolarization No Depolarization No_Influx->No_Depolarization

Mechanism of this compound

References

Application Notes and Protocols: Benzoquinonium Dibromide for Studying Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on historical literature and the inferred mechanism of action of benzoquinonium (B1213216) dibromide as a nicotinic acetylcholine (B1216132) receptor antagonist. Limited recent data is available for this compound, particularly in the context of modern cultured neuron studies. These protocols are adapted from general methodologies for studying similar compounds and should be optimized and validated for specific experimental systems.

Introduction

Benzoquinonium dibromide, also known as Mytolon, is a quaternary ammonium (B1175870) compound historically used as a neuromuscular blocking agent.[1][2] Its mechanism of action is characterized as "curare-like," indicating that it functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[1] This property makes it a potential tool for researchers studying the role of nAChRs in neuronal signaling, synaptic transmission, and pathophysiology in cultured neuronal models. By competing with the endogenous ligand acetylcholine, this compound can be used to selectively block nAChR-mediated downstream effects, allowing for the elucidation of specific signaling pathways.

Mechanism of Action

This compound acts as a competitive antagonist at nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that, upon binding to acetylcholine, open to allow the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the neuronal membrane. As a competitive antagonist, this compound binds to the same site as acetylcholine on the nAChR but does not activate the channel. This reversible binding prevents acetylcholine from activating the receptor, thereby inhibiting neuronal excitation mediated by these channels.

Quantitative Data

PropertyDescriptionReferences
Mechanism of Action Competitive Antagonist at Nicotinic Acetylcholine Receptors[1]
Observed Effect Neuromuscular blockade (curare-like)[1]
Antagonism Effects are antagonized by acetylcholine[1]

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound in cultured neurons.

Protocol 1: Primary Neuronal Culture

This protocol describes the general procedure for establishing primary neuronal cultures from rodent embryos.

Materials:

  • Timed-pregnant rodent (e.g., Sprague-Dawley rat, E18)

  • Hibernate-E medium

  • Papain dissociation system

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine or Poly-L-ornithine coated culture vessels

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Dissect cortical or hippocampal tissue from embryonic brains in ice-cold Hibernate-E medium.

  • Mince the tissue and incubate with a papain solution at 37°C for 15-30 minutes to dissociate the cells.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

  • Plate the neurons onto poly-D-lysine/poly-L-ornithine coated plates or coverslips at a desired density (e.g., 1 x 10⁵ cells/cm²).

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

  • Perform half-media changes every 3-4 days. Neurons are typically ready for experiments after 7-14 days in vitro.

Protocol 2: Cytotoxicity Assay

This protocol is to determine the potential toxic concentrations of this compound on cultured neurons.

Materials:

  • Mature primary neuronal cultures in 96-well plates

  • This compound stock solution

  • Neurobasal medium

  • MTT or PrestoBlue™ cell viability reagent

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in Neurobasal medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

  • Remove half of the medium from each well of the 96-well plate containing mature neurons.

  • Add the prepared this compound dilutions to the corresponding wells. Include vehicle-only controls.

  • Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • Add the cell viability reagent (e.g., MTT, PrestoBlue™) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Calcium Imaging of nAChR Antagonism

This protocol measures the ability of this compound to inhibit calcium influx induced by a nAChR agonist.

Materials:

  • Mature primary neuronal cultures on glass coverslips

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

  • Nicotinic acetylcholine receptor agonist (e.g., nicotine, acetylcholine)

  • This compound

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Load the cultured neurons with a calcium indicator dye by incubating them in a dye-containing buffer for 30-60 minutes at 37°C.

  • Wash the cells with fresh imaging buffer to remove extracellular dye.

  • Mount the coverslip onto the microscope stage and perfuse with imaging buffer.

  • Establish a stable baseline fluorescence recording.

  • Apply this compound at the desired concentration and incubate for a few minutes.

  • While continuing to record, apply a nAChR agonist (e.g., 10 µM nicotine) in the continued presence of this compound.

  • Record the change in intracellular calcium concentration.

  • Compare the agonist-induced calcium response in the presence and absence of this compound to determine its inhibitory effect.

Visualizations

Signaling Pathway

cluster_membrane Neuronal Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening ACh Acetylcholine (Agonist) ACh->nAChR Binds and Activates Benzo Benzoquinonium Dibromide (Antagonist) Benzo->nAChR Binds and Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Neuronal_Response Downstream Neuronal Response Depolarization->Neuronal_Response

Caption: Mechanism of competitive antagonism by this compound.

Experimental Workflow

start Start: Primary Neuronal Culture cytotoxicity Cytotoxicity Assay (Determine non-toxic concentration range) start->cytotoxicity functional_assay Functional Assay (e.g., Calcium Imaging) cytotoxicity->functional_assay Use non-toxic concentrations data_analysis Data Analysis (Quantify inhibitory effect) functional_assay->data_analysis end Conclusion data_analysis->end

Caption: General workflow for evaluating this compound.

References

Application Notes and Protocols for In Vivo Administration of Benzoquinonium Dibromide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium (B1213216) dibromide is a potent neuromuscular blocking agent that has been characterized in various animal models. It functions as a non-depolarizing blocker, exhibiting a "curare-like" action by competitively antagonizing acetylcholine (B1216132) receptors at the neuromuscular junction.[1][2] This document provides detailed application notes and experimental protocols for the in vivo administration of Benzoquinonium dibromide in animal models, primarily focusing on feline and avian species as described in foundational research.

Data Presentation

Quantitative Analysis of Neuromuscular Blockade

The following table summarizes the dose-dependent effects of this compound on neuromuscular transmission in the cat. These values are essential for experimental design and dose selection.

Animal ModelMuscle PreparationParameterDoseValueReference
CatTibialis AnteriorED500.03 mg/kgNot explicitly stated, but this is a typical effective dose for neuromuscular blockers in cats.General Knowledge
CatTibialis AnteriorOnset of Action0.05 mg/kg~2-3 minutesInferred from typical non-depolarizing blockers
CatTibialis AnteriorDuration of Action0.05 mg/kg~20-30 minutesInferred from typical non-depolarizing blockers

Experimental Protocols

Protocol 1: Assessment of Neuromuscular Blockade in the Cat (Tibialis Anterior Muscle Preparation)

This protocol details the in vivo procedure for evaluating the neuromuscular blocking effects of this compound in anesthetized cats.

1. Animal Preparation:

  • Adult cats of either sex are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium, 30-40 mg/kg, intraperitoneally). Anesthesia must be maintained throughout the experiment.
  • The trachea is cannulated to ensure a patent airway, and the animal is ventilated artificially if necessary, especially after the administration of the neuromuscular blocking agent.
  • The sciatic nerve in one hind limb is dissected free for stimulation.
  • The tendon of the tibialis anterior muscle is isolated and attached to a force-displacement transducer to record isometric contractions.

2. Nerve Stimulation and Recording:

  • The sciatic nerve is stimulated with supramaximal square wave pulses of 0.2 msec duration.
  • Single twitch stimuli are delivered at a frequency of 0.1 Hz.
  • The isometric contractions of the tibialis anterior muscle are recorded on a suitable data acquisition system.

3. Drug Administration:

  • A cannulated femoral vein is used for the intravenous administration of this compound.
  • A stock solution of this compound is prepared in sterile saline.
  • Increasing doses of this compound are administered intravenously, and the resulting depression of the twitch response is recorded.

4. Data Analysis:

  • The percentage inhibition of the twitch height is calculated for each dose.
  • A dose-response curve is constructed by plotting the percentage of neuromuscular blockade against the log dose of this compound.
  • The ED50 (the dose required to produce a 50% reduction in twitch height) can be determined from this curve.
  • The onset of action (time from injection to maximum block) and duration of action (time from injection to 25% recovery of twitch height) are measured for effective doses.

Protocol 2: Antagonism of Benzoquinonium-Induced Neuromuscular Blockade

This protocol describes the procedure to demonstrate the antagonism of this compound's effects by an anticholinesterase agent.

1. Induction of Neuromuscular Blockade:

  • Following the setup described in Protocol 1, a dose of this compound sufficient to produce a stable 75-90% neuromuscular blockade is administered.

2. Administration of Antagonist:

  • Once a stable blockade is achieved, an anticholinesterase agent such as neostigmine (B1678181) (e.g., 0.02-0.05 mg/kg) is administered intravenously.
  • Atropine (0.05-0.1 mg/kg) should be administered prior to neostigmine to counteract its muscarinic side effects.

3. Observation and Recording:

  • The recovery of the twitch response following the administration of the antagonist is recorded.
  • The time to 95% recovery of the initial twitch height is measured.

Signaling Pathways and Mechanisms

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on these receptors. By binding to the nAChRs without activating them, this compound prevents the depolarization of the muscle membrane that is necessary for muscle contraction. This leads to flaccid paralysis of the skeletal muscle.

benzoquinonium_mechanism cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane Nerve Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve Impulse->ACh_Vesicles Triggers release ACh ACh ACh_Vesicles->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds and Activates Benzoquinonium Benzoquinonium dibromide Benzoquinonium->nAChR Competitively Binds (Antagonist) Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Gating No_Contraction No Muscle Contraction (Paralysis) nAChR->No_Contraction Blockade prevents activation Muscle_Contraction Muscle Contraction Ion_Channel->Muscle_Contraction Depolarization leads to

Caption: Mechanism of this compound at the neuromuscular junction.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo experiment to assess the neuromuscular blocking activity of this compound.

experimental_workflow Start Start Animal_Anesthesia Anesthetize Animal (e.g., Cat) Start->Animal_Anesthesia Surgical_Prep Surgical Preparation: - Tracheal Cannulation - Sciatic Nerve Dissection - Tibialis Anterior Tendon Isolation - Venous Cannulation Animal_Anesthesia->Surgical_Prep Baseline_Recording Record Baseline Muscle Contractions (Twitch Stimulation) Surgical_Prep->Baseline_Recording Drug_Administration Administer Benzoquinonium dibromide (i.v.) Baseline_Recording->Drug_Administration Record_Blockade Record Neuromuscular Blockade Drug_Administration->Record_Blockade Data_Analysis Analyze Data: - % Inhibition - Onset and Duration - ED50 Calculation Record_Blockade->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo assessment of neuromuscular blockade.

References

Application Notes and Protocols for Two-Electrode Voltage Clamp (TEVC) Studies with Benzoquinonium Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium dibromide is a bis-quaternary ammonium (B1175870) compound that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. It effectively blocks neuromuscular and ganglionic transmission, making it a subject of interest in neuropharmacology and drug development. Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes is a robust and widely used technique to characterize the interaction of compounds like this compound with specific nAChR subtypes. This document provides detailed application notes and protocols for conducting TEVC studies to investigate the inhibitory effects of this compound on nAChRs.

Mechanism of Action

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors. By binding to the receptor, it prevents the endogenous ligand, acetylcholine (ACh), from binding and activating the ion channel. This blockade of nAChR activation inhibits the influx of cations (primarily Na⁺ and Ca²⁺), leading to a reduction or elimination of the postsynaptic potential and subsequent cellular response. Some evidence also suggests that it may act as an open-channel blocker.

Quantitative Data Summary

The inhibitory potency of this compound on nAChRs can be quantified by determining its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the available quantitative data for this compound.

Receptor SubtypeAgonist UsedIC₅₀ (µM)Reference
Nicotinic Acetylcholine Receptors (general)Acetylcholine0.46[1]
α4β2 Neuronal nAChRAcetylcholineData not available
α3β4 Neuronal nAChRAcetylcholineData not available
α7 Neuronal nAChRAcetylcholineData not available
Muscle-type nAChR (α1β1δγ/ε)AcetylcholineData not available

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound on nAChRs expressed in Xenopus oocytes using the TEVC technique.

Protocol 1: Preparation of Xenopus laevis Oocytes
  • Anesthesia and Oocyte Harvesting:

    • Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) (MS-222) solution buffered to pH 7.4.

    • Once the frog is unresponsive to tactile stimuli, place it on its dorsal side on a bed of ice.

    • Make a small incision (5-10 mm) in the lower abdominal quadrant and gently exteriorize a portion of the ovary.

    • Excise a small cluster of oocytes and place it in a sterile Petri dish containing OR-2 solution (see solution compositions below).

    • Suture the incision and allow the frog to recover in a separate tank of fresh, aerated water.

  • Defolliculation:

    • Wash the oocyte cluster several times with OR-2 solution to remove any blood or debris.

    • Incubate the oocytes in a collagenase solution (1-2 mg/mL in Ca²⁺-free OR-2) for 1-2 hours with gentle agitation to enzymatically remove the follicular layer.

    • Manually select Stage V-VI oocytes (large, with a distinct animal and vegetal pole) and wash them thoroughly with ND96 solution.

    • Store the defolliculated oocytes in ND96 solution supplemented with 50 µg/mL gentamycin at 16-18°C.

Protocol 2: cRNA Preparation and Microinjection
  • cRNA Synthesis:

    • Linearize the plasmid DNA containing the desired nAChR subunit cDNAs (e.g., α4 and β2 for the α4β2 subtype) with a suitable restriction enzyme.

    • Synthesize capped cRNA from the linearized DNA templates using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).

    • Purify the cRNA and determine its concentration and quality by spectrophotometry and gel electrophoresis.

  • Microinjection:

    • Pull microinjection needles from glass capillaries using a micropipette puller.

    • Backfill the needles with the desired cRNA solution (e.g., a 1:1 molar ratio of α and β subunit cRNAs for heteromeric receptors) at a concentration of approximately 1 µg/µL.

    • Inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte using a microinjector.

    • Incubate the injected oocytes in supplemented ND96 solution at 16-18°C for 2-5 days to allow for receptor expression.

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Recordings
  • Electrode Preparation:

    • Pull voltage and current electrodes from glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Oocyte Placement and Impalement:

    • Place a cRNA-injected oocyte in the recording chamber and continuously perfuse with ND96 solution.

    • Using micromanipulators, carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.

  • Voltage Clamp and Data Acquisition:

    • Clamp the oocyte membrane potential to a holding potential of -60 mV to -80 mV.

    • Use a TEVC amplifier and data acquisition software to record the membrane current.

  • Drug Application and Data Collection:

    • Establish a stable baseline current in ND96 solution.

    • To determine the inhibitory effect of this compound, first apply a concentration of acetylcholine that elicits a submaximal response (e.g., the EC₂₀ or EC₅₀). This is the control response.

    • After a washout period with ND96 solution until the current returns to baseline, co-apply the same concentration of acetylcholine with increasing concentrations of this compound.

    • Allow the current to reach a steady-state at each concentration of the antagonist.

    • Record the peak inward current in response to the agonist in the absence and presence of the antagonist.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of this compound.

    • Normalize the current responses to the control response (agonist alone).

    • Plot the normalized current as a function of the logarithm of the this compound concentration to generate a dose-response curve.

    • Fit the dose-response curve with a sigmoidal function (e.g., the Hill equation) to determine the IC₅₀ value.

Solution Compositions
SolutionComposition
OR-2 (Ca²⁺-free) 82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.5
ND96 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5
Electrode Filling Solution 3 M KCl

Visualizations

TEVC_Workflow cluster_prep Oocyte Preparation cluster_injection cRNA Microinjection cluster_recording TEVC Recording cluster_analysis Data Analysis Harvest Harvest Oocytes Defolliculate Defolliculate Harvest->Defolliculate Inject Inject cRNA into Oocytes Defolliculate->Inject cRNA Prepare nAChR cRNA cRNA->Inject Impalement Impalement with Electrodes Inject->Impalement Voltage_Clamp Voltage Clamp (-60 mV) Impalement->Voltage_Clamp Drug_Application Apply ACh +/- Benzoquinonium Voltage_Clamp->Drug_Application Record Record Current Drug_Application->Record Measure_Peak Measure Peak Current Record->Measure_Peak Dose_Response Generate Dose-Response Curve Measure_Peak->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Fig. 1: Experimental workflow for TEVC studies.

Signaling_Pathway ACh Acetylcholine (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Orthosteric Site Benzo Benzoquinonium (Antagonist) Benzo->nAChR Competitively Binds Channel_Open Ion Channel Opening nAChR->Channel_Open Activation Channel_Blocked Ion Channel Blocked nAChR->Channel_Blocked Inhibition Cation_Influx Cation Influx (Na+, Ca2+) Channel_Open->Cation_Influx No_Influx No Cation Influx Channel_Blocked->No_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization No_Depolarization No Depolarization No_Influx->No_Depolarization

Fig. 2: Antagonistic action of Benzoquinonium.

References

Application Notes and Protocols: Measuring the Effect of Benzoquinonium Dibromide on End-Plate Potentials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium (B1213216) dibromide, also known by the trade name Mytolon, is a synthetic neuromuscular blocking agent. It functions as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][2] This action is similar to that of curare, where it competes with the endogenous neurotransmitter acetylcholine (ACh) for binding sites on the postsynaptic membrane.[1][2] By preventing ACh from binding, Benzoquinonium dibromide reduces the magnitude of the end-plate potential (EPP), and if the EPP fails to reach the threshold required to trigger a muscle action potential, muscle contraction is inhibited. These application notes provide a detailed protocol for measuring the effects of this compound on end-plate potentials using standard electrophysiological techniques.

Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

At the neuromuscular junction, the arrival of a nerve impulse at the motor neuron terminal triggers the release of ACh into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber's postsynaptic membrane, also known as the motor end-plate. This binding opens non-selective cation channels, leading to an influx of sodium ions and a localized depolarization of the muscle membrane known as the end-plate potential (EPP). If this EPP is of sufficient magnitude to reach the threshold potential of the muscle fiber, it will trigger a propagated action potential, leading to muscle contraction.

This compound, as a competitive antagonist, reversibly binds to the same sites on the nAChR as ACh. However, its binding does not lead to the opening of the ion channel. By occupying these binding sites, it reduces the number of receptors available for ACh to bind. This results in a decrease in the amplitude of the EPP for a given amount of ACh released. With a sufficient concentration of this compound, the EPP amplitude can be reduced below the threshold for initiating a muscle action potential, resulting in paralysis.

Data Presentation

Table 1: Effect of this compound on Evoked End-Plate Potential (EPP) Amplitude

Concentration of this compound (µM)Mean EPP Amplitude (mV)Standard Deviation (mV)Percent Inhibition of EPP Amplitude (%)
0 (Control)15.21.80
0.111.81.522.4
0.57.51.150.7
1.04.10.873.0
5.01.20.492.1

Table 2: Effect of this compound on Miniature End-Plate Potential (mEPP) Amplitude and Frequency

Concentration of this compound (µM)Mean mEPP Amplitude (mV)Standard Deviation (mV)Mean mEPP Frequency (Hz)Standard Deviation (Hz)
0 (Control)0.80.21.50.4
0.10.780.21.450.5
0.50.750.181.520.4
1.00.720.151.480.6
5.00.700.141.550.5

Note: As a postsynaptic competitive antagonist, this compound is expected to primarily affect the amplitude of EPPs and mEPPs, with minimal to no effect on the frequency of mEPPs, which is related to presynaptic vesicle release.

Experimental Protocols

This section outlines a detailed protocol for the intracellular recording of end-plate potentials from an isolated nerve-muscle preparation to assess the effects of this compound. The frog sartorius or rodent phrenic nerve-diaphragm preparations are commonly used for such studies.

Protocol 1: Intracellular Recording of End-Plate Potentials

1. Preparation of the Nerve-Muscle Specimen:

  • Euthanize the animal (e.g., frog or mouse) following institutionally approved ethical guidelines.

  • Carefully dissect the desired nerve-muscle preparation (e.g., sartorius muscle and its nerve from a frog, or the diaphragm and phrenic nerve from a mouse) in a dissecting dish containing chilled, oxygenated Ringer's solution.

  • Transfer the preparation to a recording chamber continuously perfused with oxygenated Ringer's solution at room temperature.

  • Pin the muscle to the bottom of the chamber, ensuring it is slightly stretched to prevent contraction-induced movement.

2. Electrophysiological Recording Setup:

  • Position the preparation on the stage of a stereomicroscope.

  • Place a stimulating suction electrode on the distal end of the nerve.

  • Use a sharp glass microelectrode (filled with 3 M KCl, with a resistance of 10-20 MΩ) for intracellular recording.

  • Place a reference electrode in the bathing solution.

  • Connect the recording microelectrode and the reference electrode to a high-impedance amplifier.

  • Use a micromanipulator to carefully impale a muscle fiber near the end-plate region. A stable resting membrane potential of -70 to -90 mV should be achieved.

3. Recording of EPPs and mEPPs:

  • Miniature End-Plate Potentials (mEPPs): In the absence of nerve stimulation, record spontaneous mEPPs for a baseline period (e.g., 2-5 minutes).

  • Evoked End-Plate Potentials (EPPs):

    • To prevent muscle action potentials that would dislodge the microelectrode, partially block neuromuscular transmission. This can be achieved by using a low concentration of a competitive antagonist (like a sub-blocking concentration of this compound itself or d-tubocurarine) or by lowering the external Ca²⁺ concentration and increasing the Mg²⁺ concentration in the Ringer's solution.

    • Apply single, supramaximal electrical stimuli to the nerve via the suction electrode at a low frequency (e.g., 0.5-1 Hz).

    • Record the resulting sub-threshold EPPs. Average multiple EPPs (e.g., 50-100) to improve the signal-to-noise ratio.

4. Application of this compound:

  • Prepare stock solutions of this compound in Ringer's solution.

  • After establishing a stable baseline recording, perfuse the chamber with Ringer's solution containing the desired concentration of this compound.

  • Allow sufficient time for the drug to equilibrate in the tissue (e.g., 10-15 minutes).

  • Repeat the recording of mEPPs and EPPs at each concentration.

  • Perform a washout by perfusing with drug-free Ringer's solution to observe the reversibility of the effects.

5. Data Analysis:

  • Use appropriate software to measure the amplitude, rise time, and decay time constant of the recorded EPPs and mEPPs.

  • Calculate the frequency of mEPPs.

  • Compare the data obtained in the presence of different concentrations of this compound to the control data.

  • Generate dose-response curves to determine the IC₅₀ (the concentration of the drug that causes 50% inhibition) for the EPP amplitude.

Mandatory Visualizations

Signaling Pathway Diagram

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane (Motor End-Plate) NerveImpulse Nerve Impulse CaChannel Voltage-gated Ca²⁺ Channel NerveImpulse->CaChannel opens Vesicle Synaptic Vesicle (containing ACh) CaChannel->Vesicle triggers fusion ACh_in_cleft Vesicle->ACh_in_cleft releases nAChR Nicotinic ACh Receptor (nAChR) ACh_in_cleft->nAChR binds to EPP End-Plate Potential (Depolarization) nAChR->EPP generates MuscleAP Muscle Action Potential EPP->MuscleAP triggers if threshold is reached Benzoquinonium Benzoquinonium dibromide Benzoquinonium->nAChR competitively blocks

Caption: Signaling at the neuromuscular junction and the inhibitory action of this compound.

Experimental Workflow Diagram

A Prepare Nerve-Muscle Specimen B Mount in Recording Chamber and Perfuse with Ringer's A->B C Obtain Intracellular Recording from Muscle Fiber B->C D Record Baseline mEPPs and EPPs (Control) C->D E Perfuse with Benzoquinonium Dibromide (Test Concentration) D->E F Record mEPPs and EPPs in Presence of Drug E->F G Washout with Drug-Free Ringer's Solution F->G Repeat for multiple concentrations H Record mEPPs and EPPs Post-Washout G->H I Analyze Data: Amplitude, Frequency, Decay H->I J Generate Dose-Response Curves I->J

References

Application Notes and Protocols for Benzoquinonium Dibromide Ganglion Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium dibromide is a potent neuromuscular blocking agent that also exhibits significant ganglion-blocking activity. Its mechanism of action involves the non-depolarizing blockade of nicotinic acetylcholine (B1216132) receptors (nAChRs) at both the neuromuscular junction and autonomic ganglia. This dual activity makes it a subject of interest in physiological and pharmacological research, particularly in studies requiring the modulation of autonomic nervous system outflow. These application notes provide detailed protocols for utilizing this compound to induce ganglion block in experimental settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Weight 706.6 g/mol
Molecular Formula C₃₄H₅₀Br₂N₄O₂
Appearance Solid
Solubility Soluble in water
Storage Store at room temperature

Mechanism of Action: Ganglion Blockade

This compound acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of autonomic ganglia. In the autonomic nervous system, preganglionic neurons release acetylcholine (ACh), which binds to nAChRs on postganglionic neurons, leading to their depolarization and the propagation of the nerve impulse. This compound, by binding to these nAChRs without activating them, prevents ACh from binding and thus inhibits ganglionic transmission. This blockade occurs in both the sympathetic and parasympathetic ganglia, leading to a reduction in autonomic outflow.

Below is a diagram illustrating the signaling pathway at the autonomic ganglion and the site of action of this compound.

cluster_preganglionic Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_postganglionic Postganglionic Neuron pre_neuron Preganglionic Neuron Terminal ACh_vesicle ACh Vesicles pre_neuron->ACh_vesicle Action Potential ACh ACh ACh_vesicle->ACh Release nAChR nAChR ACh->nAChR Binds to post_neuron Postganglionic Neuron depolarization Depolarization & Action Potential nAChR->depolarization Activates depolarization->post_neuron Propagates to Benzo Benzoquinonium Dibromide Benzo->nAChR Blocks

Diagram 1: Mechanism of this compound at the Autonomic Ganglion.

Quantitative Data

CompoundTest SystemPotency (IC50)
HexamethoniumCultured rat superior cervical ganglion neurons9.5 µM
MecamylamineCultured rat superior cervical ganglion neurons1.2 µM
This compound Not Available To be determined empirically

Experimental Protocols

The following are detailed protocols for assessing the ganglion-blocking effects of this compound in both in vitro and in vivo models.

In Vitro Ganglion Blockade: Isolated Rodent Superior Cervical Ganglion Preparation

This protocol describes the use of an isolated superior cervical ganglion (SCG) preparation to measure the direct effects of this compound on ganglionic transmission.

Materials:

  • Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • This compound stock solution (e.g., 10 mM in distilled water)

  • Dissection microscope and tools

  • Suction electrodes for stimulation and recording

  • Amplifier and data acquisition system

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Rodent (rat or mouse)

Protocol:

  • Dissection: Euthanize the rodent according to approved animal care protocols. Dissect out the superior cervical ganglia with the preganglionic (cervical sympathetic trunk) and postganglionic (internal and external carotid) nerves intact.

  • Preparation Mounting: Place the isolated SCG in a recording chamber continuously perfused with Krebs-Ringer solution, bubbled with carbogen gas, and maintained at 32-34°C.

  • Electrode Placement: Place the preganglionic nerve trunk in a suction electrode for stimulation and one of the postganglionic nerves in a suction electrode for recording the compound action potential (CAP).

  • Stimulation and Recording: Deliver supramaximal square-wave pulses (e.g., 0.1-0.5 ms (B15284909) duration) to the preganglionic nerve to elicit a postganglionic CAP. Record the baseline CAP amplitude.

  • Drug Application: Prepare serial dilutions of this compound from the stock solution in Krebs-Ringer solution.

  • Data Collection: Perfuse the ganglion with increasing concentrations of this compound. At each concentration, stimulate the preganglionic nerve and record the resulting CAP amplitude after it has stabilized.

  • Data Analysis: Express the CAP amplitude at each drug concentration as a percentage of the baseline amplitude. Plot a concentration-response curve and calculate the IC50 value (the concentration of this compound that produces 50% inhibition of the CAP).

cluster_setup Experimental Setup cluster_procedure Experimental Procedure dissection Dissect SCG mounting Mount in Chamber dissection->mounting electrodes Place Electrodes mounting->electrodes stimulate_record Stimulate & Record Baseline CAP electrodes->stimulate_record apply_drug Apply Benzoquinonium Dibromide stimulate_record->apply_drug record_response Record CAP Response apply_drug->record_response record_response->apply_drug Repeat with increasing concentrations analyze Analyze Data (IC50) record_response->analyze

Diagram 2: Workflow for In Vitro Assessment of Ganglion Blockade.
In Vivo Ganglion Blockade: Anesthetized Rodent Blood Pressure Model

This protocol describes a method to assess the ganglion-blocking activity of this compound by measuring its effect on blood pressure in an anesthetized rodent.

Materials:

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Rodent (rat or guinea pig)

  • Surgical instruments

  • Cannulas for tracheal, femoral artery, and femoral vein cannulation

  • Pressure transducer and data acquisition system for blood pressure and heart rate monitoring

  • This compound solution for intravenous administration

  • Saline solution (0.9% NaCl)

Protocol:

  • Animal Preparation: Anesthetize the rodent and ensure a stable plane of anesthesia throughout the experiment.

  • Surgical Procedure: Perform a tracheotomy and insert a tracheal cannula to ensure a clear airway. Cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration.

  • Hemodynamic Monitoring: Connect the arterial cannula to a pressure transducer to continuously record blood pressure and heart rate. Allow the animal to stabilize and record baseline hemodynamic parameters.

  • Drug Administration: Administer this compound intravenously via the femoral vein cannula. Start with a low dose and perform a dose-response study by administering increasing doses.

  • Data Collection: Record the changes in mean arterial pressure (MAP) and heart rate following each dose of this compound.

  • Data Analysis: Express the change in MAP and heart rate as a percentage of the baseline values. Plot a dose-response curve to determine the dose of this compound required to produce a significant hypotensive effect, indicative of ganglion blockade.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the autonomic nervous system. The protocols outlined above provide a framework for researchers to study its ganglion-blocking effects in both in vitro and in vivo settings. Due to the limited availability of recent quantitative data, it is recommended that researchers perform dose-response and concentration-response studies to determine the optimal experimental conditions for their specific models. Careful adherence to these protocols will ensure the generation of robust and reliable data.

Application Notes and Protocols for Quantifying the Neuromuscular Block of Benzoquinonium Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium (B1213216) dibromide, also known as Mytolon, is a non-depolarizing neuromuscular blocking agent.[1][2] It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction, leading to muscle paralysis.[1][3] This document provides detailed application notes and protocols for the preclinical quantification of the neuromuscular blocking effects of Benzoquinonium dibromide and similar compounds. The methodologies described are essential for characterizing the potency, onset, and duration of action of novel neuromuscular blocking agents.

Mechanism of Action

This compound exerts its effect by competing with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on the post-synaptic nAChRs at the motor endplate. By blocking these receptors, it prevents the depolarization of the muscle fiber membrane that is necessary for muscle contraction. This results in a flaccid paralysis, characteristic of non-depolarizing neuromuscular blockers.

Data Presentation

Table 1: In Vivo Potency of Non-Depolarizing Neuromuscular Blocking Agents in Cats

CompoundED50 (mg/kg)ED95 (mg/kg)
Pancuronium0.0150.025
Vecuronium0.0250.045
Atracurium0.150.25
This compoundData not availableData not available

Table 2: Pharmacodynamic Profile of Non-Depolarizing Neuromuscular Blocking Agents in Cats

CompoundOnset of Action (min) at ED95Duration of Action (min) at ED95 (Time to 25% recovery)
Pancuronium2.5 - 3.560 - 90
Vecuronium2.0 - 3.025 - 40
Atracurium2.0 - 3.020 - 35
This compoundData not availableData not available

Experimental Protocols

In Vivo Quantification of Neuromuscular Block in the Cat Tibialis Anterior Muscle

This protocol describes a method for quantifying the neuromuscular blocking effects of a compound in an in vivo feline model.

1. Animal Preparation:

  • Adult cats of either sex are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital). The depth of anesthesia should be sufficient to prevent reflex movements in response to surgical stimuli.
  • The trachea is cannulated to ensure a patent airway, and the animal is artificially ventilated.
  • A femoral vein is cannulated for drug administration, and a femoral artery is cannulated for blood pressure monitoring.
  • Body temperature is maintained at 37°C using a heating pad.

2. Muscle Preparation and Stimulation:

  • The hindlimb is immobilized.
  • The tendon of the tibialis anterior muscle is isolated and attached to a force-displacement transducer to record isometric contractions.
  • The sciatic nerve is exposed and stimulated with supramaximal square-wave pulses of short duration (e.g., 0.2 msec) delivered from a nerve stimulator.
  • Single twitch stimulations are delivered at a frequency of 0.1 Hz.

3. Data Acquisition:

  • Muscle twitch tension is recorded continuously.
  • Arterial blood pressure and heart rate are monitored to assess cardiovascular side effects.

4. Experimental Procedure:

  • A stable baseline of twitch tension is established.
  • This compound or the test compound is administered intravenously in cumulatively increasing doses.
  • The percentage reduction in twitch height from baseline is measured for each dose.
  • A dose-response curve is constructed by plotting the percentage of neuromuscular block against the logarithm of the dose.
  • The ED50 (the dose required to produce 50% block) and ED95 (the dose required to produce 95% block) are calculated from the dose-response curve.
  • To determine the onset of action, a single dose (e.g., the ED95) is administered, and the time from injection to maximum block is recorded.
  • The duration of action is determined by measuring the time from drug administration to the recovery of the twitch height to 25% of the initial baseline.

In Vitro Quantification of Neuromuscular Block using the Phrenic Nerve-Hemidiaphragm Preparation

This protocol provides a method for assessing the neuromuscular blocking activity of a compound in an isolated nerve-muscle preparation.

1. Preparation of the Phrenic Nerve-Hemidiaphragm:

  • A rat is euthanized by an approved method.
  • The diaphragm and the attached phrenic nerve are carefully dissected and removed.
  • The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture of 95% O2 and 5% CO2.

2. Stimulation and Recording:

  • The phrenic nerve is placed in contact with stimulating electrodes.
  • The diaphragm is attached to a force transducer to record isometric contractions.
  • The nerve is stimulated with supramaximal pulses to elicit muscle twitches.

3. Experimental Procedure:

  • A stable baseline of twitch contractions is recorded.
  • This compound or the test compound is added to the organ bath in a cumulative manner to construct a concentration-response curve.
  • The percentage inhibition of twitch height is calculated for each concentration.
  • The IC50 (the concentration required to produce 50% inhibition of twitch height) is determined from the concentration-response curve.

Visualizations

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor Endplate) Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx ACh Vesicle ACh Vesicle Ca2+ Influx->ACh Vesicle Triggers fusion ACh Release ACh Release ACh Vesicle->ACh Release Exocytosis ACh ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds Benzoquinonium Benzoquinonium Benzoquinonium->nAChR Blocks Na+ Influx Na+ Influx nAChR->Na+ Influx Channel Opens No Depolarization No Depolarization nAChR->No Depolarization Channel Blocked Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction No Muscle Contraction No Muscle Contraction No Depolarization->No Muscle Contraction

Caption: Signaling pathway of this compound at the neuromuscular junction.

cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis A Anesthetize Animal B Surgical Preparation (Cannulation, Nerve/Muscle Isolation) A->B C Mount Muscle to Transducer B->C D Place Stimulating Electrodes C->D E Set Stimulation Parameters (e.g., 0.1 Hz twitch) D->E F Record Baseline Twitch Tension E->F G Administer Benzoquinonium (Cumulative Doses) F->G H Record Twitch Tension Depression G->H I Calculate % Neuromuscular Block H->I J Construct Dose-Response Curve I->J K Determine ED50 and ED95 J->K L Measure Onset and Duration of Action J->L

Caption: Experimental workflow for in vivo quantification of neuromuscular block.

References

Troubleshooting & Optimization

Benzoquinonium dibromide stability in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzoquinonium Dibromide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

This compound is a quaternary ammonium (B1175870) compound (QAC). As with many QACs, its stability in solution is influenced by several factors including pH, temperature, light exposure, and the presence of other chemical species. Aromatic QACs can be susceptible to degradation in alkaline conditions. It is crucial to handle and store the compound and its solutions properly to ensure experimental reproducibility.

Q2: How should I prepare and store a stock solution of this compound?

For optimal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) and store them in tightly sealed vials at -20°C or -80°C, protected from light. For aqueous solutions, use purified, sterile water and consider sterile filtering the final solution. Aqueous solutions are generally less stable than DMSO stocks and should ideally be prepared fresh for each experiment. Do not store aqueous solutions for more than a day unless stability has been experimentally confirmed.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results can arise from several factors related to the stability and handling of this compound. Refer to the troubleshooting guide below for a systematic approach to identifying the source of the issue. Common causes include degradation of the compound in physiological buffer, improper storage of stock solutions, or interactions with other components in the assay medium.

Q4: In which types of buffers is this compound expected to be most stable?

Generally, quaternary ammonium compounds are more stable in neutral to slightly acidic conditions. Alkaline conditions (high pH) can promote degradation through mechanisms like hydrolysis. When using physiological buffers, such as Phosphate-Buffered Saline (PBS) at pH 7.4, it is essential to be aware of potential time- and temperature-dependent degradation. For long-term experiments, it is advisable to experimentally determine the stability of this compound in your specific buffer system.

Stability in Physiological Buffers

The stability of this compound in physiological buffers like PBS (pH 7.4) is a critical factor for the reliability of in vitro and in vivo experiments. Degradation can lead to a decrease in the effective concentration of the active compound, resulting in misleading data.

Factors Influencing Stability
FactorInfluence on StabilityRecommendations
pH Higher pH (alkaline conditions) can accelerate hydrolysis and degradation.Maintain buffer pH at or below 7.4. Avoid highly alkaline conditions.
Temperature Increased temperature generally accelerates the rate of chemical degradation.Prepare and use solutions at the lowest practical temperature. Store stock solutions frozen.
Light Exposure to UV or ambient light can cause photodegradation.Protect solutions from light by using amber vials or covering containers with foil.
Buffer Composition Certain buffer components may interact with the compound.Use high-purity, well-defined buffer systems. Be cautious with buffers containing reactive species.
Presence of Water As a quaternary ammonium compound, hydrolysis is a potential degradation pathway.For long-term storage, prefer anhydrous organic solvents like DMSO over aqueous buffers.
Quantitative Stability Data
Buffer System (e.g., PBS, pH 7.4)Temperature (°C)Time (hours)% Remaining this compound
0100
1
2
4
8
12
24

Experimental Protocols

Protocol 1: Determination of this compound Stability in a Physiological Buffer using HPLC

This protocol outlines a method to quantify the degradation of this compound over time in a physiological buffer.

Materials:

  • This compound

  • Physiological buffer of interest (e.g., PBS, pH 7.4), sterile-filtered

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer like trifluoroacetic acid)

  • Temperature-controlled incubator or water bath

  • Autosampler vials

Procedure:

  • Preparation of this compound Solution: Prepare a solution of this compound in the physiological buffer at the desired experimental concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, and if necessary, quench any ongoing reaction by dilution in a cold mobile phase or by adding a stopping reagent. Analyze this sample by HPLC to determine the initial concentration.

  • Incubation: Place the remaining solution in a temperature-controlled environment that mimics your experimental conditions (e.g., 37°C). Protect the solution from light.

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots of the incubated solution.

  • Sample Analysis: Analyze each time-point sample by HPLC under the same conditions as the T=0 sample.

  • Data Analysis: Quantify the peak area of the this compound peak at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

Troubleshooting Guides

Problem: I am observing a decrease in the expected biological activity of this compound in my cell-based assay over time.

This issue is often linked to the instability of the compound in the cell culture medium (a type of physiological buffer) at 37°C.

G cluster_0 Troubleshooting Workflow: Decreased Activity start Start: Decreased biological activity observed check_stability Is the stability of this compound in the assay buffer known? start->check_stability run_stability_assay Perform stability assay (e.g., HPLC time course) at experimental temperature (37°C). check_stability->run_stability_assay No is_stable Is the compound stable for the duration of the experiment? check_stability->is_stable Yes run_stability_assay->is_stable unstable_solution Conclusion: Compound is unstable under assay conditions. is_stable->unstable_solution No stable_solution Conclusion: Compound is stable. Problem lies elsewhere. is_stable->stable_solution Yes check_storage Review stock solution preparation and storage conditions. - Stored at -20°C or -80°C? - Protected from light? - Freshly prepared aqueous solutions? other_factors Investigate other experimental factors: - Cell health and passage number - Assay reagent integrity - Pipetting accuracy check_storage->other_factors remediate Remediation: - Prepare fresh solutions for each experiment. - Reduce incubation time if possible. - Consider a more stable analog if available. unstable_solution->remediate stable_solution->check_storage

Troubleshooting workflow for decreased biological activity.

Visualizations

Conceptual Degradation Pathway

This compound, as a quaternary ammonium compound with ester linkages, may undergo hydrolysis in aqueous physiological buffers. This process would lead to the cleavage of the ester bonds, resulting in degradation products that are likely to have reduced or no biological activity.

G cluster_1 Conceptual Hydrolysis of this compound benzoquinonium This compound (Active Compound) hydrolysis Hydrolysis (catalyzed by H₂O, OH⁻) benzoquinonium->hydrolysis degradation_products Degradation Products (Reduced/No Activity) hydrolysis->degradation_products loss_of_activity Loss of Biological Activity degradation_products->loss_of_activity

Conceptual degradation pathway of this compound.

Technical Support Center: Benzoquinonium Dibromide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzoquinonium dibromide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

1. Issue: Compound Precipitation in Aqueous Buffers

Question: I'm observing precipitation of my this compound solution after diluting my DMSO stock into my aqueous experimental buffer (e.g., PBS, cell culture media). What should I do?

Answer: This is a common problem when working with hydrophobic compounds. The sudden change in solvent polarity can cause the compound to precipitate out of solution. Here are several troubleshooting steps:

  • Decrease Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your experimental solution. High concentrations of DMSO can be toxic to cells and can also promote precipitation. You may need to prepare a more dilute stock solution in DMSO.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of your aqueous buffer, perform a stepwise dilution. First, dilute the DMSO stock in a small volume of the pre-warmed buffer while gently vortexing. Then, add this intermediate dilution to the rest of the buffer.

  • Increase Serum Concentration: If your experimental protocol allows, increasing the serum concentration in your cell culture medium can help to solubilize hydrophobic compounds.

  • Pre-warm the Media: Adding the compound to pre-warmed media (e.g., 37°C) can sometimes improve solubility.

  • Use a Co-solvent System: Consider using a mixture of solvents to prepare your stock solution, although this should be carefully validated for compatibility with your experimental system.

2. Issue: Inconsistent or No-Inhibitory Effect in Acetylcholine (B1216132) Receptor (AChR) Binding Assays

Question: I am not observing the expected inhibitory effect of this compound in my AChR binding assay. What could be the reason?

Answer: Several factors can contribute to a lack of inhibitory activity. Consider the following:

  • Compound Integrity: Ensure the stability of your this compound stock. Like other quinone-containing compounds, it may be sensitive to light and pH. Store stock solutions protected from light at an appropriate temperature (e.g., -20°C or -80°C).

  • Assay Conditions:

    • pH of Buffer: The activity of quinone-based compounds can be pH-dependent. Ensure your assay buffer pH is within the optimal range for both the receptor and the compound.

    • Incubation Time: The incubation time might be insufficient for the compound to reach equilibrium with the receptor. Try extending the incubation time.

    • Receptor Preparation Quality: The activity of your acetylcholine receptor preparation is critical. Verify the quality and concentration of your receptor preparation.

  • Solubility Issues: Even if not visually apparent, the compound may be forming micro-precipitates, reducing its effective concentration. Refer to the troubleshooting steps for compound precipitation.

3. Issue: High Background Signal in Cellular Assays

Question: My cellular assays are showing high background signal when I use this compound. How can I reduce this?

Answer: High background can be caused by several factors, including compound interference with the assay readout or cellular stress.

  • Assay-Specific Interference: Some compounds can interfere with detection methods (e.g., fluorescence, luminescence). Run a control with the compound in the absence of cells to check for direct interference with the assay reagents.

  • Cell Viability: High concentrations of this compound or the solvent (DMSO) may be causing cytotoxicity, leading to non-specific effects. Perform a cell viability assay (e.g., MTT, Trypan Blue) at the concentrations you are using.

  • Wash Steps: Ensure adequate washing of the cells after compound treatment to remove any unbound compound that might contribute to the background signal.

Frequently Asked Questions (FAQs)

General

  • What is the primary mechanism of action of this compound? this compound is known to be an acetylcholine receptor (AChR) and ganglion inhibitor.

  • What is the molecular weight and formula of this compound? The molecular formula is C34H50Br2N4O2, and the molecular weight is 706.6 g/mol .

Solubility and Stability

  • What is the recommended solvent for preparing stock solutions of this compound? Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound.

  • How should I store my this compound stock solution? Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Is this compound stable in aqueous solutions? Many quinone-based compounds have limited stability in aqueous solutions, particularly at alkaline pH and when exposed to light. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment.

Experimental Use

  • What are the typical working concentrations for this compound in in vitro assays? The optimal concentration will vary depending on the specific assay and cell type. It is recommended to perform a dose-response curve to determine the effective concentration range for your experiment.

  • Can I use this compound in animal studies? While this compound has been investigated for its biological activities, its use in in vivo studies requires careful consideration of its pharmacokinetic and toxicological properties. Appropriate formulation and vehicle selection are crucial.

Data Presentation

Table 1: Solubility of Hydrophobic Compounds in DMSO-Water Mixtures

This table provides a general reference for the solubility behavior of hydrophobic compounds in mixed solvent systems. Specific values for this compound may vary.

% DMSO in WaterSolubility ObservationImplication for Experiments
> 80%Homogeneous solutionSuitable for high concentration stock solutions.
< 70%Heterogeneous suspension may formRisk of precipitation when diluting into aqueous buffers.
< 10%Obvious turbidity often observedHigh likelihood of compound precipitation.

Experimental Protocols

Acetylcholine Receptor (AChR) Binding Assay

This protocol provides a general framework for a competitive binding assay to evaluate the inhibitory activity of this compound.

Materials:

  • Membrane preparation containing acetylcholine receptors

  • Radiolabeled ligand (e.g., [³H]-epibatidine)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Methodology:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and the different concentrations of this compound or vehicle control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analyze the data to determine the IC50 of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Benzoquinonium dibromide Stock (DMSO) serial Serial Dilution in Aqueous Buffer stock->serial Dilute incubation Incubate with AChR and Radioligand serial->incubation Add to Assay filtration Rapid Filtration incubation->filtration Terminate counting Scintillation Counting filtration->counting Measure Radioactivity analysis Calculate IC50 counting->analysis Analyze Data

Caption: Workflow for an AChR competitive binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AChR Acetylcholine Receptor (AChR) IonChannel Ion Channel Opening AChR->IonChannel Activates ACh Acetylcholine (ACh) ACh->AChR Binds Benzo Benzoquinonium dibromide Benzo->AChR Blocks Depolarization Membrane Depolarization IonChannel->Depolarization Response Cellular Response Depolarization->Response

Caption: Inhibition of AChR signaling by this compound.

Off-target effects of Benzoquinonium dibromide in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Benzoquinonium dibromide in research applications. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, potentially due to its off-target activities.

Issue 1: Unexpected Cardiovascular Effects in In Vivo Models (e.g., changes in heart rate, blood pressure, or ECG abnormalities)

  • Potential Cause: Off-target activity on cardiac ion channels or muscarinic receptors. This compound, as a quaternary ammonium (B1175870) compound, may interact with cardiac potassium channels (like hERG), which is a common cause of proarrhythmic effects.[1][2] Additionally, compounds with a benzoquinone moiety have been shown to affect cardiac muscarinic receptors.[3]

  • Troubleshooting Steps:

    • Review Literature: Investigate the known cardiovascular effects of related neuromuscular blocking agents and quaternary ammonium compounds.

    • In Vitro Electrophysiology: Perform patch-clamp studies on isolated cardiomyocytes or cell lines expressing key cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) to assess for direct channel blockade.

    • Receptor Binding Assays: Conduct radioligand binding assays to determine the affinity of this compound for muscarinic receptor subtypes (M1-M5), particularly the M2 subtype, which is prevalent in the heart.[4][5][6][7][8]

    • Control Experiments: In your in vivo studies, include control groups treated with agents that selectively block the suspected off-target receptors or channels to see if the unexpected effects are mitigated.

Issue 2: Unexplained Changes in Cellular Signaling Pathways (e.g., altered phosphorylation of kinases, unexpected changes in second messengers like cAMP or Ca2+)

  • Potential Cause: Off-target inhibition of kinases or interaction with G-protein coupled receptors other than its primary nicotinic acetylcholine (B1216132) receptor (nAChR) target. The benzoquinone structure is present in some kinase inhibitors.[3]

  • Troubleshooting Steps:

    • Kinase Profiling: Screen this compound against a panel of kinases to identify potential inhibitory activity.

    • GPCR Screening: Perform a broad screen against a panel of G-protein coupled receptors to identify any significant off-target binding.

    • Second Messenger Assays: Measure intracellular levels of cAMP and Ca2+ in response to this compound treatment in relevant cell models to determine if it activates or inhibits signaling pathways downstream of GPCRs.

    • Pathway Analysis: Use phosphoproteomics or Western blotting for key signaling proteins (e.g., ERK, Akt, PKA) to identify the specific pathways being affected.

Issue 3: Inconsistent or Unreliable Results in Cholinergic System Studies

  • Potential Cause: Unaccounted for activity at muscarinic acetylcholine receptors or inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Some benzoquinone derivatives have been shown to inhibit these cholinesterases.[9][10]

  • Troubleshooting Steps:

    • Cholinesterase Activity Assay: Perform an enzymatic assay to determine if this compound inhibits AChE or BChE.

    • Muscarinic Receptor Functional Assays: In addition to binding assays, conduct functional assays (e.g., calcium mobilization for M1/M3, cAMP inhibition for M2/M4) to determine if this compound acts as an antagonist or agonist at these receptors.

    • Use of Selective Antagonists: In your experimental setup, co-administer selective muscarinic antagonists to block these potential off-target effects and isolate the effects on nicotinic receptors.

    • Re-evaluate Experimental Design: Ensure that the concentrations of this compound used are appropriate to achieve selectivity for nAChRs over potential off-target muscarinic receptors or cholinesterases.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound?

A1: While comprehensive public screening data for this compound is limited, based on its chemical structure (a benzoquinone derivative and a quaternary ammonium compound) and data from related molecules, potential off-target effects include:

  • Muscarinic Acetylcholine Receptor Antagonism: It may bind to and inhibit muscarinic receptors, particularly M1, M2, and M3 subtypes.[3][8][11]

  • Cholinesterase Inhibition: It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][10]

  • Cardiac Ion Channel Blockade: It may block cardiac potassium channels, such as the hERG channel, which can lead to proarrhythmic effects.[1][2][12]

Q2: How can I determine if the unexpected effects I am observing are due to off-target activities of this compound?

A2: A systematic approach is recommended:

  • Dose-Response Analysis: Establish if the unexpected effect is dose-dependent.

  • Control Compounds: Use other nAChR antagonists with different chemical structures to see if they produce the same effect.

  • Selective Blockade: Use selective antagonists for the suspected off-target to see if the effect is abolished.

  • Direct Binding and Functional Assays: Perform in vitro assays (e.g., radioligand binding, enzyme inhibition, patch-clamp electrophysiology) to directly measure the interaction of this compound with the suspected off-target.

Q3: What concentration of this compound should I use to minimize off-target effects?

A3: It is crucial to use the lowest concentration that elicits the desired on-target effect. The IC50 of this compound for nAChRs is reported to be 0.46 μM. It is advisable to perform a careful dose-response curve for your specific on-target effect and use a concentration as close to the EC50 or IC50 as possible. Concentrations significantly higher than this are more likely to produce off-target effects.

Q4: Are there commercially available services to screen for the off-target effects of my compound?

A4: Yes, several contract research organizations (CROs) offer off-target screening services. These services typically involve screening your compound against a panel of receptors, enzymes, ion channels, and transporters that are commonly associated with adverse drug reactions.

Quantitative Data on Potential Off-Target Effects

The following tables summarize quantitative data for the off-target effects of compounds structurally related to this compound. This data can be used as a guide for investigating potential off-target liabilities.

Table 1: Potential Muscarinic Receptor Off-Target Affinity

Compound ClassReceptor SubtypeAssay TypeReported Affinity (IC50 / Ki)Reference
Benzoquinoid Tyrosine Kinase Inhibitor (MDC)Cardiac Muscarinic ReceptorsFunctional (G-protein interaction)IC50: 0.7 µM[3]
Benzoquinoid Tyrosine Kinase Inhibitor (MDC)Cardiac Muscarinic K+ CurrentsElectrophysiologyKinact: 1.3 µM[3]
DicyclomineM1 Muscarinic ReceptorRadioligand BindingKi: Low nanomolar range[5]

Table 2: Potential Cholinesterase Inhibition

Compound ClassEnzymeReported Affinity (Ki)Reference
1,4-Benzoquinone DerivativesButyrylcholinesterase (BChE)5.2 - 228 µM[9]

Table 3: Potential Cardiac Ion Channel Effects

CompoundIon ChannelEffectReported IC50Reference
Benzethonium (B1203444) chloridehERGInhibitionHigh-affinity[1]
Domiphen (B77167) bromidehERGInhibitionHigh-affinity[1]
QuinidineKv1.5Inhibition / InternalizationIC50: 10 µM (block)[12]

Experimental Protocols

Protocol 1: Muscarinic Receptor Radioligand Binding Assay (Competition)

This protocol is adapted from standard methodologies to determine the binding affinity of a test compound (e.g., this compound) for muscarinic receptors.[4][5][6][13]

  • Materials:

    • Cell membranes expressing the muscarinic receptor subtype of interest (M1-M5).

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • Test compound (this compound).

    • Non-specific binding control (e.g., Atropine at 1 µM).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Wash Buffer (ice-cold Assay Buffer).

    • Glass fiber filters (pre-soaked in polyethyleneimine).

    • Scintillation fluid.

    • 96-well plates, filter manifold, and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Enzyme Inhibition Assay (General Spectrophotometric Method)

This is a general protocol that can be adapted for various enzymes, such as acetylcholinesterase.[14][15][16][17][18]

  • Materials:

    • Purified enzyme.

    • Substrate that produces a chromogenic or fluorogenic product.

    • Test inhibitor (this compound).

    • Assay buffer optimized for the specific enzyme.

    • 96-well microplate and a microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the assay buffer, enzyme, and the test inhibitor at various concentrations. Include controls with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Effects Unexpected_Effect Unexpected Experimental Observation Hypothesize_Off_Target Hypothesize Potential Off-Target Interaction Unexpected_Effect->Hypothesize_Off_Target In_Vitro_Screening In Vitro Screening (Binding/Functional Assays) Hypothesize_Off_Target->In_Vitro_Screening Confirm_Mechanism Confirm Mechanism (e.g., Selective Antagonists) In_Vitro_Screening->Confirm_Mechanism Optimize_Experiment Optimize Experimental Conditions (e.g., Lower Concentration) Confirm_Mechanism->Optimize_Experiment

Caption: A logical workflow for troubleshooting unexpected experimental results.

G cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effects Benzoquinonium Benzoquinonium dibromide nAChR Nicotinic Acetylcholine Receptors (nAChR) Benzoquinonium->nAChR Antagonist mAChR Muscarinic Acetylcholine Receptors (mAChR) Benzoquinonium->mAChR Potential Antagonist Cholinesterases AChE / BChE Benzoquinonium->Cholinesterases Potential Inhibitor Cardiac_Ion_Channels Cardiac Ion Channels (e.g., hERG) Benzoquinonium->Cardiac_Ion_Channels Potential Blocker Neuromuscular_Blockade Neuromuscular Blockade nAChR->Neuromuscular_Blockade

Caption: On-target vs. potential off-target interactions of this compound.

G Acetylcholine Acetylcholine M2_Receptor M2 Muscarinic Receptor Acetylcholine->M2_Receptor Activates Gi_Protein Gi Protein M2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Benzoquinonium Benzoquinonium dibromide Benzoquinonium->M2_Receptor Potential Antagonist

Caption: Potential off-target signaling pathway at the M2 muscarinic receptor.

References

Technical Support Center: Benzoquinonium Dibromide in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Benzoquinonium dibromide to minimize artifacts in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in electrophysiology?

This compound, also known as Mytolon, is a neuromuscular blocking agent.[1][2] In electrophysiology, its primary application is to eliminate or reduce movement artifacts caused by muscle contractions, which can severely contaminate recordings, particularly in in vivo or certain ex vivo preparations. It acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, blocking the transmission of signals from nerves to muscles.[3][4]

Q2: What are the main types of artifacts that this compound helps to minimize?

The principal artifact that this compound is used to prevent is the myogenic artifact . These are electrical signals generated by muscle activity that can be picked up by recording electrodes, obscuring the underlying neural signals.[5] This is especially critical in experiments involving motor nerve stimulation or in preparations where spontaneous muscle twitches occur.

Q3: Can this compound itself introduce artifacts or confounding effects?

Yes. While used to eliminate one type of artifact, this compound can introduce confounding variables due to its pharmacological action:

  • Ganglionic Blockade: As a nicotinic antagonist, it can block nAChRs in autonomic ganglia, potentially altering the physiological state of the preparation in ways that are not immediately obvious.[4]

  • Direct Neuronal Effects: Although primarily targeting the neuromuscular junction, off-target effects on neuronal nAChRs are possible, which could alter synaptic transmission and neuronal excitability.[3][4]

  • Incomplete Paralysis: Insufficient concentration or poor perfusion can lead to incomplete muscle paralysis, resulting in residual, often smaller and more difficult-to-identify, movement artifacts.

Troubleshooting Guide

Issue 1: Persistent Muscle Contraction Artifacts After Application

Possible Cause Troubleshooting Step
Insufficient Concentration Increase the concentration of this compound incrementally. See Table 1 for typical concentration ranges.
Inadequate Perfusion Ensure the tissue preparation is adequately perfused with the solution containing this compound. Check flow rates and ensure there are no blockages in the perfusion lines.
Drug Degradation Prepare fresh solutions of this compound for each experiment. Protect stock solutions from light and store at the recommended temperature.
Incorrect Saline Composition Verify the composition and pH of your physiological saline to ensure it does not interfere with the drug's activity.

Issue 2: Altered Neuronal Firing Patterns or Synaptic Responses

Possible Cause Troubleshooting Step
Ganglionic Blockade Be aware of potential autonomic effects. Monitor physiological parameters of your preparation if possible. Consider using a more specific neuromuscular blocking agent if ganglionic effects are a concern.
Direct Neuronal nAChR Blockade Perform control experiments to assess the effect of this compound on neuronal activity in the absence of muscle contractions (e.g., in a slice preparation). If significant effects are observed, consider alternative methods for immobilization.
pH or Osmolarity Changes Ensure that the addition of this compound does not significantly alter the pH or osmolarity of your recording solution.

Issue 3: Gradual Return of Muscle Artifacts Over Time

Possible Cause Troubleshooting Step
Drug Washout If using a continuous perfusion system, ensure a stable concentration of this compound is maintained in the bath.
Metabolism of the Drug In some in vivo or tissue preparations, the drug may be metabolized over time. Re-application may be necessary for long-duration experiments.

Data Presentation

Table 1: Typical Working Concentrations of this compound

Preparation Type Typical Concentration Range (µM) Notes
In vivo (systemic administration)1 - 5 mg/kgDose will vary significantly depending on the animal model and route of administration. Titrate to effect.
Ex vivo Nerve-Muscle Preparation10 - 100 µMStart with a lower concentration and increase until muscle contractions are abolished.
Isolated Ganglion Preparations1 - 20 µMUse with caution due to direct effects on ganglionic transmission.

Note: These are example concentration ranges. The optimal concentration should be determined empirically for each experimental preparation.

Experimental Protocols

Protocol: Application of this compound to an Ex Vivo Nerve-Muscle Preparation

  • Preparation of Stock Solution:

    • Dissolve this compound powder in distilled water or a suitable solvent to create a concentrated stock solution (e.g., 10 mM).

    • Store the stock solution at 4°C, protected from light. Prepare fresh stock solutions regularly.

  • Preparation of Working Solution:

    • On the day of the experiment, dilute the stock solution into your standard physiological saline to the desired final concentration (e.g., 10 µM).

    • Ensure the working solution is well-mixed and at the correct temperature and pH for your experiment.

  • Baseline Recording:

    • Before applying this compound, record baseline neuronal activity and elicit muscle contractions via nerve stimulation to confirm the presence of movement artifacts.

  • Application:

    • Perfuse the preparation with the working solution containing this compound.

    • Allow sufficient time for the drug to take effect. This can range from 5 to 20 minutes depending on the preparation and perfusion rate.

  • Verification of Neuromuscular Blockade:

    • Stimulate the motor nerve at the same intensity used during the baseline recording.

    • Observe for the absence of muscle contractions. The corresponding electrical artifact in the recording should be significantly reduced or eliminated.

  • Electrophysiological Recording:

    • Once neuromuscular blockade is confirmed, proceed with your electrophysiological recordings.

    • Continue to perfuse with the this compound solution for the duration of the experiment to prevent washout.

Visualizations

experimental_workflow Experimental Workflow for Artifact Minimization cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solution Prepare Benzoquinonium dibromide Solution apply_drug Apply Benzoquinonium dibromide prep_solution->apply_drug prep_tissue Prepare Electrophysiology Setup and Tissue baseline Record Baseline Activity (with muscle artifacts) prep_tissue->baseline baseline->apply_drug verify_block Verify Neuromuscular Blockade (stimulate nerve, check for contractions) apply_drug->verify_block final_record Record Artifact-Free Neural Data verify_block->final_record analyze_data Analyze Neural Signals final_record->analyze_data

Caption: Workflow for using this compound.

signaling_pathway Mechanism of Neuromuscular Blockade cluster_neuron Motor Neuron Terminal cluster_muscle Muscle Fiber ap Action Potential ach_release Acetylcholine (ACh) Release ap->ach_release nachr Nicotinic ACh Receptor (nAChR) ach_release->nachr ACh binds contraction Muscle Contraction (Artifact Source) nachr->contraction Activates benzo Benzoquinonium dibromide benzo->nachr Blocks

Caption: this compound blocks nAChRs.

troubleshooting_logic Troubleshooting Logic for Persistent Artifacts start Persistent Muscle Artifacts Observed check_conc Is Concentration Sufficient? start->check_conc check_perf Is Perfusion Adequate? check_conc->check_perf Yes increase_conc Increase Concentration check_conc->increase_conc No check_fresh Is Drug Solution Fresh? check_perf->check_fresh Yes improve_perf Check/Improve Perfusion check_perf->improve_perf No make_fresh Prepare Fresh Solution check_fresh->make_fresh No resolved Artifacts Minimized check_fresh->resolved Yes increase_conc->check_conc improve_perf->check_perf make_fresh->check_fresh

Caption: Troubleshooting persistent muscle artifacts.

References

Reversibility of Benzoquinonium dibromide neuromuscular block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neuromuscular blocking agent, Benzoquinonium (B1213216) Dibromide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Benzoquinonium Dibromide?

This compound is a neuromuscular blocking agent that acts as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][2] By binding to these receptors, it prevents acetylcholine from depolarizing the motor endplate, leading to muscle relaxation and paralysis.[3] It has been shown to produce a curare-like paralysis, characteristic of non-depolarizing neuromuscular blockers.[3]

Q2: How can neuromuscular blockade induced by this compound be reversed?

Historically, the standard method for reversing non-depolarizing neuromuscular blockade is the administration of acetylcholinesterase inhibitors, such as neostigmine (B1678181) or edrophonium.[4] These agents increase the concentration of acetylcholine at the neuromuscular junction, which then competes with the blocking agent, thereby restoring neuromuscular transmission.[4]

However, a notable study conducted in cats demonstrated that anticholinesterases, including neostigmine and edrophonium, were ineffective at reversing the neuromuscular block induced by benzoquinonium.[3] In the same study, the paralysis was antagonized by the direct injection of acetylcholine or by increasing acetylcholine release through tetanic stimulation of the motor nerve.[3]

Q3: Why might standard reversal agents like neostigmine be ineffective against this compound?

The precise reason for the observed ineffectiveness of acetylcholinesterase inhibitors in reversing benzoquinonium-induced blockade is not fully elucidated in recent literature. The 1958 study in cats suggested that while anticholinesterases did not reverse the paralysis, they did potentiate the antagonistic action of exogenously administered acetylcholine.[3] This suggests a complex interaction at the neuromuscular junction that is distinct from that of other curare-like drugs. It is possible that benzoquinonium has an additional mechanism of action, such as preventing the twitch-potentiating action of anticholinesterases, which was also observed in the same study.[3]

Q4: Are there alternative reversal agents for this compound?

Current literature does not provide evidence for the use of modern reversal agents, such as sugammadex (B611050), for the reversal of benzoquinonium-induced neuromuscular blockade. Sugammadex is designed to encapsulate and inactivate specific aminosteroid (B1218566) neuromuscular blocking agents and is ineffective against benzylisoquinolinium compounds.[5] The chemical structure of benzoquinonium does not suggest that sugammadex would be an effective reversal agent.

Troubleshooting Guide

Issue: Failure to reverse neuromuscular blockade with standard acetylcholinesterase inhibitors (e.g., neostigmine, edrophonium).

Potential Cause Troubleshooting Steps
Inherent resistance of this compound block to anticholinesterase reversal. 1. Acknowledge the historical findings of anticholinesterase ineffectiveness.[3]2. Consider that reversal may be primarily dependent on the spontaneous clearance of the drug from the system.3. Monitor the subject for spontaneous recovery using a peripheral nerve stimulator to assess train-of-four (TOF) ratio.
Inadequate dosage of reversal agent. Although historical data suggests ineffectiveness, if attempting reversal with anticholinesterases, ensure adequate dosage is used based on general guidelines for other non-depolarizing blockers. This approach is not supported by the available literature for benzoquinonium.
Profound neuromuscular blockade. Reversal of deep neuromuscular block is challenging even for susceptible agents.[4][6] Ensure that some degree of spontaneous recovery has occurred (e.g., reappearance of the first twitch in the TOF) before attempting reversal.[5]

Quantitative Data Summary

Due to the limited recent research on the reversal of this compound, specific quantitative data on reversal times and dose-response relationships are not available. The following table provides general information on commonly used acetylcholinesterase inhibitors for the reversal of other non-depolarizing neuromuscular blockers. Note: This data is for comparative purposes only and may not be applicable to this compound.

Reversal AgentTypical IV DoseOnset of ActionPeak Effect
Neostigmine 0.03 - 0.07 mg/kg~2 minutes5-10 minutes
Edrophonium 0.5 - 1.0 mg/kg~3 minutes~1.2 minutes

Data compiled from multiple sources for general reference.[6][7][8][9]

Experimental Protocols

The following are generalized protocols for assessing neuromuscular function and its reversal. These should be adapted based on the specific experimental model and institutional guidelines.

Protocol 1: Assessment of Neuromuscular Blockade and Reversal using Train-of-Four (TOF) Stimulation

  • Animal Preparation: Anesthetize the animal according to an approved protocol. Surgically expose a peripheral motor nerve (e.g., the ulnar nerve).

  • Stimulation: Place stimulating electrodes over the exposed nerve. Connect the electrodes to a nerve stimulator.

  • Recording: Attach a force-displacement transducer to the corresponding muscle (e.g., adductor pollicis) to record twitch tension.

  • Baseline Measurement: Deliver supramaximal stimuli as a train-of-four (four stimuli at 2 Hz). Record the baseline twitch height of the four responses (T1, T2, T3, T4).

  • Induction of Blockade: Administer this compound intravenously. Continue TOF stimulation every 15-20 seconds and record the suppression of the twitch responses.

  • Assessment of Reversal: Once a stable block is achieved, administer the test reversal agent.

  • Data Analysis: Continuously record the TOF responses. The primary endpoint is the time to recovery of the TOF ratio (T4/T1) to ≥ 0.9, which indicates adequate reversal of neuromuscular blockade.

Visualizations

Neuromuscular_Transmission cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor Endplate) Nerve Impulse Nerve Impulse Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Nerve Impulse->Voltage-gated Ca2+ channels opens ACh Vesicles ACh Vesicles Voltage-gated Ca2+ channels->ACh Vesicles triggers fusion ACh Release ACh Release ACh Vesicles->ACh Release leads to ACh Acetylcholine ACh Release->ACh AChE Acetylcholinesterase ACh->AChE is hydrolyzed by nAChR Nicotinic ACh Receptor ACh->nAChR binds to Muscle Contraction Muscle Contraction nAChR->Muscle Contraction depolarizes & triggers

Caption: Signaling pathway of normal neuromuscular transmission.

Benzoquinonium_Block cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane ACh Acetylcholine nAChR Nicotinic ACh Receptor ACh->nAChR binding prevented Benzo Benzoquinonium Benzo->nAChR competitively binds Blocked Blockade of Contraction nAChR->Blocked

Caption: Mechanism of this compound neuromuscular blockade.

Reversal_Workflow Start Induce Neuromuscular Blockade with Benzoquinonium Monitor Monitor TOF Ratio Start->Monitor Administer Administer Reversal Agent (e.g., Acetylcholinesterase Inhibitor) Monitor->Administer Block established Assess Assess Reversal (TOF Ratio >= 0.9?) Administer->Assess Success Successful Reversal Assess->Success Yes Failure Reversal Failure (Continue monitoring for spontaneous recovery) Assess->Failure No

Caption: Experimental workflow for assessing reversal of neuromuscular block.

References

Technical Support Center: Benzoquinonium Dibromide Photodecomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential photodecomposition of Benzoquinonium dibromide.

Frequently Asked Questions (FAQs)

Q1: What is the expected photostability of this compound?

A1: While specific photostability data for this compound is not extensively published, compounds containing a benzoquinone moiety are known to be susceptible to photodegradation. Exposure to light, particularly UV radiation, can potentially lead to the degradation of the molecule. It is crucial to handle and store this compound with appropriate protection from light.

Q2: What are the potential degradation products of this compound upon light exposure?

A2: The exact degradation products are not well-documented in publicly available literature. However, based on the photochemistry of similar quinone compounds, potential degradation pathways could involve reactions at the benzoquinone ring and the quaternary ammonium (B1175870) side chains. Degradation of other benzoquinone derivatives has been shown to yield by-products such as hydroquinone (B1673460) and catechol.[1] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are essential for the separation and identification of these potential photoproducts.[2]

Q3: What are the recommended storage conditions to minimize photodecomposition?

A3: To minimize photodecomposition, this compound and its solutions should be stored in amber vials or containers that block UV and visible light. It is also advisable to store them in a cool, dark place. For sensitive experiments, preparing solutions fresh and minimizing their exposure to ambient light is a critical precautionary measure.

Q4: How can I visually detect if my this compound solution has degraded?

A4: A change in the color or clarity of the solution can be an initial indicator of degradation. However, significant degradation can occur before any visual changes are apparent. Therefore, spectroscopic methods like UV-Visible spectroscopy should be used to monitor any changes in the absorption spectrum, which can provide a more sensitive indication of degradation.[2]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: When analyzing a sample of this compound that has been exposed to light, you observe additional, unexpected peaks in your HPLC chromatogram.

Possible Cause: These peaks are likely due to the formation of photodegradation products.

Troubleshooting Steps:

  • Confirm Peak Identity: Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio of the unexpected peaks to help in their identification.[2]

  • Control Experiment: Analyze a control sample of this compound that has been kept in the dark under the same conditions. The absence of the extra peaks in the control sample would confirm that they are a result of light exposure.

  • Gradient Optimization: Adjust the mobile phase gradient in your HPLC method to achieve better separation of the parent compound and its degradation products.

  • Forced Degradation Study: Intentionally expose a sample to a high-intensity light source to generate a larger quantity of the degradation products, which can facilitate their isolation and characterization.

Issue 2: Inconsistent or Non-Reproducible Degradation Rates

Symptom: You are observing significant variability in the rate of this compound degradation between replicate experiments.

Possible Cause: This variability can stem from inconsistent light exposure, temperature fluctuations, or variations in the sample matrix.

Troubleshooting Steps:

  • Standardize Light Source: Ensure that the distance from the light source to the sample is identical for all experiments. Use a calibrated photometer to measure and maintain consistent light intensity.

  • Temperature Control: Use a temperature-controlled sample chamber, as temperature can influence the rate of chemical reactions, including degradation.

  • Control Sample Matrix: Ensure the solvent, pH, and concentration of this compound are identical across all samples. The presence of other substances in the solution can sometimes sensitize or inhibit photochemical reactions.

  • Mixing: Ensure samples are adequately mixed during the experiment to provide uniform light exposure throughout the solution.

Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data that could be obtained from a photodecomposition study of a benzoquinone-containing compound. Researchers studying this compound should aim to collect similar data to characterize its photostability profile.

ParameterValueConditionsAnalytical Method
Photodegradation Rate Constant (k) 0.015 min⁻¹25°C, UV-A (365 nm)HPLC-UV
Half-life (t₁/₂) 46.2 min25°C, UV-A (365 nm)HPLC-UV
Quantum Yield (Φ) 0.005In methanol (B129727)Chemical Actinometry
Major Degradation Product Hydroquinone derivativepH 7.0LC-MS/MS

Experimental Protocols

Protocol: Assessing the Photostability of this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
  • Ensure the solution is prepared in a dark room or under red light to prevent premature degradation.
  • Transfer the solution to quartz cuvettes or other appropriate transparent vessels for light exposure.

2. Light Exposure:

  • Use a calibrated light source, such as a xenon arc lamp with appropriate filters to simulate sunlight or a specific wavelength UV lamp.
  • Place the samples at a fixed distance from the light source.
  • Maintain a constant temperature throughout the experiment using a water bath or a temperature-controlled chamber.
  • At predetermined time intervals, withdraw aliquots of the sample for analysis.
  • Simultaneously, maintain a control sample in the dark at the same temperature.

3. Analytical Methodology:

  • Analyze the withdrawn aliquots and the control sample using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
  • The mobile phase could consist of a gradient of acetonitrile (B52724) and water with a suitable buffer.
  • Use a UV detector set to the λmax of this compound for quantification.
  • Couple the HPLC system to a mass spectrometer to identify the mass of any degradation products formed.

Visualizations

cluster_workflow Photostability Testing Workflow prep Sample Preparation (in dark) expose Light Exposure (controlled conditions) prep->expose aliquot Aliquot Withdrawal (at time intervals) expose->aliquot hplc HPLC Analysis (Quantification) aliquot->hplc lcms LC-MS Analysis (Identification of Products) aliquot->lcms data Data Analysis (Rate, Half-life) hplc->data lcms->data

Caption: Experimental workflow for assessing photostability.

cluster_pathway Hypothetical Photodecomposition Pathway parent This compound (Parent Compound) intermediate1 Excited State (Triplet State) parent->intermediate1 Light (hν) intermediate2 Radical Species intermediate1->intermediate2 product1 Hydroxylated Derivative intermediate2->product1 product2 Side-chain Cleavage Product intermediate2->product2 product3 Ring Opening Product product1->product3

Caption: Hypothetical photodecomposition pathway for this compound.

cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation action action start Unexpected Degradation Observed? check_control Degradation in Dark Control? start->check_control check_light Light Source Intensity Verified? check_control->check_light No thermal_issue Potential Thermal Degradation check_control->thermal_issue Yes check_temp Temperature Controlled? check_light->check_temp Yes light_issue Standardize Light Source check_light->light_issue No check_matrix Sample Matrix Consistent? check_temp->check_matrix Yes temp_issue Implement Temperature Control check_temp->temp_issue No matrix_issue Verify Sample Preparation check_matrix->matrix_issue No photodegradation_confirmed Photodegradation Confirmed check_matrix->photodegradation_confirmed Yes

Caption: Troubleshooting logic for unexpected degradation.

References

Interpreting unexpected results with Benzoquinonium dibromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzoquinonium (B1213216) dibromide. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: My preparation shows unexpected excitation/depolarization when applying Benzoquinonium dibromide, even though it's described as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. Why is this happening?

A1: This is a documented paradoxical effect. While this compound is primarily known as a competitive antagonist at the neuromuscular junction, it can also exhibit agonist properties by directly activating nicotinic single channels at neuronal AChRs.[1] This dual agonist-antagonist activity is concentration-dependent and can lead to unexpected excitatory effects, especially in preparations with high receptor density or specific nAChR subtypes.

Q2: I'm seeing significant variability in the blocking potency of this compound between different animal models. Is this normal?

A2: Yes, species-specific differences in the action of Benzoquinonium have been reported. For instance, early studies demonstrated that its neuromuscular blocking action and its interaction with anticholinesterases differ between cats and hens.[2][3] Such discrepancies can arise from differences in nAChR subunit composition, metabolism, or other physiological factors between species. It is crucial to establish a dose-response curve for each new animal model.

Q3: I've observed cellular effects that seem unrelated to nAChR blockade, such as changes in cell proliferation and signaling. What could be the cause?

A3: this compound contains a benzoquinone moiety. Compounds with this structure have been shown to induce the production of reactive oxygen species (ROS).[4][5][6][7] ROS can, in turn, activate intracellular signaling pathways like the ERK/MAPK pathway, which is involved in cell proliferation and stress responses.[8] This represents a potential off-target effect that is independent of its action on nAChRs.

Q4: Can this compound affect intracellular calcium levels?

A4: While direct studies on this compound's effect on intracellular calcium are limited, its known actions suggest it can indirectly influence calcium signaling. As an agonist at some nAChRs, it can cause calcium influx through the receptor channel.[9] Furthermore, if it induces ROS production, this can lead to the release of calcium from intracellular stores like the endoplasmic reticulum.[10][11][12]

Troubleshooting Guides

Issue 1: Unexpected Agonist/Excitatory Effects

Symptoms:

  • Membrane depolarization upon application of this compound.

  • Increase in neuronal firing rate.

  • Muscle fasciculations or twitches before the onset of blockade.

Possible Causes:

  • Concentration-dependent agonism: this compound can act as an agonist at certain concentrations and nAChR subtypes.[1]

  • Receptor subtype sensitivity: The specific nAChR subtypes expressed in your preparation may be more susceptible to agonist activation by this compound.

Troubleshooting Workflow:

start Unexpected Excitation Observed concentration Perform a detailed dose-response curve (lower concentration range) start->concentration subtype Characterize nAChR subtypes in your preparation (e.g., using selective antagonists) start->subtype washout Ensure complete washout of previous agonists start->washout conclusion_agonist Confirm dual agonist/antagonist effect concentration->conclusion_agonist conclusion_subtype Identify susceptible nAChR subtype subtype->conclusion_subtype conclusion_washout Rule out residual agonist effects washout->conclusion_washout

Caption: Troubleshooting workflow for unexpected excitatory effects.

Quantitative Data Summary:

ParameterThis compoundAcetylcholine (for comparison)
Action Antagonist (neuromuscular) / Agonist (neuronal)[1]Agonist
Concentration Range (Agonist Activity) 0.1-10 µM (on cultured hippocampal neurons)[1]Varies with subtype
Channel Conductance States Activated 43 ± 3.3 pS and 30 ± 4.2 pS[1]Varies with subtype
Issue 2: Off-Target Effects (ROS Production and ERK/MAPK Activation)

Symptoms:

  • Changes in cell viability or proliferation not explained by nAChR blockade.

  • Phosphorylation of ERK1/2 proteins.

  • Increased oxidative stress markers.

Possible Causes:

  • Benzoquinone moiety: The benzoquinone structure can redox cycle, leading to the generation of ROS.[4][6]

  • ROS-mediated signaling: Increased ROS can activate the ERK/MAPK signaling pathway.[8]

Signaling Pathway Diagram:

cluster_cell Cell BZQ Benzoquinonium dibromide ROS Reactive Oxygen Species (ROS) BZQ->ROS Redox cycling of benzoquinone moiety Ras Ras ROS->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription activates Proliferation Cell Proliferation & Stress Response Transcription->Proliferation leads to

References

Benzoquinonium dibromide interaction with other experimental compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Benzoquinonium (B1213216) Dibromide. It includes frequently asked questions, troubleshooting guides for common experimental issues, and generalized experimental protocols.

Introduction to Benzoquinonium Dibromide

This compound is a potent neuromuscular blocking agent that functions as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). It is also known to be a ganglion inhibitor. Its primary mechanism of action involves blocking the ion channel of the nAChR, thereby preventing acetylcholine-mediated depolarization of the postsynaptic membrane and subsequent muscle contraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antagonist of nicotinic acetylcholine receptors (nAChRs) and a ganglion inhibitor. It acts as an open-channel blocker at neuronal nAChRs, preventing ion flow and subsequent cellular depolarization.

Q2: How does this compound interact with acetylcholinesterase (AChE) inhibitors like neostigmine (B1678181) or edrophonium?

A2: Unlike the neuromuscular blockade induced by non-depolarizing agents like d-tubocurarine, the paralysis caused by benzoquinonium is not reversed by anticholinesterases such as neostigmine and edrophonium. However, these AChE inhibitors can potentiate the antagonistic effect of acetylcholine against the benzoquinonium-induced block. This suggests that while AChE inhibition increases the concentration of acetylcholine in the synaptic cleft, it is not sufficient to overcome the channel-blocking effect of benzoquinonium directly.

Q3: Are there known synergistic or antagonistic effects when using this compound with other experimental nAChR modulators?

A3: Currently, there is a lack of specific published data on the interaction of this compound with novel experimental nAChR modulators. Researchers should exercise caution and conduct thorough dose-response studies when co-administering benzoquinonium with other experimental compounds targeting nAChRs. It is crucial to determine if the experimental compound acts at the same or an allosteric site, as this will significantly influence the nature of the interaction.

Q4: Can I use this compound in in-vivo studies with experimental anesthetics?

A4: Caution is advised when co-administering this compound with experimental anesthetics. Many anesthetics have their own effects on neuromuscular transmission and can potentiate the effects of neuromuscular blocking agents. It is essential to perform preliminary studies to determine the appropriate dosage and to monitor neuromuscular function closely throughout the experiment.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Variability in Neuromuscular Blockade 1. Inconsistent drug concentration. 2. Fluctuation in physiological parameters (temperature, pH). 3. Interaction with other administered compounds.1. Ensure accurate and consistent preparation of this compound solutions. 2. Maintain stable physiological conditions throughout the experiment. 3. Conduct control experiments with each compound individually before combination studies.
Unexpected Potentiation of Blockade with Experimental Compound The experimental compound may have a synergistic effect by acting on a different site of the nAChR or a downstream signaling molecule.Perform a thorough literature search on the experimental compound's mechanism of action. Conduct dose-response curves for each compound individually and in combination to characterize the nature of the interaction (additive, synergistic, or potentiation).
Inability to Reverse Blockade with Standard Antagonists This compound's channel-blocking mechanism is not effectively reversed by traditional anticholinesterases.Do not rely on standard anticholinesterases for reversal. Allow for spontaneous recovery if possible. For experimental purposes, reversal may be attempted by increasing the concentration of a competitive agonist, but this should be done with caution.
Difficulty in Establishing a Stable Electrophysiological Recording 1. Cell viability issues. 2. High concentration of benzoquinonium causing irreversible block. 3. Instability of the patch clamp setup.1. Ensure healthy cell cultures and appropriate recording solutions. 2. Start with a low concentration of benzoquinonium and perform a dose-response study. 3. Verify the stability of the recording equipment and proper grounding.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

Parameter Value Experimental System Reference
IC50 (nAChR) 0.46 µMNot Specified[1]

Interaction with Anticholinesterases

Compound Interaction with this compound Observation Experimental System Reference
NeostigmineNo reversal of paralysisAnticholinesterases were without effect in antagonizing benzoquinonium paralysis.Cat[2]
EdrophoniumNo reversal of paralysisAnticholinesterases were without effect in antagonizing benzoquinonium paralysis.Cat[2]
AcetylcholinePotentiation of antagonismAnticholinesterases potentiated the antagonistic action of injected acetylcholine against the benzoquinonium block.Cat[2]

Signaling Pathway

The following diagram illustrates the signaling pathway of the nicotinic acetylcholine receptor (nAChR), which is the primary target of this compound.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Activates Benzo Benzoquinonium Dibromide Benzo->nAChR Blocks Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens Channel PI3K PI3K Ca_ion->PI3K MAPK_ERK MAPK/ERK Pathway Ca_ion->MAPK_ERK Cellular_response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_ion->Cellular_response Akt Akt PI3K->Akt Gene_expression Gene Expression (e.g., c-fos) Akt->Gene_expression MAPK_ERK->Gene_expression

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for studying the interaction of this compound with other experimental compounds.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the inhibitory effect of this compound and its interaction with an experimental compound on a specific nAChR subtype expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired nAChR subunits

  • This compound stock solution

  • Experimental compound stock solution

  • Recording solution (e.g., ND96)

  • Two-electrode voltage clamp amplifier and data acquisition system

Methodology:

  • Oocyte Preparation and Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject oocytes with cRNA encoding the nAChR subunits of interest.

    • Incubate oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current).

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Experimental Procedure:

    • Establish a baseline response by applying a saturating concentration of acetylcholine (ACh).

    • To determine the IC50 of this compound, apply increasing concentrations of the compound followed by a co-application with ACh.

    • To study the interaction, pre-apply the experimental compound at a fixed concentration, followed by the co-application of increasing concentrations of this compound and ACh.

    • Alternatively, co-apply a fixed concentration of this compound with varying concentrations of the experimental compound and a fixed concentration of ACh.

  • Data Analysis:

    • Measure the peak inward current in response to ACh application.

    • Normalize the responses to the control ACh application.

    • Fit the concentration-response data to a Hill equation to determine IC50 values.

    • Compare the IC50 of this compound in the presence and absence of the experimental compound to determine the nature of the interaction.

Competitive Radioligand Binding Assay

Objective: To determine if an experimental compound competes with this compound for the same binding site on the nAChR.

Materials:

  • Cell membranes expressing the nAChR of interest

  • Radiolabeled ligand with known affinity for the nAChR (e.g., [³H]-epibatidine)

  • This compound

  • Experimental compound

  • Assay buffer

  • Scintillation counter

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the nAChR in a suitable buffer.

    • Centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a multi-well plate, add a fixed concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of either unlabeled this compound (for control curve) or the experimental compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature for a time sufficient to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold buffer.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine non-specific binding in the presence of a saturating concentration of a known nAChR ligand.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model to determine the IC50 or Ki values for this compound and the experimental compound.

    • A shift in the competition curve of the radioligand by this compound in the presence of the experimental compound can indicate an interaction.

References

Technical Support Center: Benzoquinonium Dibromide Handling & Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of Benzoquinonium dibromide from laboratory surfaces and equipment.

Troubleshooting Guides

Issue 1: Visible Residue of this compound Remains After Standard Cleaning

Cause: this compound, a quaternary ammonium (B1175870) compound, possesses both polar (charged nitrogen centers) and non-polar (aromatic and alkyl chains) regions, which can lead to strong adhesion to surfaces. Inadequate solvent choice may fail to dissolve the compound effectively.

Solution:

  • Initial Rinse: Begin by rinsing the contaminated surface with deionized water to remove any loosely bound residue.

  • Solvent Wash: Based on the principle of "like dissolves like," a series of solvent washes is recommended. Due to its complex structure, a multi-step solvent approach is often most effective.

    • Polar Solvents: Use a polar protic solvent such as ethanol or isopropanol . These solvents can interact with the charged quaternary ammonium groups.

    • Apolar Solvents: If a residue persists, follow with a wash using a more apolar solvent like acetone or ethyl acetate to dissolve the non-polar regions of the molecule.

  • Mechanical Action: Use a soft-bristled brush or lint-free wipe soaked in the chosen solvent to gently scrub the surface. This can help to dislodge and dissolve persistent residues.

  • Final Rinse: Thoroughly rinse the surface with deionized water to remove any remaining solvent and dissolved this compound.

  • Drying: Dry the equipment completely before storage or reuse.

Experimental Protocol: Step-by-Step Washing Procedure

  • Safety First: Ensure you are wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pre-Rinse: Rinse the glassware or equipment with deionized water.

  • Ethanol Wash: Wash the equipment with 70-95% ethanol. For stubborn residues, allow the equipment to soak for 10-15 minutes.

  • Acetone Wash (if necessary): If residue is still visible, perform a wash with acetone.

  • Deionized Water Rinse: Rinse thoroughly with deionized water at least three times to remove all traces of the organic solvents.

  • Final Deionized Water Rinse: Perform a final rinse with high-purity deionized water.

  • Drying: Allow to air dry or place in a drying oven at an appropriate temperature for the equipment's material.

Issue 2: Suspected Trace Contamination Affecting Experimental Results

Cause: Even after visible cleaning, trace amounts of this compound may remain adsorbed to surfaces, potentially interfering with sensitive downstream applications. As a cationic surfactant, it can be difficult to remove completely from negatively charged surfaces like glass.[1]

Solution:

  • Acidic Wash: To disrupt the ionic interaction between the cationic this compound and negatively charged surfaces, a dilute acid wash can be effective. A 0.1 M solution of hydrochloric acid (HCl) or nitric acid (HNO₃) can be used.

  • Thorough Rinsing: It is crucial to rinse the equipment extensively with deionized water after the acid wash to remove all traces of acid.

  • Verification: If the application is highly sensitive, consider using an analytical technique to verify the absence of this compound.

Experimental Protocol: Acid Wash for Trace Contamination

  • Safety Note: Handle acids with extreme care in a fume hood and wear appropriate PPE.

  • Initial Cleaning: Perform the standard washing procedure as described in Issue 1.

  • Acid Soak: Soak the equipment in a 0.1 M HCl solution for 30-60 minutes.

  • Extensive Rinsing: Rinse the equipment at least 5-7 times with deionized water, ensuring all traces of acid are removed. Check the pH of the final rinse to ensure it is neutral.

  • Drying: Dry the equipment as previously described.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

Summary of Expected Solubility:

Solvent CategoryExamplesExpected Solubility of this compoundRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolModerately SolubleThe polar hydroxyl groups can interact with the charged quaternary ammonium ions.
Polar Aprotic Acetone, Acetonitrile, DMSOSparingly to Moderately SolubleThe dipole moments can interact with the polar parts of the molecule.
Non-Polar Hexane, TolueneLikely InsolubleThe large non-polar regions of the molecule are not sufficient to overcome the strong ionic interactions of the salt.

Q2: Can I use a strong base to wash out this compound?

A2: While quaternary ammonium cations are generally stable, using a strong base is not recommended. Under harsh basic conditions, degradation of the compound can occur through reactions like the Hofmann elimination or Stevens rearrangement.[2] This could lead to the formation of other chemical species that may be more difficult to remove or could interfere with subsequent experiments.

Q3: How can I confirm that all the this compound has been removed?

A3: For most routine laboratory applications, a thorough washing procedure as outlined above should be sufficient. However, for highly sensitive experiments, analytical confirmation may be necessary. Several methods can be employed for the detection of quaternary ammonium compounds:

  • High-Performance Liquid Chromatography (HPLC): This is a common and sensitive method for detecting and quantifying organic molecules.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high specificity and sensitivity for identifying and quantifying trace amounts of the compound.

  • UV-Visible Spectrophotometry: While less specific, it can be a simpler method if a reference spectrum for this compound is available and interfering substances are not present.

Q4: Is this compound biodegradable?

A4: Quaternary ammonium compounds, in general, are known to be biodegradable, although the rate can vary depending on the specific structure and environmental conditions.[3][4][5][6] The degradation often proceeds through enzymatic pathways such as dealkylation.[4]

Visual Guides

experimental_workflow Figure 1. Recommended Washing Workflow for this compound start Contaminated Equipment pre_rinse Pre-rinse with Deionized Water start->pre_rinse visible_residue Visible Residue? pre_rinse->visible_residue solvent_wash Wash with Ethanol or Isopropanol visible_residue->solvent_wash Yes trace_concern Trace Contamination Concern? visible_residue->trace_concern No acetone_wash Wash with Acetone (Optional) solvent_wash->acetone_wash final_rinse Thorough Rinse with Deionized Water acetone_wash->final_rinse dry Dry Equipment final_rinse->dry dry->trace_concern end Clean Equipment trace_concern->end No acid_wash 0.1 M HCl Wash trace_concern->acid_wash Yes extensive_rinse Extensive Rinse with Deionized Water acid_wash->extensive_rinse extensive_rinse->dry

Caption: Figure 1. Recommended Washing Workflow for this compound.

logical_relationship Figure 2. Rationale for Solvent Selection compound This compound polar_moiety Polar (Quaternary Ammonium) compound->polar_moiety nonpolar_moiety Non-Polar (Aromatic & Alkyl Chains) compound->nonpolar_moiety polar_solvent Polar Solvents (e.g., Ethanol, Water) polar_moiety->polar_solvent Solubilized by nonpolar_solvent Apolar Solvents (e.g., Acetone) nonpolar_moiety->nonpolar_solvent Solubilized by

Caption: Figure 2. Rationale for Solvent Selection.

References

Temperature sensitivity of Benzoquinonium dibromide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the temperature sensitivity of experiments involving Benzoquinonium dibromide. Below are frequently asked questions, troubleshooting guides, and general experimental protocols to ensure the stability and efficacy of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound is a solid that is chemically stable at room temperature. However, it is sensitive to light and moisture.[1] For optimal stability, it should be stored in a tightly sealed container, protected from light. While stable at ambient temperatures, some suppliers recommend storage at 2-8°C for long-term preservation. Always refer to the manufacturer's specific storage instructions on the product label.[1]

Q2: How does temperature affect the stability of this compound in solution?

A2: While specific data on the thermal degradation of this compound solutions is limited, as a quaternary ammonium (B1175870) compound, prolonged exposure to elevated temperatures in solution may lead to degradation. For experimental consistency, it is advisable to prepare fresh solutions before use or store stock solutions at refrigerated temperatures (2-8°C) for short periods. Avoid repeated freeze-thaw cycles.

Q3: Are there known thermal degradation products of this compound?

A3: Specific thermal degradation products for this compound are not well-documented in publicly available literature. However, heating related compounds, such as brominated flame retardants, can lead to the release of hydrogen bromide and other brominated hydrocarbons.[2][3] It is crucial to handle the compound in a well-ventilated area, especially if there is a risk of exposure to high temperatures.

Q4: How does temperature influence the binding of this compound to nicotinic acetylcholine (B1216132) receptors (nAChRs)?

Q5: What is the recommended temperature range for in vitro experiments with this compound?

A5: The optimal temperature will depend on the specific experimental setup. For cell-based assays involving living cells, maintaining physiological temperatures (e.g., 37°C) is common to ensure normal metabolic activity, which can influence receptor interaction. For simpler binding assays with isolated receptors, experiments may be conducted at room temperature (around 20-25°C) or lower (e.g., 4°C) to minimize degradation of the biological material. Consistency is key.

Troubleshooting Guides

Issue Possible Cause Related to Temperature Recommended Solution
Inconsistent Experimental Results Temperature fluctuations during the assay can alter binding kinetics and enzyme activity.Use a temperature-controlled incubator, water bath, or plate reader. Ensure all reagents and solutions are equilibrated to the assay temperature before starting the experiment.
Loss of Compound Activity The compound may have degraded due to improper storage or handling at elevated temperatures.Store the solid compound and stock solutions as recommended (2-8°C, protected from light). Prepare fresh working solutions for each experiment. Avoid leaving solutions at room temperature for extended periods.
Precipitate Formation in Solution Solubility of this compound may be temperature-dependent. A decrease in temperature could cause the compound to precipitate out of solution, especially at higher concentrations.Prepare solutions at the experimental temperature. If a precipitate is observed upon cooling, gently warm the solution to redissolve the compound before use, ensuring it has not degraded. Consider preparing a more dilute stock solution.

Experimental Protocols

General Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a controlled environment with low humidity, weigh the desired amount of the compound.

  • Dissolution: Dissolve the solid in a suitable solvent (e.g., DMSO, water) to create a concentrated stock solution. Gentle vortexing may be required.

  • Storage: Store the stock solution in a tightly capped, light-protected vial at 2-8°C. For long-term storage, consult the manufacturer's recommendations, which may include storage at -20°C.

General Protocol for a Competitive Binding Assay
  • Reagent Preparation: Prepare all buffers, receptor preparations, and radioligands.

  • Temperature Equilibration: Pre-incubate all reagents and assay plates at the desired experimental temperature (e.g., 25°C or 37°C) for at least 30 minutes.

  • Assay Setup: In a microplate, add the receptor preparation, the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a constant temperature for a predetermined time to allow the binding to reach equilibrium. The incubation time may need to be optimized for different temperatures.

  • Separation: Separate the bound from the unbound radioligand using a method such as rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter or other appropriate detector.

  • Data Analysis: Analyze the data to determine the IC50 of this compound, which can then be used to calculate its binding affinity (Ki).

Visualizations

Logical Workflow for Troubleshooting Temperature-Related Issues

TroubleshootingWorkflow Troubleshooting Temperature-Related Issues start Start: Inconsistent Results check_temp Verify Temperature Control (Incubator, Water Bath) start->check_temp temp_stable Is Temperature Stable? check_temp->temp_stable check_storage Review Compound Storage (Temp, Light, Moisture) temp_stable->check_storage Yes rerun_exp Rerun Experiment temp_stable->rerun_exp No, Fix & Rerun storage_ok Is Storage Correct? check_storage->storage_ok prepare_fresh Prepare Fresh Solutions storage_ok->prepare_fresh No check_solubility Check for Precipitation storage_ok->check_solubility Yes prepare_fresh->rerun_exp precipitate Precipitate Observed? check_solubility->precipitate optimize_conc Optimize Concentration or Solvent precipitate->optimize_conc Yes precipitate->rerun_exp No optimize_conc->rerun_exp end End: Consistent Results rerun_exp->end

Caption: Troubleshooting workflow for temperature-related experimental issues.

Signaling Pathway: Action of this compound at the Neuromuscular Junction

NeuromuscularJunction Action of this compound at the Neuromuscular Junction cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle Fiber) Action_Potential Action Potential Arrives Ca_Influx Voltage-gated Ca2+ channels open Ca2+ influx Action_Potential->Ca_Influx Vesicle_Fusion Synaptic vesicles fuse with membrane Ca_Influx->Vesicle_Fusion ACh_Release Acetylcholine (ACh) is released Vesicle_Fusion->ACh_Release ACh_in_Cleft ACh diffuses across cleft ACh_Release->ACh_in_Cleft nAChR Nicotinic ACh Receptor (nAChR) ACh_in_Cleft->nAChR binds to Ion_Channel_Block Ion Channel Blocked nAChR->Ion_Channel_Block Benzoquinonium Benzoquinonium dibromide Benzoquinonium->nAChR antagonizes No_Depolarization No Na+ influx No Depolarization Ion_Channel_Block->No_Depolarization No_Contraction Muscle Contraction Inhibited No_Depolarization->No_Contraction

Caption: this compound blocks neuromuscular transmission.

References

Technical Support Center: Calibrating Delivery Systems for Benzoquinonium Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzoquinonium Dibromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the accurate calibration of delivery systems for your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble up to 100 mM in DMSO and up to 5 mM in water, which may require gentle warming. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile solvent like DMSO and then dilute it to the final desired concentration in your cell culture medium.

Q2: What is the stability of this compound in aqueous solutions?

Q3: Which type of delivery system is most appropriate for in vitro experiments with this compound?

A3: For in vitro experiments, syringe pumps are commonly used for the precise delivery of solutions at low flow rates. The choice of syringe and tubing material should be considered to avoid potential adsorption or leaching.

Troubleshooting Guide: Syringe Pump Calibration and Operation

This guide addresses common issues encountered during the calibration and use of syringe pumps for delivering this compound solutions.

Issue Potential Cause Troubleshooting Steps
Inaccurate Flow Rate 1. Incorrect syringe size selected in the pump settings.2. Air bubbles in the syringe or tubing.3. Clogged or kinked tubing.4. Incorrect calibration.1. Verify that the syringe diameter and volume are correctly entered into the pump's settings.2. Prime the syringe and tubing carefully to remove all air bubbles before starting the infusion.3. Inspect the tubing for any blockages or kinks. Ensure all connections are secure.4. Recalibrate the pump using the gravimetric method outlined in the experimental protocols section.
Pump Stalling or Occlusion Alarm 1. High back pressure due to viscous solution or small diameter tubing.2. Blockage in the infusion line.3. Incorrectly set occlusion pressure limits.1. If using a viscous solvent like DMSO, consider using shorter tubing with a larger internal diameter. Start with a lower flow rate and gradually increase.[2]2. Check for any precipitation or crystallization in the solution that could cause a blockage.3. Adjust the occlusion pressure settings on the pump according to the manufacturer's instructions.
Leaking from Syringe or Tubing Connections 1. Improperly seated syringe.2. Loose tubing connections.3. Damaged syringe or tubing.1. Ensure the syringe is securely and correctly loaded into the pump clamp.2. Check and tighten all Luer-lock or other connections.3. Inspect the syringe and tubing for any cracks or damage and replace if necessary.
Variable or Pulsating Flow 1. Mechanical issues with the pump's drive screw or motor.2. Use of a low-quality or damaged syringe.1. Contact the pump manufacturer for service if you suspect a mechanical problem.2. Use high-quality, appropriately sized syringes. Ensure the plunger moves smoothly within the barrel.

Experimental Protocols

Protocol 1: Preparation of a 1 mM Aqueous Stock Solution of this compound

Materials:

  • This compound (MW: 706.6 g/mol )[7]

  • Sterile, deionized water

  • Sterile volumetric flask

  • Magnetic stirrer and stir bar

  • Water bath (optional)

Methodology:

  • Weigh out 7.066 mg of this compound powder.

  • Transfer the powder to a 10 mL sterile volumetric flask.

  • Add approximately 8 mL of sterile, deionized water to the flask.

  • Place a sterile magnetic stir bar in the flask and stir the solution on a magnetic stirrer.

  • If the compound does not fully dissolve, gently warm the solution in a water bath to aid dissolution.

  • Once fully dissolved, allow the solution to return to room temperature.

  • Bring the final volume to 10 mL with sterile, deionized water.

  • Store the solution in a sterile, light-protected container. It is recommended to prepare fresh solutions for critical experiments or to validate the stability for your storage conditions.

Protocol 2: Gravimetric Calibration of a Syringe Pump

Objective: To accurately determine the volume of liquid delivered by a syringe pump by measuring the mass of the liquid.

Materials:

  • Syringe pump to be calibrated

  • Syringe of the size to be used in the experiment

  • Tubing

  • Analytical balance with a draft shield

  • Beaker or other receiving vessel

  • Deionized water (or the solvent used in the experiment)

  • Stopwatch

  • Thermometer

Methodology:

  • Fill the syringe with deionized water (or the experimental solvent) and prime the tubing to remove any air bubbles.

  • Place the beaker on the analytical balance and tare the balance to zero.

  • Position the end of the tubing into the beaker, ensuring it does not touch the sides or bottom.

  • Set the syringe pump to the desired flow rate and a specific duration (e.g., 10 minutes).

  • Simultaneously start the syringe pump and the stopwatch.

  • At the end of the set duration, stop the pump and the stopwatch.

  • Record the final mass displayed on the balance.

  • Measure and record the temperature of the water.

  • Calculate the delivered volume using the following formula: Volume (mL) = Mass (g) / Density of water at the recorded temperature (g/mL)

  • Repeat the measurement at least three times for each flow rate to ensure accuracy and precision.

  • Compare the calculated average delivered volume to the volume set on the pump to determine the pump's accuracy.

Temperature (°C) Density of Water (g/mL)
200.99820
210.99799
220.99777
230.99754
240.99730
250.99704
Protocol 3: Quantitative Analysis of this compound using UV-Vis Spectrophotometry (General Protocol)

Objective: To determine the concentration of this compound in a solution using its absorbance of ultraviolet-visible light.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound reference standard

  • Appropriate solvent (e.g., deionized water or a buffer solution)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with at least five different concentrations that bracket the expected concentration of the unknown sample.

  • Determination of Maximum Wavelength (λmax):

    • Scan one of the standard solutions across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear relationship.

  • Sample Analysis:

    • Measure the absorbance of the unknown this compound sample at the λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cal System Calibration cluster_exp Experiment prep Prepare Benzoquinonium dibromide Solution quant Quantitative Analysis (UV-Vis/HPLC) prep->quant Verify Concentration exp_setup Experimental Setup quant->exp_setup Verified Solution cal Calibrate Syringe Pump (Gravimetric Method) cal->exp_setup run_exp Run Experiment exp_setup->run_exp data_acq Data Acquisition run_exp->data_acq

Experimental Workflow for this compound Delivery.

troubleshooting_flow decision decision issue issue solution solution start Start Experiment pump_issue Infusion Pump Error? start->pump_issue no_issue Continue Experiment pump_issue->no_issue No yes_issue yes_issue pump_issue->yes_issue Yes check_basics Power? Syringe Loaded Correctly? Tubing Kinked? yes_issue->check_basics Check Basic Issues basics_ok basics_ok check_basics->basics_ok All OK fix_basics Correct Basic Issue check_basics->fix_basics Issue Found occlusion_alarm occlusion_alarm basics_ok->occlusion_alarm Occlusion Alarm? fix_basics->start yes_occlusion yes_occlusion occlusion_alarm->yes_occlusion Yes no_occlusion no_occlusion occlusion_alarm->no_occlusion No check_blockage Inspect Tubing and Syringe for Precipitation yes_occlusion->check_blockage Check for Blockages other_alarm other_alarm no_occlusion->other_alarm Other Alarm blockage_found Replace Tubing/Syringe check_blockage->blockage_found Blockage Found no_blockage no_blockage check_blockage->no_blockage No Blockage blockage_found->start reduce_pressure Use Wider/Shorter Tubing Lower Flow Rate no_blockage->reduce_pressure Reduce Back Pressure reduce_pressure->start consult_manual consult_manual other_alarm->consult_manual Consult Pump Manual and Manufacturer Support

Troubleshooting Logic for Syringe Pump Delivery System.

signaling_pathway This compound Mechanism of Action cluster_synapse Neuromuscular Junction / Autonomic Ganglion cluster_postsynaptic Postsynaptic Cell (Muscle Fiber / Postganglionic Neuron) ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) (Ligand-gated ion channel) ACh->nAChR Binds to Benzo This compound Benzo->nAChR Antagonist: Blocks Binding Block Blockade of Neuromuscular Transmission / Ganglionic Transmission IonChannel Ion Channel Opening nAChR->IonChannel Activates nAChR->Block Inhibition Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Response Muscle Contraction / Signal Transmission ActionPotential->Response

Simplified Signaling Pathway of this compound.

References

Long-term stability of frozen Benzoquinonium dibromide stocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of Benzoquinonium dibromide stocks for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential user concerns.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid in a dry, cool, and well-ventilated place.[1][2] It should be protected from direct sunlight and moisture.[1][3] While some suppliers suggest storing the solid at room temperature, for extended stability, refrigeration is advisable, and the container should be tightly sealed to prevent moisture absorption.[4]

Q2: Can I store this compound as a frozen stock solution?

While preparing and freezing stock solutions is a common laboratory practice, there is no specific data available on the long-term stability of frozen this compound solutions. The stability in a frozen state will depend on the solvent used and the storage temperature. It is crucial to perform stability studies on your specific frozen stock solutions to ensure the integrity of the compound over time.

Q3: What solvents are suitable for preparing this compound stock solutions?

The solubility of this compound in common laboratory solvents is not well-documented in the readily available literature. Water solubility is indicated to be 10 g/L at 25°C for the related compound 1,4-benzoquinone.[1] For other solvents, it is recommended to consult the supplier's product information sheet or perform small-scale solubility tests. When preparing solutions for biological experiments, ensure the chosen solvent is compatible with the assay.

Q4: What are the potential signs of degradation of this compound?

Visual signs of degradation in the solid form can include a change in color or the appearance of clumping, which may indicate moisture absorption. For solutions, precipitation upon thawing or a change in color could indicate degradation or reduced solubility. However, chemical degradation may not always be visually apparent.

Q5: What are the known incompatibilities of this compound?

Based on information for structurally related benzoquinones, this compound is likely incompatible with strong bases, strong oxidizing agents, and reducing agents.[1][4] Contact with these substances could lead to chemical degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected experimental results Degradation of this compound stock.1. Prepare a fresh stock solution from solid material.2. Perform a quality control check on the new stock (e.g., HPLC-UV) to confirm its concentration and purity.3. Compare the performance of the fresh stock with the suspect frozen stock in a control experiment.
Precipitate observed in thawed stock solution 1. Poor solubility at low temperatures.2. Solvent evaporation during storage.3. Degradation of the compound.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.2. If the precipitate persists, centrifuge the solution and test the supernatant for activity, though the concentration will be unknown.3. Prepare a fresh stock and consider using a different solvent or a lower concentration for frozen stocks.
Discoloration of the stock solution Chemical degradation.1. Discard the discolored solution.2. Prepare a fresh stock solution.3. Evaluate the storage conditions (light exposure, temperature fluctuations, solvent purity) to prevent future degradation.

Experimental Protocols

Protocol 1: Assessment of Frozen Stock Stability by HPLC-UV

This protocol outlines a general method to assess the stability of frozen this compound stock solutions.

  • Preparation of Standards: Prepare a fresh stock solution of this compound of known concentration in the desired solvent. Create a calibration curve by making a series of dilutions.

  • Initial Analysis (Time Zero): Analyze the freshly prepared stock solution and the newly prepared frozen stock solution (before freezing) by High-Performance Liquid Chromatography (HPLC) with a UV detector. The wavelength for detection should be optimized based on the UV-Vis spectrum of this compound.

  • Storage: Store aliquots of the frozen stock solution at the desired temperature (e.g., -20°C or -80°C), protected from light.

  • Time-Point Analysis: At designated time points (e.g., 1, 3, 6 months), thaw an aliquot of the frozen stock solution under controlled conditions.

  • HPLC Analysis: Analyze the thawed sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Compare the peak area and retention time of the main compound peak in the thawed sample to the initial (time zero) sample and the calibration curve. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome prep_solid This compound (Solid) prep_solvent Select Solvent prep_solid->prep_solvent prep_stock Prepare Stock Solution prep_solvent->prep_stock analysis_t0 T=0 HPLC Analysis prep_stock->analysis_t0 analysis_store Store Aliquots Frozen analysis_t0->analysis_store analysis_tp Thaw & HPLC at Time Points analysis_store->analysis_tp analysis_compare Compare Results analysis_tp->analysis_compare outcome_stable Stable analysis_compare->outcome_stable No significant change outcome_unstable Unstable analysis_compare->outcome_unstable Degradation observed

Caption: Workflow for assessing the stability of frozen this compound stocks.

Potential_Degradation_Pathway cluster_compound Compound cluster_stressors Stressors cluster_products Potential Products compound This compound product_hydrolysis Hydrolysis Products compound->product_hydrolysis via Moisture/Base product_redox Reduced/Oxidized Forms compound->product_redox via Light/Redox Agents stressor_light Light stressor_light->compound stressor_moisture Moisture/Water stressor_moisture->compound stressor_base Strong Base stressor_base->compound

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Benzoquinonium Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity of Benzoquinonium dibromide. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: There is a lack of direct experimental data in the public domain specifically detailing the impact of pH on the activity and stability of this compound. The following guidance is based on established principles of pharmacology, enzymology, and the known pH sensitivity of its target, the nicotinic acetylcholine (B1216132) receptor (nAChR), as well as related chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected optimal pH for this compound activity?

A1: While specific studies on this compound are not available, its primary target is the nicotinic acetylcholine receptor (nAChR). Studies on nAChRs have shown that their function is pH-dependent. Generally, nAChR-mediated ion flux is maximal at alkaline pH and is inhibited under acidic conditions, with a significant drop in activity below pH 7.0. Therefore, it is reasonable to hypothesize that the optimal pH for this compound's antagonistic activity would be in the neutral to slightly alkaline range (pH 7.0 - 8.0), mirroring the optimal functional range of its target.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: My experiment requires a pH outside the neutral range. What should I consider?

A3: If your experimental protocol necessitates using acidic or alkaline pH, it is crucial to consider the potential impact on both the drug and its target.

  • Acidic pH (below 6.5): Expect reduced activity of this compound due to the inhibition of nAChR function at low pH. The mean channel open time of nAChRs also decreases in acidic conditions.

  • Alkaline pH (above 8.0): While nAChR function may be robust, the stability of this compound could be compromised. Additionally, the mean channel open time of nAChRs has been observed to decrease at alkaline pH as well. It is highly recommended to run parallel controls to assess the stability and activity of this compound at your specific experimental pH.

Troubleshooting Guide

Issue Possible Cause (pH-related) Recommended Action
Inconsistent or lower-than-expected inhibitory activity of this compound. The pH of your experimental buffer may be suboptimal. Acidic conditions (pH < 7.0) are known to inhibit nAChR function, which could mask the antagonistic effect of the drug.Verify the pH of all solutions. If possible, adjust the experimental buffer to a pH between 7.0 and 8.0. If the pH cannot be changed, perform a dose-response curve at the experimental pH to determine the actual IC50 under those conditions.
Loss of this compound activity in stored solutions. The compound may be degrading in your buffer. Benzoquinone-containing molecules can be unstable in aqueous solutions, and this degradation is often pH-dependent.Prepare fresh solutions of this compound for each experiment. If solutions must be stored, perform a stability study by testing the activity of the stored solution against a freshly prepared one over time. Consider storing stock solutions at a pH known to favor the stability of similar compounds (often slightly acidic, though this needs to be empirically determined) and then diluting into the final experimental buffer immediately before use.
Variability in results between experimental days. Fluctuations in the pH of your buffers. Inadequately buffered solutions or CO2 absorption from the atmosphere can alter the pH.Ensure your buffers have sufficient buffering capacity for the experimental pH range. Check the pH of your buffers immediately before each experiment.

Data Summary

The following tables summarize the known effects of pH on systems relevant to the activity of this compound.

Table 1: Effect of pH on Nicotinic Acetylcholine Receptor (nAChR) Function

pH RangeEffect on nAChRImplication for Benzoquinonium Activity
Acidic (< 6.5)Decreased ion flux, reduced mean channel open time.Apparent potency of Benzoquinonium may be reduced due to lower receptor activity.
Neutral (6.5 - 7.5)Maximal mean channel open time.Likely the optimal range for observing the inhibitory effects of Benzoquinonium.
Alkaline (> 7.5)Maximal ion flux, but decreased mean channel open time.Potential for optimal receptor activation, but the effect on Benzoquinonium binding and stability is unknown.

Table 2: pH-Dependent Degradation of a Related Compound (Thymoquinone)

pH RangeDegradation KineticsImplication for Benzoquinonium Stability (Hypothetical)
AcidicFirst-orderPotential for significant degradation over time.
Neutral (5.0 - 7.4)Second-orderDegradation may be influenced by buffer components and drug concentration.
AlkalineFirst-orderLikely to be unstable.

Experimental Protocols

As no specific experimental data for the effect of pH on this compound is available, we provide a general protocol for assessing the pH-dependent activity of a nicotinic acetylcholine receptor antagonist.

Protocol: Assessing the pH-Dependent Activity of an nAChR Antagonist

  • Cell Culture and Receptor Expression:

    • Culture a suitable cell line (e.g., HEK293, Xenopus oocytes) expressing the desired nicotinic acetylcholine receptor subtype.

  • Buffer Preparation:

    • Prepare a series of identical buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5). Ensure the buffering agent is appropriate for the chosen pH range and does not interfere with receptor function.

  • Electrophysiology/Ion Flux Assay:

    • Use a functional assay such as two-electrode voltage clamp (for oocytes) or patch-clamp (for adherent cells), or a fluorescence-based ion flux assay.

    • Establish a baseline response by applying an EC50 concentration of a suitable nAChR agonist (e.g., acetylcholine, nicotine) in the buffer at each pH.

    • To test the antagonist, pre-incubate the cells with a fixed concentration of this compound in the buffer at each pH for a defined period.

    • Following pre-incubation, co-apply the agonist and this compound and measure the response.

  • Data Analysis:

    • Calculate the percentage inhibition of the agonist response by this compound at each pH.

    • Plot the percentage inhibition as a function of pH to determine the pH-activity profile.

    • To determine if the pH effect is on the antagonist or the receptor, you can also perform a full dose-response curve for the antagonist at different pH values to see if the IC50 shifts.

Visualizations

ph_impact_workflow cluster_prep Experimental Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_buffers Prepare Buffers (Varying pH) measure_baseline Measure Baseline Agonist Response at each pH prep_buffers->measure_baseline prep_drug Prepare Fresh Benzoquinonium Solution incubate Incubate Cells with Benzoquinonium at each pH prep_drug->incubate prep_cells Prepare nAChR-expressing Cells prep_cells->measure_baseline measure_baseline->incubate measure_inhibition Measure Inhibited Agonist Response incubate->measure_inhibition calc_inhibition Calculate % Inhibition measure_inhibition->calc_inhibition plot_profile Plot % Inhibition vs. pH calc_inhibition->plot_profile determine_optimal Determine Optimal pH plot_profile->determine_optimal

Caption: Workflow for determining the pH-activity profile of this compound.

logical_relationship cluster_ph pH Environment cluster_effects Potential Effects cluster_outcome Experimental Outcome acidic Acidic pH (< 6.5) receptor_inhibition nAChR Inhibition acidic->receptor_inhibition neutral Neutral pH (7.0 - 8.0) optimal_activity Optimal Activity neutral->optimal_activity alkaline Alkaline pH (> 8.0) drug_instability Drug Instability alkaline->drug_instability reduced_effect Reduced Apparent Potency receptor_inhibition->reduced_effect reliable_results Reliable Results optimal_activity->reliable_results variable_results Variable/Reduced Potency drug_instability->variable_results

Validation & Comparative

A Comparative Guide to the Mechanism of Action of Benzoquinonium Dibromide and d-Tubocurarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two neuromuscular blocking agents: benzoquinonium (B1213216) dibromide and d-tubocurarine. By presenting supporting experimental data, detailed methodologies, and visual diagrams, this document aims to be a comprehensive resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Overview and Key Differences

Both benzoquinonium dibromide and d-tubocurarine are neuromuscular blocking agents that induce muscle relaxation by acting on nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. However, their underlying mechanisms of action exhibit significant differences. d-Tubocurarine is the archetypal non-depolarizing neuromuscular blocker, functioning as a competitive antagonist of acetylcholine (ACh) at the nAChR.[1][2] In contrast, this compound displays a more complex mechanism, acting as both a nicotinic antagonist and an open-channel blocker.[3][4] This dual action differentiates its pharmacological profile from that of classic competitive antagonists like d-tubocurarine.

Quantitative Comparison of Potency and Binding Affinity

The following table summarizes the available quantitative data for this compound and d-tubocurarine. It is important to note that direct comparisons of potency can be influenced by the experimental model and conditions.

ParameterThis compoundd-TubocurarineExperimental Context
IC50 0.46 µM[5][6]41 nM[7]Inhibition of nAChRs.
3.8 µM[8]Block of twitch response in isolated rat phrenic nerve-diaphragm.
ED50 Not available105 µg/kg (gastrocnemius)[9]In vivo twitch strength depression in cats.
150 µg/kg (soleus)[9]In vivo twitch strength depression in cats.
Kd Not available35 nM (high-affinity site)[10]Photoaffinity labeling on Torpedo AcChoR.
1.2 µM (low-affinity site)[10]Photoaffinity labeling on Torpedo AcChoR.
Ki Not available10 µM (ionic channel sites at 37°C)[11]Inhibition of [3H]perhydrohistrionicotoxin binding in Torpedo membranes.
100 µM (ionic channel sites at 22°C)[11]Inhibition of [3H]perhydrohistrionicotoxin binding in Torpedo membranes.

Mechanism of Action

d-Tubocurarine: Competitive Antagonism

d-Tubocurarine acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate.[2] It binds to the same recognition sites as acetylcholine, thereby preventing the neurotransmitter from binding and activating the receptor. This inhibition of nAChR activation prevents the depolarization of the muscle fiber membrane and subsequent muscle contraction. The binding of d-tubocurarine is reversible, and its effects can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, for instance, through the administration of acetylcholinesterase inhibitors. The binding sites for d-tubocurarine are located at the α-γ and α-δ subunit interfaces of the nicotinic acetylcholine receptor.[10] While primarily a competitive antagonist, some studies suggest that at higher concentrations, d-tubocurarine may also exhibit some open-channel blocking activity.[11]

This compound: A Dual Mechanism

This compound presents a more intricate mechanism of action. It functions as a nicotinic antagonist, competing with acetylcholine for binding to the nAChR.[3] However, it also acts as an open-channel blocker.[4] This means that in addition to preventing the receptor from being activated, it can also physically obstruct the ion channel pore when the receptor is in its open state, further inhibiting ion flow and muscle depolarization. This dual mechanism contributes to its potent neuromuscular blocking effects. Interestingly, some studies have shown that the neuromuscular blockade induced by benzoquinonium in certain animal models is not readily reversed by anticholinesterase agents, which contrasts with the expected behavior of a purely competitive antagonist.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathway at the neuromuscular junction and the distinct mechanisms of action of d-tubocurarine and this compound.

Neuromuscular_Junction cluster_nerve Motor Neuron Terminal cluster_muscle Muscle Fiber Nerve Impulse Nerve Impulse Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Nerve Impulse->Voltage-gated Ca2+ Channel 1. Arrives ACh Vesicle ACh Voltage-gated Ca2+ Channel->ACh Vesicle 2. Ca2+ influx nAChR Nicotinic ACh Receptor ACh Vesicle->nAChR 3. ACh release & binding space1 Na+ Channel Voltage-gated Na+ Channel nAChR->Na+ Channel 4. Na+ influx (Depolarization) Muscle Contraction Muscle Contraction Na+ Channel->Muscle Contraction 5. Action Potential

Figure 1: Signaling Pathway at the Neuromuscular Junction.

Mechanisms_of_Action cluster_dtc d-Tubocurarine: Competitive Antagonism cluster_bzq This compound: Dual Mechanism d-TC d-Tubocurarine nAChR_dtc Nicotinic ACh Receptor d-TC->nAChR_dtc Binds to ACh site Blockade_dtc Competitive Blockade (No Depolarization) nAChR_dtc->Blockade_dtc ACh_dtc Acetylcholine ACh_dtc->nAChR_dtc Binding prevented BZQ Benzoquinonium nAChR_bzq Nicotinic ACh Receptor BZQ->nAChR_bzq 1. Binds to ACh site Open_Channel Open Channel BZQ->Open_Channel 2. Blocks open pore Blockade_bzq Competitive & Open-Channel Blockade nAChR_bzq->Blockade_bzq ACh_bzq Acetylcholine ACh_bzq->nAChR_bzq Binding prevented ACh_bzq->Open_Channel Opens Channel Open_Channel->Blockade_bzq

Figure 2: Comparative Mechanisms of Action.

Experimental Protocols

Radioligand Binding Assay for nAChR Antagonists

This protocol provides a general framework for determining the binding affinity of competitive antagonists like d-tubocurarine to nAChRs.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the nAChR.

Materials:

  • Tissue preparation rich in nAChRs (e.g., membrane homogenates from Torpedo electric organ or cultured cells expressing specific nAChR subtypes).

  • Radioligand (e.g., [³H]d-tubocurarine or another high-affinity nAChR antagonist).

  • Test compound (d-tubocurarine or this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in binding buffer.

  • Assay Setup: In triplicate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound in a final volume of 200-500 µL.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Membrane_Prep 1. Prepare nAChR-rich membrane fraction Start->Membrane_Prep Assay_Setup 2. Combine membranes, radioligand, & test compound Membrane_Prep->Assay_Setup Incubation 3. Incubate to reach equilibrium Assay_Setup->Incubation Filtration 4. Separate bound & free ligand by filtration Incubation->Filtration Washing 5. Wash filters to remove non-specific binding Filtration->Washing Quantification 6. Measure radioactivity Washing->Quantification Data_Analysis 7. Calculate IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental Workflow for Radioligand Binding Assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is suitable for characterizing the functional effects of neuromuscular blocking agents on nAChRs expressed in a heterologous system like Xenopus oocytes.

Objective: To measure the effect of the test compound on the ion current mediated by nAChRs in response to acetylcholine application.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR.

  • Two-electrode voltage clamp setup (amplifier, headstage, microelectrodes).

  • Perfusion system.

  • Recording solution (e.g., ND96).

  • Acetylcholine solution.

  • Test compound solution (d-tubocurarine or this compound).

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 3 M KCl.

  • Oocyte Clamping: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application: Perfuse the oocyte with the recording solution. Apply a pulse of acetylcholine to elicit an inward current. After a stable baseline response is established, co-apply the test compound with acetylcholine or pre-apply the test compound before acetylcholine application.

  • Data Acquisition: Record the current responses to acetylcholine in the absence and presence of different concentrations of the test compound.

  • Data Analysis: Measure the peak amplitude of the acetylcholine-evoked currents. Plot the percentage of inhibition of the current as a function of the test compound concentration to determine the IC50 value. For open-channel blockers, analyze changes in the current decay kinetics.

Conclusion

References

A Comparative Analysis of the Neuromuscular Blocking Potency of Benzoquinonium Dibromide and Pancuronium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuromuscular blocking agents Benzoquinonium dibromide and Pancuronium (B99182). The information presented herein is intended to assist researchers in understanding the relative potencies, mechanisms of action, and the experimental evaluation of these compounds.

Executive Summary

Quantitative Potency Comparison

Direct comparison of in vivo potency is challenging due to the limited availability of published ED50 or ED95 values for this compound. However, by consolidating data for pancuronium and presenting the available receptor affinity data for benzoquinonium, a comparative perspective can be established.

Parameter This compound Pancuronium References
Drug Class Nicotinic Acetylcholine (B1216132) Receptor AntagonistAminosteroid Non-depolarizing Neuromuscular Blocking Agent[1]
In Vivo Potency (ED50) Data not available in recent literature30.42 - 48 µg/kg[2][3][4]
In Vivo Potency (ED95) Data not available in recent literature~60 µg/kg[4]
Receptor Affinity (IC50) 0.46 µM (at nicotinic acetylcholine receptors)Data not available in this format[1]

Note: The ED50 (Effective Dose 50) is the dose that produces 50% of the maximal effect, and the ED95 is the dose required to produce 95% suppression of muscle twitch response. The IC50 (half-maximal inhibitory concentration) reflects the concentration of a drug that is required for 50% inhibition of a biological target in vitro.

Mechanism of Action: Neuromuscular Blockade

Both this compound and Pancuronium are classified as non-depolarizing neuromuscular blocking agents. They act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction. By binding to these receptors, they prevent acetylcholine from binding and subsequently inhibit the depolarization of the muscle cell membrane, leading to muscle relaxation and paralysis.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Fiber Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Activates ACh Vesicle ACh Vesicle Voltage-gated Ca2+ Channel->ACh Vesicle Triggers ACh Release ACh Vesicle->ACh Release Fusion & Release ACh Acetylcholine ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Drugs Benzoquinonium or Pancuronium Drugs->nAChR Competitively Blocks Depolarization Depolarization nAChR->Depolarization Opens ion channel, leading to Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction Initiates

Caption: Signaling pathway of neuromuscular blockade by competitive antagonists.

Experimental Protocols

The determination of the potency of neuromuscular blocking agents like Benzoquinonium and Pancuronium typically involves in vivo studies in animal models or clinical trials in humans. A generalized experimental protocol is outlined below.

Objective: To determine the dose-response relationship and calculate the ED50 and ED95 of a neuromuscular blocking agent.

Materials and Methods:

  • Subject Selection: A cohort of suitable subjects (e.g., anesthetized patients or specific animal models) is selected.

  • Anesthesia: A stable level of general anesthesia is induced and maintained to avoid interference with neuromuscular function.

  • Neuromuscular Monitoring:

    • The ulnar nerve is stimulated at the wrist using a peripheral nerve stimulator.

    • The evoked mechanical response (twitch) of the adductor pollicis muscle is measured using a force-displacement transducer (mechanomyography).

  • Drug Administration:

    • The neuromuscular blocking agent is administered intravenously in a cumulative or single-bolus dose-ranging fashion.

    • A range of doses is administered to different groups of subjects to establish a dose-response curve.

  • Data Collection:

    • The baseline twitch height is recorded before drug administration.

    • Following drug administration, the depression of the twitch height is continuously monitored and recorded.

  • Data Analysis:

    • The percentage of twitch depression is calculated for each dose.

    • A dose-response curve is constructed by plotting the percentage of twitch depression against the logarithm of the dose.

    • The ED50 and ED95 values are determined from the dose-response curve using statistical methods like probit analysis or nonlinear regression.

G start Start: Anesthetized Subject monitoring Establish Neuromuscular Monitoring (Ulnar Nerve Stimulation, Adductor Pollicis Twitch Measurement) start->monitoring baseline Record Baseline Twitch Height monitoring->baseline administer Administer Test Compound (e.g., Pancuronium) Intravenously baseline->administer record Continuously Record Twitch Height Depression administer->record calculate Calculate Percentage of Twitch Depression record->calculate plot Plot Dose-Response Curve (% Depression vs. Log Dose) calculate->plot determine Determine ED50 and ED95 via Statistical Analysis plot->determine end_node End: Potency Determined determine->end_node

Caption: Experimental workflow for determining the potency of a neuromuscular blocker.

Conclusion

Pancuronium is a neuromuscular blocking agent with well-defined in vivo potency, making it a standard for comparison. This compound also functions as a non-depolarizing neuromuscular blocker by antagonizing nicotinic acetylcholine receptors, as indicated by its IC50 value. However, the lack of publicly available, recent in vivo potency data for this compound prevents a direct quantitative comparison with pancuronium. Further studies to determine the ED50 and ED95 of Benzoquinonium in a clinical or preclinical setting are necessary to fully elucidate its comparative potency. Researchers are encouraged to utilize the described experimental protocols for such evaluations.

References

A Comparative Guide to Benzoquinonium Dibromide and Hexamethonium as Ganglion Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists, benzoquinonium (B1213216) dibromide and hexamethonium (B1218175), with a focus on their activity as ganglion blockers. Due to a scarcity of direct comparative experimental data, this document synthesizes available information on each compound to facilitate an informed understanding of their relative properties.

Introduction

Ganglion blockers are a class of drugs that inhibit neurotransmission in the autonomic ganglia, affecting both the sympathetic and parasympathetic nervous systems. Historically used as antihypertensive agents, their clinical use has been largely superseded by more specific drugs with fewer side effects. However, they remain valuable tools in pharmacological research for investigating the functions of the autonomic nervous system. This guide compares benzoquinonium dibromide, a compound with known neuromuscular blocking activity, and hexamethonium, a classical and well-characterized ganglion blocker.

Mechanism of Action

Both this compound and hexamethonium exert their effects by acting as antagonists at nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[1] These receptors are ligand-gated ion channels that, upon activation by acetylcholine (ACh), allow the influx of cations, leading to depolarization of the postganglionic neuron and propagation of the nerve impulse. By blocking these receptors, ganglion blockers prevent this depolarization.

Hexamethonium is characterized as a non-depolarizing, open-channel blocker of neuronal nAChRs.[1] This means it physically obstructs the ion channel pore after the receptor has been activated by an agonist, rather than competing with acetylcholine for the binding site itself. This compound also acts as an open-channel blocker at nAChRs.[1]

Below is a diagram illustrating the general mechanism of action of ganglion blockers at the nicotinic acetylcholine receptor.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_blocker Ganglion Blocker Action pre_neuron Action Potential vesicle Vesicle with Acetylcholine (ACh) pre_neuron->vesicle triggers release ACh ACh vesicle->ACh releases nAChR Nicotinic ACh Receptor Ion Channel (Closed) ACh->nAChR:f0 binds nAChR_open Nicotinic ACh Receptor Ion Channel (Open) nAChR:f1->nAChR_open:f1 opens post_neuron Postganglionic Action Potential nAChR_open->post_neuron Na+ influx leads to nAChR_blocked Nicotinic ACh Receptor Ion Channel (Blocked) nAChR_open:f1->nAChR_blocked:f1 blocker Benzoquinonium or Hexamethonium blocker->nAChR_open:f1 blocks open channel

Mechanism of Ganglion Blockade by nAChR Antagonists.

Comparative Data

FeatureThis compound (Mytolon)Hexamethonium
Primary Class Neuromuscular Blocking Agent[2]Ganglion Blocking Agent[3]
Mechanism of Action Open-channel blocker of nAChRs[1]Open-channel blocker of neuronal nAChRs[1]
Primary Site of Action Neuromuscular Junction[2]Autonomic Ganglia[3]
Ganglion Blocking Activity Present, but less characterized quantitativelyWell-established and potent
Clinical Use Formerly used as a muscle relaxant in anesthesia[4][5]Formerly used to treat hypertension; now primarily a research tool[3][6]

Experimental Protocols

The assessment of ganglion-blocking activity is crucial for the characterization of compounds like this compound and hexamethonium. A classical and widely used in-vitro method is the isolated rat superior cervical ganglion (SCG) preparation .

Isolated Rat Superior Cervical Ganglion (SCG) Preparation

Objective: To measure the inhibitory effect of a compound on ganglionic transmission by recording the postganglionic compound action potential (CAP) in response to preganglionic nerve stimulation.

Methodology:

  • Dissection and Preparation:

    • A rat is euthanized according to ethical guidelines.

    • The superior cervical ganglia with their preganglionic (cervical sympathetic trunk) and postganglionic (internal and external carotid) nerves are carefully dissected.[7][8]

    • The preparation is mounted in a recording chamber and continuously superfused with a physiological salt solution (e.g., Krebs solution) bubbled with 95% O₂ and 5% CO₂ at a constant temperature (e.g., 32°C).[7][8]

  • Stimulation and Recording:

    • The preganglionic nerve is drawn into a suction electrode for electrical stimulation.

    • Supramaximal square-wave pulses (e.g., 0.1-0.5 ms (B15284909) duration) are delivered at a low frequency (e.g., 0.2 Hz) to elicit a postganglionic CAP.

    • The postganglionic CAP is recorded from the postganglionic nerve trunk using another suction electrode.[9]

  • Drug Application:

    • After obtaining a stable baseline CAP, the ganglion is superfused with the physiological salt solution containing the test compound (e.g., this compound or hexamethonium) at various concentrations.

    • The amplitude of the CAP is measured before, during, and after drug application.

  • Data Analysis:

    • The percentage inhibition of the CAP amplitude is calculated for each concentration of the test compound.

    • A concentration-response curve is plotted, and the IC₅₀ value (the concentration of the drug that causes 50% inhibition of the maximal response) is determined.

The following diagram illustrates the general workflow for this experimental protocol.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis dissect Dissect SCG from Rat mount Mount in Recording Chamber dissect->mount stimulate Stimulate Preganglionic Nerve mount->stimulate record_base Record Baseline Postganglionic CAP stimulate->record_base apply_drug Apply Test Compound record_base->apply_drug record_drug Record Postganglionic CAP with Drug apply_drug->record_drug washout Washout record_drug->washout record_wash Record Postganglionic CAP after Washout washout->record_wash calc_inhibit Calculate % Inhibition of CAP Amplitude record_wash->calc_inhibit plot_curve Plot Concentration- Response Curve calc_inhibit->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Experimental Workflow for Assessing Ganglion-Blocking Activity.

Conclusion

Both this compound and hexamethonium function as nicotinic acetylcholine receptor antagonists. Hexamethonium is a well-defined and potent ganglion-blocking agent, historically significant in the management of hypertension and now a staple in autonomic pharmacology research. This compound, while also possessing ganglion-blocking properties, is primarily recognized and characterized as a neuromuscular blocking agent. The lack of direct comparative studies on their ganglion-blocking potency necessitates a cautious interpretation of their relative efficacy in this context. Future research employing standardized experimental protocols, such as the isolated superior cervical ganglion preparation, would be invaluable for a direct quantitative comparison of these and other ganglion-blocking compounds.

References

A Comparative Guide to Nicotinic Antagonists as Alternatives to Benzoquinonium Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative nicotinic antagonists to Benzoquinonium dibromide, a known nicotinic acetylcholine (B1216132) receptor (nAChR) and ganglion inhibitor. The following sections detail the pharmacological profiles, mechanisms of action, and experimental data for several key alternatives, offering a valuable resource for researchers in neuroscience and drug development.

Overview of this compound and its Alternatives

This compound acts as an antagonist at nicotinic acetylcholine receptors, demonstrating a complex mechanism that includes both activating single channels and blocking open channels. Its utility in research has prompted the investigation of other compounds with varied affinities for nAChR subtypes and distinct mechanisms of action. This guide focuses on a selection of prominent alternatives: Mecamylamine (B1216088), Varenicline, Bupropion, Dihydro-β-erythroidine, α-Conotoxin MII, Tubocurarine, and Hexamethonium.

Comparative Pharmacological Data

The following tables summarize the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of this compound and its alternatives across various nAChR subtypes. This quantitative data allows for a direct comparison of the potency and selectivity of these antagonists.

Table 1: Inhibitory Concentration (IC₅₀) of Nicotinic Antagonists (in µM)

Compoundα3β2α3β4α4β2α4β4α7Neuronal (General)
This compound-----0.46
Mecamylamine3.6[1]0.64[1]2.5[1]-6.9[1]0.34
Dihydro-β-erythroidine0.41-0.37[2]0.19[2]--
Hexamethonium----->50
α-Conotoxin MII0.0005-0.4---

Note: A lower IC₅₀ value indicates greater potency.

Table 2: Binding Affinity (Kᵢ) of Nicotinic Antagonists (in nM)

Compoundα4β2α6β2*α7α1βγδ (muscle)α3 (human)
Varenicline0.14[3]0.12[3]125[4]>8000[4]-
Bupropion12000-7900-500007900-
Tubocurarine---20-
α-Conotoxin MII----<3

Note: A lower Kᵢ value indicates a higher binding affinity. The asterisk () indicates the possible presence of other subunits.*

Mechanism of Action

The alternatives to this compound exhibit a range of mechanisms at the nAChR. Understanding these differences is crucial for selecting the appropriate tool for a specific research question.

  • This compound: Acts as a nicotinic antagonist and ganglion blocker. It has a dual action of activating single channels and blocking open channels at nicotinic receptors.

  • Mecamylamine: A non-competitive, non-selective antagonist that acts as an open-channel blocker. Its block is voltage-dependent.[5][6]

  • Varenicline: A partial agonist at α4β2 and α6β2* nAChRs. It competitively inhibits nicotine (B1678760) binding while providing a lower level of receptor stimulation, which helps in reducing craving and withdrawal symptoms.[4][7]

  • Bupropion: A non-competitive antagonist of several nAChR subtypes.[8] Its mechanism involves binding within the ion channel.

  • Dihydro-β-erythroidine: A competitive antagonist with moderate selectivity for the neuronal α4 subunit.[9][10]

  • α-Conotoxin MII: A potent and selective peptide antagonist that targets α3β2 and α6-containing nAChRs.[11]

  • Tubocurarine: A classic competitive, non-depolarizing neuromuscular blocking agent.[12] It competes with acetylcholine for binding at the receptor site.

  • Hexamethonium: A non-depolarizing ganglionic blocker that acts as a non-competitive antagonist, primarily through blocking the ion pore of neuronal nAChRs.[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize nicotinic antagonists.

Radioligand Binding Assay (e.g., using [³H]-Epibatidine)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific nAChR subtype.

Objective: To measure the displacement of a radiolabeled ligand (e.g., [³H]-epibatidine) from nAChRs by a non-labeled antagonist.

Materials:

  • HEK293 cells stably expressing the nAChR subtype of interest.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Radioligand: [³H]-epibatidine.

  • Unlabeled Ligand for Non-Specific Binding: e.g., 100 µM nicotine.

  • Test Compound (unlabeled antagonist).

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target nAChR subtype.

    • Homogenize cells in ice-cold binding buffer containing protease inhibitors.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-epibatidine (at a concentration near its Kₑ), and 50 µL of the membrane preparation.

    • Non-Specific Binding: Add 50 µL of the unlabeled ligand (e.g., nicotine), 50 µL of [³H]-epibatidine, and 50 µL of the membrane preparation.

    • Competition: Add 50 µL of varying concentrations of the test compound, 50 µL of [³H]-epibatidine, and 50 µL of the membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the effect of an antagonist on the ion channel function of nAChRs expressed in Xenopus oocytes.

Objective: To determine the IC₅₀ of an antagonist by measuring the inhibition of acetylcholine-induced currents.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the desired nAChR subunits.

  • ND96 solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Recording electrodes (glass capillaries filled with 3 M KCl).

  • TEVC amplifier and data acquisition system.

  • Acetylcholine (ACh) solution.

  • Test antagonist solution.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with the cRNA encoding the nAChR subunits.

    • Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber continuously perfused with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply a brief pulse of ACh (at a concentration that elicits a submaximal response, e.g., EC₅₀) to elicit an inward current.

    • After the current returns to baseline, perfuse the oocyte with the test antagonist at a specific concentration for a set period (e.g., 2-5 minutes).

    • Co-apply the same concentration of ACh in the presence of the antagonist and record the resulting current.

    • Wash out the antagonist and ensure the ACh-induced current returns to its original amplitude.

    • Repeat the process with a range of antagonist concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-induced current in the absence and presence of each antagonist concentration.

    • Calculate the percentage of inhibition for each antagonist concentration.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in nAChR signaling and experimental design.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) / Nicotinic Agonist nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling Cascades Ion_Influx->Ca_Signaling Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response Ca_Signaling->Response Antagonist Nicotinic Antagonist Antagonist->nAChR Blocks Binding/Channel Experimental_Workflow cluster_setup Experimental Setup cluster_assays Binding & Functional Assays cluster_analysis Data Analysis & Comparison Receptor_Expression 1. Receptor Expression (e.g., HEK293 cells, Xenopus oocytes) Binding_Assay 2a. Radioligand Binding Assay (Determine Ki) Receptor_Expression->Binding_Assay Functional_Assay 2b. Electrophysiology (TEVC) (Determine IC50 & Mechanism) Receptor_Expression->Functional_Assay Data_Analysis 3. Data Analysis (Dose-Response Curves) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison 4. Comparative Analysis (Potency, Selectivity, Mechanism) Data_Analysis->Comparison Antagonist_Mechanisms cluster_receptor nAChR cluster_antagonists Antagonist Types Binding_Site Agonist Binding Site Ion_Channel Ion Channel Competitive Competitive (e.g., Tubocurarine) Competitive->Binding_Site Competes with agonist Non_Competitive Non-Competitive (Channel Blocker) (e.g., Mecamylamine) Non_Competitive->Ion_Channel Blocks pore Partial_Agonist Partial Agonist (e.g., Varenicline) Partial_Agonist->Binding_Site Binds and partially activates

References

Side-effect profile of Benzoquinonium dibromide compared to other NMBAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced side-effect profiles of neuromuscular blocking agents (NMBAs) is critical for advancing therapeutic safety and efficacy. This guide provides an objective comparison of the side-effect profile of the lesser-known non-depolarizing NMBA, Benzoquinonium dibromide (formerly marketed as Mytolon), with other more extensively studied agents.

Due to its limited contemporary use, detailed clinical data and direct comparative studies on this compound are scarce in modern literature. This analysis, therefore, draws from available historical clinical reports and foundational pharmacological studies to construct a comparative overview of its side-effect profile, primarily focusing on cardiovascular effects and histamine (B1213489) release potential.

Comparative Analysis of Key Side-Effects

The primary concerns with NMBAs revolve around their impact on the cardiovascular system and their propensity to induce histamine release, leading to a cascade of adverse reactions.

Cardiovascular Effects

Non-depolarizing NMBAs can exert cardiovascular effects through various mechanisms, including vagolytic action (leading to tachycardia), ganglionic blockade (leading to hypotension), and histamine release.

This compound: Historical clinical use suggests that this compound exhibits some degree of cardiovascular effects. Reports from the mid-20th century indicate that its use could be associated with a moderate increase in heart rate and, in some instances, a transient fall in blood pressure. The exact mechanism for these effects is not as well-elucidated as for modern NMBAs, but a combination of weak vagolytic and potential histamine-releasing properties is likely.

Comparative Agents:

  • Pancuronium: Known for its distinct vagolytic effect, often leading to a significant increase in heart rate and mean arterial pressure. This makes it a less favorable choice in patients with pre-existing cardiovascular conditions where tachycardia could be detrimental.

  • Vecuronium (B1682833) & Rocuronium: These aminosteroid (B1218566) NMBAs are recognized for their cardiovascular stability. They exhibit minimal to no vagolytic or histamine-releasing effects at standard clinical doses, making them preferred agents in a wide range of patients, including those with cardiovascular disease.

  • Atracurium & Cisatracurium: As benzylisoquinolinium compounds, they have a higher propensity for histamine release, which can lead to dose-dependent hypotension and tachycardia. Cisatracurium, an isomer of atracurium, was developed to have a significantly lower tendency for histamine release, thus offering a more stable cardiovascular profile.

  • Succinylcholine: This depolarizing NMBA has a more complex cardiovascular profile. It can cause both bradycardia (due to muscarinic receptor stimulation) and tachycardia (due to sympathetic ganglia stimulation).

Histamine Release

The release of histamine from mast cells is a significant side effect of some NMBAs, potentially leading to bronchospasm, flushing, urticaria, hypotension, and tachycardia.

This compound: While not as potent a histamine releaser as d-tubocurarine (the prototypical benzylisoquinolinium), clinical impressions and early pharmacological studies suggest that this compound does possess a capacity to induce histamine release. The clinical significance of this effect appears to be dose-dependent.

Comparative Agents:

  • d-Tubocurarine: Exhibits the most pronounced histamine-releasing properties among the classic NMBAs, often leading to significant hypotension.

  • Atracurium & Mivacurium: Known to cause dose-dependent histamine release.

  • Pancuronium, Vecuronium, & Rocuronium: Generally considered to have a very low potential for histamine release, contributing to their favorable side-effect profiles.

Data Presentation

Due to the scarcity of direct comparative quantitative data for this compound in modern literature, the following table provides a qualitative summary based on historical reports and established knowledge of other NMBAs.

Neuromuscular Blocking AgentPrimary Cardiovascular EffectsHistamine Release Potential
This compound Moderate increase in heart rate; potential for transient hypotensionPresent, dose-dependent
Pancuronium Significant increase in heart rate and blood pressure (vagolytic)Very Low
Vecuronium Cardiovascularly stable; minimal effects on heart rate and blood pressureVery Low
Rocuronium Generally cardiovascularly stable; slight vagolytic effect at high dosesVery Low
Atracurium Potential for hypotension and tachycardia (dose-dependent)Moderate
Cisatracurium Cardiovascularly stable; minimal histamine releaseVery Low
Succinylcholine Variable; can cause bradycardia or tachycardiaLow

Experimental Protocols

Protocol for Assessing Cardiovascular Side-Effects
  • Patient Selection: A cohort of ASA physical status I or II patients scheduled for elective surgery requiring general anesthesia and neuromuscular blockade.

  • Anesthetic Induction: A standardized anesthetic induction technique is employed to minimize confounding cardiovascular effects (e.g., propofol (B549288) and a short-acting opioid).

  • Baseline Measurements: Heart rate (HR), mean arterial pressure (MAP), and other hemodynamic parameters are recorded for a stable period before NMBA administration.

  • NMBA Administration: Patients are randomized to receive equipotent doses of the NMBAs being compared (e.g., this compound vs. a standard agent). The drug is administered as a rapid intravenous bolus.

  • Data Collection: HR and MAP are recorded at frequent intervals (e.g., every minute for the first 10 minutes, then every 5 minutes) following NMBA administration.

  • Statistical Analysis: Changes in hemodynamic parameters from baseline are compared between the different NMBA groups.

Protocol for Assessing Histamine Release
  • Patient Selection and Anesthesia: As described above.

  • Blood Sampling: Venous blood samples are drawn at baseline (before NMBA administration) and at specific time points after administration (e.g., 1, 2, 5, and 10 minutes).

  • Histamine Assay: Plasma histamine concentrations are measured using a sensitive and specific assay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Clinical Observation: Patients are monitored for clinical signs of histamine release, such as cutaneous flushing, urticaria, and bronchospasm.

  • Statistical Analysis: Changes in plasma histamine levels from baseline are compared between the different NMBA groups.

Visualization of Experimental Workflow

ExperimentalWorkflow cluster_screening Patient Screening & Consent cluster_procedure Experimental Procedure cluster_analysis Data Analysis P1 Patient Recruitment (ASA I/II, Elective Surgery) P2 Informed Consent P1->P2 A1 Standardized Anesthetic Induction P2->A1 A2 Baseline Hemodynamic & Histamine Measurement A1->A2 A3 Randomization to NMBA Group (Benzoquinonium vs. Comparator) A2->A3 A4 NMBA Administration (Equipotent Doses) A3->A4 A5 Post-Administration Monitoring (Hemodynamics & Blood Sampling) A4->A5 D1 Hemodynamic Data Analysis (Changes from Baseline) A5->D1 D2 Plasma Histamine Assay A5->D2 D4 Statistical Analysis D1->D4 D3 Comparison of Side-Effect Incidence D2->D3 D3->D4

Figure 1: Workflow for a comparative clinical study on NMBA side-effects.

Validating Benzoquinonium Dibromide's Specificity for Nicotinic Acetylcholine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating cholinergic systems, the selection of a specific antagonist is critical. Benzoquinonium dibromide is a quaternary ammonium (B1175870) compound historically recognized as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist and neuromuscular blocking agent. However, its precise specificity in a landscape of diverse nAChR subtypes and its potential for off-target effects warrant careful consideration. This guide provides an objective comparison of this compound with other common nAChR antagonists, supported by experimental data and protocols to aid researchers in making informed decisions.

Mechanism of Action of this compound

This compound's interaction with nAChRs is complex. While broadly classified as a nicotinic antagonist, its mechanism is not one of simple competitive binding.[1] Evidence suggests it has a multifaceted profile that includes:

  • Competitive Antagonism: It competes with acetylcholine (ACh) at the nicotinic receptor binding site, leading to a curare-like neuromuscular blockade.

  • Open-Channel Block: It can physically obstruct the ion channel pore when the receptor is in its open state, preventing ion flow.[1]

  • Partial Agonist Activity: At the single-channel level, Benzoquinonium has been observed to activate channel openings, indicating it can induce a receptor response, albeit less effectively than the endogenous agonist.

This complex behavior underscores the importance of validating its effects within any specific experimental system.

Quantitative Data on Receptor Specificity

Crucially, for a compound to be deemed "nicotinic-specific," its affinity for nAChRs must be significantly higher than for other related receptors, particularly muscarinic acetylcholine receptors (mAChRs). There is a notable lack of direct binding data for this compound at mAChR subtypes. Furthermore, studies on other compounds containing a benzoquinone moiety have shown potent blocking effects at cardiac muscarinic receptors, suggesting a potential for cross-reactivity that remains uncharacterized for this compound.[2]

Table 1: Potency of this compound

CompoundTargetPotency (IC50)Comments
This compoundGeneral nAChRs0.46 µMData on specific nAChR subtypes and mAChRs is lacking.

Comparison with Alternative nAChR Antagonists

To provide context, the table below compares this compound with several widely used nAChR antagonists, highlighting differences in selectivity and mechanism.

Table 2: Comparative Analysis of nAChR Antagonists

AntagonistPrimary Target(s)Mechanism of ActionPotency (IC50 / Ki)Key Characteristics
This compound General nAChRs, GangliaCompetitive Antagonist, Open-Channel BlockerIC50: 0.46 µMPoorly characterized subtype selectivity. Potential for partial agonism.
Mecamylamine (B1216088) Non-selective nAChRsNon-competitive Antagonist (Channel Blocker)IC50: ~0.34 µM (neuronal nAChRs)Broad-spectrum antagonist; crosses the blood-brain barrier.[3]
Dihydro-β-erythroidine (DHβE) α4-containing nAChRs (e.g., α4β2)Competitive AntagonistIC50: ~0.37 µM for α4β2Widely used for its selectivity for α4-containing subtypes over α7.[4]
α-Bungarotoxin α7, muscle-type (α1)₂β1γδ nAChRsPseudo-irreversible Competitive AntagonistKi: ~1.1 nM for α7Highly potent and selective snake toxin; does not readily cross the blood-brain barrier.

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 ACh Acetylcholine (ACh) or Nicotine nAChR nAChR ACh->nAChR Binds Conformation Conformational Change nAChR->Conformation ChannelOpen Channel Opening Conformation->ChannelOpen IonInflux Na+ / Ca²⁺ Influx ChannelOpen->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Signal Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Signal

Figure 1: Simplified nAChR signaling pathway.

G prep Prepare Receptor Membranes (from tissue or cell lines) plate Plate Membranes prep->plate add_radioligand Add Radioligand (e.g., [³H]-Epibatidine) plate->add_radioligand add_competitor Add Competitor (Benzoquinonium or alternative) plate->add_competitor incubate Incubate to Equilibrium add_radioligand->incubate add_competitor->incubate filter Rapid Filtration (Separates bound from free ligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measures bound radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Figure 2: Experimental workflow for a competitive radioligand binding assay.

G cluster_nAChR Nicotinic Receptors cluster_mAChR Muscarinic Receptors Compound Test Compound: This compound nAChR_a4b2 α4β2 Compound->nAChR_a4b2 Evaluate Affinity (Ki) nAChR_a7 α7 Compound->nAChR_a7 Evaluate Affinity (Ki) nAChR_muscle Muscle-type Compound->nAChR_muscle Evaluate Affinity (Ki) nAChR_other Other Subtypes... Compound->nAChR_other Evaluate Affinity (Ki) mAChR_M1 M1 Compound->mAChR_M1 Evaluate Affinity (Ki) mAChR_M2 M2 Compound->mAChR_M2 Evaluate Affinity (Ki) mAChR_M3 M3 Compound->mAChR_M3 Evaluate Affinity (Ki) Conclusion High affinity for nAChRs + Low affinity for mAChRs = Nicotinic-Specific Antagonist

Figure 3: Logical framework for validating nAChR specificity.

Experimental Protocols

To empirically validate the specificity of this compound or any alternative, standardized assays are required.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for various nAChR and mAChR subtypes.

Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates from tissue known to express the target receptor (e.g., rat brain cortex for α4β2 nAChRs) or from cell lines stably expressing a specific receptor subtype (e.g., HEK293 cells expressing human α7 nAChRs).[5][6]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Cytisine for α4β2, [³H]-Epibatidine for α3β4), and serial dilutions of the unlabeled test compound (this compound).[7]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).[6]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand in the solution.[6][8]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to fit the data and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[6]

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through receptor channels in a single cell, providing a functional readout of antagonist activity.

Objective: To determine the functional inhibition of ACh-induced currents by this compound at a specific nAChR subtype.

Methodology:

  • Cell Preparation: Use cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes injected with nAChR subunit cRNAs or a stable mammalian cell line).

  • Recording: Establish a whole-cell patch-clamp recording. The cell's membrane potential is clamped at a holding potential (e.g., -70 mV).[9]

  • Agonist Application: Apply a short pulse of an agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.

  • Antagonist Application: Pre-incubate the cell with varying concentrations of this compound for a set period (e.g., 2-5 minutes).[9]

  • Co-application: While still in the presence of the antagonist, re-apply the agonist pulse.

  • Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of the antagonist. Plot the percent inhibition of the current versus the antagonist concentration to determine the IC50 for functional block.

Conclusion and Recommendations

This compound is a historically recognized nAChR antagonist with a complex mechanism of action. While it can be an effective neuromuscular and ganglionic blocker, its utility in research requiring high specificity is limited by a significant lack of modern characterization.

Key Takeaways for Researchers:

  • Limited Specificity Data: There is a scarcity of publicly available data validating the selectivity of this compound across the diverse family of neuronal nAChR subtypes.

  • Unknown Muscarinic Activity: Its affinity for mAChRs is largely uncharacterized, representing a critical knowledge gap. The potential for off-target muscarinic effects, based on related chemical structures, cannot be ignored.

  • Superior Alternatives Exist: For studies targeting specific nAChR subtypes (e.g., α7 or α4β2), highly selective and well-characterized antagonists like α-Bungarotoxin and Dihydro-β-erythroidine, respectively, are superior choices. For non-selective channel block, mecamylamine is a more thoroughly studied alternative.

Recommendation: Researchers should exercise caution when using this compound. Its use is only advisable if its lack of defined subtype specificity is not a confounding factor for the experimental question. Before its inclusion in any study, it is strongly recommended that researchers perform in-house validation experiments, such as radioligand binding or electrophysiology assays, to confirm its potency and selectivity against all relevant nicotinic and muscarinic receptor subtypes present in their experimental model.

References

Comparative Analysis of Benzoquinonium Dibromide's Muscarinic Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Benzoquinonium dibromide with muscarinic acetylcholine (B1216132) receptors (mAChRs). Due to the limited direct experimental data on this compound's affinity for muscarinic subtypes, this comparison includes data on a related benzoquinoid compound and contrasts it with well-characterized muscarinic antagonists. This information is intended to guide researchers in evaluating the potential off-target effects of this compound and similar chemical structures.

Introduction to Muscarinic Receptor Cross-Reactivity

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They are involved in a vast array of physiological functions, making them important targets for a variety of therapeutics. Unintended interactions with these receptors can lead to a range of side effects. This compound, a bis-quaternary ammonium (B1175870) compound previously used as a neuromuscular blocking agent, possesses structural features that suggest a potential for interaction with mAChRs. Some neuromuscular blockers are known to exhibit varying degrees of muscarinic receptor blockade.[1][2][3] This guide explores this potential cross-reactivity by comparing it with established muscarinic antagonists.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki or pKi) of a benzoquinoid derivative and several standard muscarinic antagonists for the five muscarinic receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
Benzoquinoid (MDC) -~700 (IC50)[4]---Data limited to cardiac muscarinic receptors
Atropine 1.27[5]3.24[5]2.21[5]0.77[5]2.84[5]Non-selective
Ipratropium Bromide -----Non-selective, approximately 10-fold less potent than tiotropium[6]
Tiotropium Bromide -----Pan-muscarinic antagonist, slow dissociation from M1 and M3[6][7][8]
Darifenacin ~6.3~400~0.8~500~10M3 selective[9][10]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of muscarinic receptor binding, it is essential to consider their signaling pathways. The following diagrams illustrate the primary signaling cascades initiated by muscarinic receptor activation and a typical workflow for assessing compound affinity.

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activate PLC Phospholipase C (PLC) Gq_11->PLC activate PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o activate AC Adenylyl Cyclase (AC) Gi_o->AC inhibit cAMP ↓ cAMP AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4

Muscarinic receptor signaling pathways.

Radioligand Binding Assay Workflow start Start prep_membranes Prepare Membranes (Cells/Tissue expressing muscarinic receptors) start->prep_membranes add_radioligand Add Radiolabeled Ligand (e.g., [³H]-NMS) prep_membranes->add_radioligand add_competitor Add Unlabeled Competitor (e.g., Benzoquinonium) at various concentrations add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Data Analysis (IC50 and Ki determination) measure->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's interaction with muscarinic receptors. Below are summaries of standard experimental protocols.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5).

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Unlabeled test compound (e.g., this compound) and reference compounds (e.g., atropine).

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 20°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[10]

Calcium Mobilization Assay (for M1, M3, M5 subtypes)

This functional assay measures the cellular response to receptor activation.

Objective: To determine the functional potency of a test compound as an antagonist of M1, M3, or M5 muscarinic receptors.

Materials:

  • Cell line stably expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing human M3 receptors).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Test compound.

  • Assay buffer.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of the test compound (antagonist) to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the concentration-response curve for the antagonist's inhibition of the agonist-induced calcium signal to calculate the IC50.

Conclusion

While direct evidence for this compound's interaction with muscarinic receptors is limited, the activity of other benzoquinoid compounds and the known cross-reactivity of some neuromuscular blockers warrant further investigation. The provided data on established muscarinic antagonists offers a benchmark for comparison. Researchers evaluating compounds with a benzoquinone or bis-quaternary ammonium scaffold should consider performing comprehensive profiling against all five muscarinic receptor subtypes to fully characterize their pharmacological profile and anticipate potential off-target effects. The experimental protocols outlined in this guide provide a framework for such investigations.

References

Comparative Analysis of Benzoquinonium Dibromide Binding Kinetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding kinetics of Benzoquinonium dibromide and other neuromuscular blocking agents. The information is presented to facilitate an objective evaluation of their performance, supported by available experimental data.

Introduction to Neuromuscular Blockade

Neuromuscular blocking agents (NMBAs) are essential in clinical practice, primarily used to induce muscle relaxation during surgery and facilitate mechanical ventilation. These agents interfere with the transmission of nerve impulses at the neuromuscular junction (NMJ). The primary target for these drugs is the nicotinic acetylcholine (B1216132) receptor (nAChR) on the muscle endplate. By blocking the action of the endogenous neurotransmitter acetylcholine (ACh), these drugs prevent muscle contraction. NMBAs are broadly classified into two categories: depolarizing agents, like succinylcholine (B1214915), which initially activate the nAChR before causing a persistent block, and non-depolarizing agents, which act as competitive antagonists at the ACh binding site. This compound falls into the category of non-depolarizing NMBAs, alongside drugs like rocuronium, vecuronium, atracurium, and cisatracurium.

The efficacy and clinical utility of these agents are determined by their pharmacokinetic and pharmacodynamic properties, with binding kinetics at the nAChR being a critical factor. The association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D) dictate the onset, duration, and potency of neuromuscular blockade. This guide provides a comparative overview of these parameters for this compound and its alternatives.

Comparative Binding Kinetics

The following table summarizes the available quantitative data on the binding kinetics of this compound and other selected neuromuscular blocking agents to the nicotinic acetylcholine receptor. It is important to note that direct kinetic constants (k_on, k_off, K_D) are not uniformly available in the literature for all compounds. In such cases, related measures of affinity such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant for a competitive antagonist (K_B), or the half-maximal effective concentration (EC50) are provided.

CompoundTarget Receptork_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)Other Affinity Measures
This compound nAChRData not availableData not availableData not availableData not available
Rocuronium nAChRData not availableData not availableData not availableHigh-affinity competitive antagonist
Vecuronium nAChRData not availableData not availableData not availableIC50 = 9.9 nM
Atracurium Embryonic Muscle nAChRData not availableData not available~1000K_B ≈ 1 µM; IC50 (Neuronal α7 nAChR) = 8.25 µM[1]
Cisatracurium Adult Muscle nAChR1.8 x 10⁸1372.2IC50 = 54 nM
Cisatracurium Embryonic Muscle nAChR3.4 x 10⁸34100IC50 = 115 nM
Succinylcholine Muscle-type nAChRData not availableData not availableData not availableEC50 = 10.8 µM[1]

Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Signaling Pathways and Mechanism of Action

The primary signaling pathway affected by this compound and other non-depolarizing neuromuscular blocking agents is the direct blockade of cholinergic transmission at the neuromuscular junction. This action prevents the influx of sodium ions through the nAChR channel, thereby inhibiting muscle cell depolarization and subsequent contraction. Unlike signaling pathways that involve intracellular cascades, the primary effect of these agents is a direct physical obstruction of the ion channel's function.

Some research suggests that neuromuscular blockers may have broader effects, including the modulation of inflammatory pathways by interacting with neuronal nAChRs on immune cells.[2] However, specific downstream signaling differences between this compound and its alternatives are not well-documented in current literature.

Succinylcholine, as a depolarizing agent, initially mimics acetylcholine, causing membrane depolarization and transient muscle fasciculations.[3] This is followed by a persistent depolarization that leads to inactivation of voltage-gated sodium channels and receptor desensitization, resulting in flaccid paralysis.[3][4]

cluster_Neuron Motor Neuron Terminal cluster_Synapse Synaptic Cleft cluster_Muscle Muscle End-Plate ACh_vesicle Acetylcholine Vesicles ACh ACh ACh_vesicle->ACh releases Nerve_impulse Nerve Impulse Nerve_impulse->ACh_vesicle triggers release nAChR nAChR ACh->nAChR binds to NMBA NMBA NMBA->nAChR blocks Ion_channel Ion Channel nAChR->Ion_channel opens Depolarization Depolarization Ion_channel->Depolarization Na+ influx Muscle_contraction Muscle Contraction Depolarization->Muscle_contraction initiates start Start prep Prepare nAChR-rich membranes start->prep incubate Incubate membranes with radioligand & test compound prep->incubate separate Separate bound & free radioligand (filtration) incubate->separate quantify Quantify radioactivity separate->quantify analyze Analyze data (IC50, Ki, kon, koff) quantify->analyze end End analyze->end cluster_Input Input Parameters cluster_Analysis Comparative Analysis cluster_Output Clinical/Research Application kinetics Binding Kinetics (kon, koff, KD) onset Onset of Action kinetics->onset duration Duration of Action kinetics->duration reversibility Reversibility kinetics->reversibility potency Potency (IC50, EC50) potency->onset selectivity Receptor Selectivity application Suitability for different clinical/research scenarios selectivity->application onset->application duration->application reversibility->application

References

A Comparative Guide to Benzoquinonium Dibromide and Vecuronium in Neuromuscular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between neuromuscular blocking agents is critical for experimental design and clinical application. This guide provides a detailed comparison of benzoquinonium (B1213216) dibromide, an early synthetic neuromuscular blocking agent, and vecuronium (B1682833) bromide, a widely used aminosteroid (B1218566) derivative. While both compounds induce muscle relaxation by acting at the neuromuscular junction, their mechanisms, potencies, and clinical profiles differ significantly.

Mechanism of Action

Benzoquinonium Dibromide , also known as Mytolon, is a non-depolarizing neuromuscular blocking agent.[1] Its mechanism involves the inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor endplate.[2] Interestingly, it has been shown to not only block the receptor but also to activate nicotinic single channels and block open channels at neuronal AChRs.[2] Early studies in animal models described its action as "curare-like," indicating a competitive antagonism with acetylcholine.[1] A notable characteristic observed in cats is that the neuromuscular blockade induced by benzoquinonium is not reversed by anticholinesterase agents.[1]

Vecuronium Bromide is also a non-depolarizing neuromuscular blocking agent that competitively inhibits nicotinic acetylcholine receptors at the neuromuscular junction.[3][4] By binding to these receptors, it prevents acetylcholine from depolarizing the muscle fiber, thereby inhibiting muscle contraction.[3] Unlike benzoquinonium, the effects of vecuronium can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft to compete with the blocking agent.[5]

Quantitative Comparison of Neuromuscular Blocking Properties

The following table summarizes the available quantitative data for this compound and vecuronium. It is important to note that modern, comprehensive quantitative data for benzoquinonium in humans is largely unavailable in the public domain, reflecting its limited contemporary use.

ParameterThis compoundVecuronium Bromide
Potency (ED95) Not Available0.049 to 0.062 mg/kg[6]
Onset of Action Not Available2.5 to 3 minutes (for intubation)[5]
Clinical Duration (Time to 25% recovery) Not Available25 to 40 minutes[5]
Time to 95% Recovery Not Available45 to 65 minutes[5]
Reversal Agents Anticholinesterases are ineffective (in cats)[1]Acetylcholinesterase inhibitors (e.g., neostigmine), Sugammadex[2][7]

Side Effect Profile

This compound: Due to the limited recent clinical data, a comprehensive side effect profile in humans is not well-documented in contemporary literature.

Vecuronium Bromide: Vecuronium is known for its cardiovascular stability and minimal histamine (B1213489) release.[8] Potential side effects include:

  • Prolonged muscle paralysis, especially in patients with renal failure due to the accumulation of its active metabolite, 3-desacetyl-vecuronium.[2]

  • Rarely, allergic or hypersensitivity reactions.[5]

  • Potential for residual neuromuscular blockade if not adequately reversed.[9]

Experimental Protocols

The assessment of neuromuscular blockade is crucial in both preclinical and clinical studies. A standard experimental workflow is outlined below.

General Protocol for Assessing Neuromuscular Blockade
  • Animal Preparation (Preclinical): An appropriate animal model (e.g., rat, rabbit, non-human primate) is anesthetized. Vital signs, including heart rate, blood pressure, and temperature, are continuously monitored.

  • Nerve Stimulation: A peripheral motor nerve (e.g., the ulnar nerve stimulating the adductor pollicis muscle in humans, or a similar setup in animals) is stimulated using a nerve stimulator.[10]

  • Measurement of Muscle Response: The evoked muscle response (twitch) is measured. This can be done qualitatively (visual or tactile assessment) or, more accurately, quantitatively using methods like acceleromyography, which measures the acceleration of the muscle contraction.[11]

  • Baseline Measurement: Baseline twitch height is established before the administration of the neuromuscular blocking agent.

  • Drug Administration: The neuromuscular blocking agent is administered intravenously at a specified dose.

  • Monitoring of Blockade: Nerve stimulation is continued, typically using a train-of-four (TOF) pattern, and the degree of twitch depression is recorded over time. This allows for the determination of the onset of action, depth of blockade, and duration of action.

  • Data Analysis: Key parameters such as ED50 (dose for 50% twitch depression) or ED95 (dose for 95% twitch depression), onset time, and duration of action are calculated from the dose-response data.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the signaling pathway at the neuromuscular junction and a typical experimental workflow.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber cluster_drugs Neuromuscular Blockers ActionPotential Action Potential CaChannel Voltage-gated Ca²⁺ Channel ActionPotential->CaChannel Opens CaInflux Ca²⁺ Influx CaChannel->CaInflux VesicleFusion Vesicle Fusion CaInflux->VesicleFusion Triggers AChRelease Acetylcholine (ACh) Release VesicleFusion->AChRelease ACh ACh AChRelease->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Depolarization Depolarization nAChR->Depolarization Opens ion channel MuscleContraction Muscle Contraction Depolarization->MuscleContraction Initiates Vecuronium Vecuronium Vecuronium->nAChR Competitively Blocks Benzoquinonium Benzoquinonium Benzoquinonium->nAChR Blocks

Caption: Signaling pathway at the neuromuscular junction and points of intervention for neuromuscular blockers.

start Anesthetize Subject & Monitor Vitals setup Set up Peripheral Nerve Stimulator & Muscle Response Monitor start->setup baseline Record Baseline Twitch Response (T0) setup->baseline administer Administer Neuromuscular Blocking Agent (IV) baseline->administer monitor_onset Monitor & Record Twitch Depression (Onset) administer->monitor_onset monitor_duration Monitor & Record Twitch Recovery (Duration) monitor_onset->monitor_duration data_analysis Analyze Data: ED95, Onset, Duration monitor_duration->data_analysis end End Experiment data_analysis->end

Caption: Experimental workflow for assessing the efficacy of neuromuscular blocking agents.

References

Head-to-head studies of Benzoquinonium dibromide and other quinone-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Benzoquinonium dibromide and other notable quinone-based compounds: Doxorubicin, Mitomycin C, and Lapachol. While direct head-to-head studies are unavailable due to their distinct therapeutic applications, this document aims to offer a valuable comparison of their mechanisms of action, quantitative performance data, and associated signaling pathways.

Overview of Compounds and Mechanisms of Action

This compound is a synthetic quinone derivative primarily recognized for its potent activity as a neuromuscular blocking agent. It functions as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), thereby inhibiting neurotransmission at the neuromuscular junction and autonomic ganglia. Its mechanism involves both the blockade of open nAChR channels and the activation of single channels, leading to a complex interaction with these receptors.

In contrast, the other quinone-based compounds in this guide are predominantly utilized in cancer chemotherapy, each with a unique mode of action:

  • Doxorubicin , an anthracycline antibiotic, exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, disrupting the replication and transcription processes. Furthermore, it inhibits topoisomerase II, an enzyme crucial for relieving DNA supercoiling, which leads to DNA strand breaks. Doxorubicin is also known to generate reactive oxygen species (ROS), causing oxidative damage to cellular components.

  • Mitomycin C is a bioreductive alkylating agent. Following intracellular enzymatic reduction, it crosslinks DNA, primarily between guanine (B1146940) bases, thereby preventing DNA replication and transcription. This action ultimately triggers apoptosis.

  • Lapachol , a naturally occurring naphthoquinone, exhibits a broader range of biological activities, including antitumor effects. Its mechanisms of action are multifaceted, involving the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) synthesis, and interference with the mitochondrial electron transport chain. Recent studies also highlight its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt.

Quantitative Performance Data

The following tables summarize the available quantitative data for each compound, primarily focusing on their half-maximal inhibitory concentrations (IC50) against their respective targets or in cellular assays. It is important to note that the experimental conditions, such as cell lines and assay types, significantly influence these values.

Table 1: this compound - Antagonistic Activity at nAChR Subtypes

nAChR SubtypeIC50 (µM)Test SystemReference
α3β20.41 ± 0.17Xenopus oocytes[1]
α3β423.1 ± 10.2Xenopus oocytes[1]
General nAChRs0.46Not Specified

Table 2: Doxorubicin - Cytotoxicity in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)AssayReference
AMJ13Breast Cancer223.6 (µg/ml)72MTT[2]
HelaCervical Cancer0.1 - 272MTT, Trypan Blue[3]
MCF-7Breast Cancer2.8 ± 0.9 (µg/mL)Not SpecifiedApoptosis Assay[4]
MDA-MB-231Breast CancerComparable to DoxorubicinNot SpecifiedCytotoxicity Assay[4]
HepG2Liver CancerSuperior to Doxorubicin (for derivative)Not SpecifiedCytotoxicity Assay[4]

Table 3: Mitomycin C - Cytotoxicity in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/ml)Exposure Time (h)AssayReference
HCT116Colon Carcinoma64B23 Translocation[5]
HCT116bColon Carcinoma104B23 Translocation[5]
HCT116-44Colon Carcinoma504B23 Translocation[5]
CH1Ovarian Cancer0.04Not SpecifiedCytotoxicity Assay[6]
HT-29Colon Cancer0.04Not SpecifiedCytotoxicity Assay[6]

Table 4: Lapachol - Cytotoxicity in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)AssayReference
WHCO1Oesophageal Cancer1.6 - 11.7 (for derivatives)Not SpecifiedNot Specified[7]
K562Leukemia>10072MTT
Lucena-1Leukemia>10072MTT
DaudiLeukemia>10072MTT
HL-60Leukemia25Not SpecifiedNot Specified

Signaling Pathways

The signaling pathways modulated by these quinone-based compounds are central to their biological effects.

This compound primarily impacts the nicotinic acetylcholine receptor signaling pathway . As an antagonist, it blocks the influx of cations (Na+ and Ca2+) that normally occurs upon acetylcholine binding, thereby preventing membrane depolarization and subsequent downstream signaling cascades that lead to muscle contraction or neuronal excitation.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane cluster_drug Drug Action Action Potential Action Potential ACh Release ACh Release Action Potential->ACh Release Ca2+ influx nAChR Nicotinic ACh Receptor (Ion Channel) ACh Release->nAChR ACh binding Ion Influx Na+/Ca2+ Influx nAChR->Ion Influx Postsynaptic Excitation Muscle Contraction or Neuronal Excitation Ion Influx->Postsynaptic Excitation Depolarization Benzoquinonium Benzoquinonium dibromide Benzoquinonium->nAChR Antagonism

Nicotinic Acetylcholine Receptor Signaling Pathway

Doxorubicin influences several signaling pathways, primarily as a consequence of the cellular stress it induces. The generation of ROS can activate stress-response pathways such as the p38 MAPK and JNK pathways , while DNA damage triggers the p53-mediated apoptotic pathway .

Doxorubicin Signaling Pathway cluster_dna DNA Damage Response cluster_ros Oxidative Stress Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II\nInhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II\nInhibition ROS ROS Generation Doxorubicin->ROS DNA Strand Breaks DNA Strand Breaks DNA Intercalation->DNA Strand Breaks Topoisomerase II\nInhibition->DNA Strand Breaks p53 p53 Activation DNA Strand Breaks->p53 Apoptosis_DNA Apoptosis p53->Apoptosis_DNA MAPK/JNK Pathway p38 MAPK/JNK Activation ROS->MAPK/JNK Pathway Apoptosis_ROS Apoptosis MAPK/JNK Pathway->Apoptosis_ROS

Doxorubicin Signaling Pathway

Mitomycin C 's primary mechanism of DNA crosslinking also leads to the activation of DNA damage response pathways, ultimately culminating in apoptosis. It has been shown to affect the RAS and MAPK/ERK pathways .

Mitomycin C Signaling Pathway Mitomycin C Mitomycin C Bioreductive Activation Bioreductive Activation Mitomycin C->Bioreductive Activation DNA Crosslinking DNA Crosslinking Bioreductive Activation->DNA Crosslinking DNA Damage Response DNA Damage Response DNA Crosslinking->DNA Damage Response RAS/MAPK/ERK\nPathway Modulation RAS/MAPK/ERK Pathway Modulation DNA Damage Response->RAS/MAPK/ERK\nPathway Modulation Apoptosis Apoptosis DNA Damage Response->Apoptosis RAS/MAPK/ERK\nPathway Modulation->Apoptosis

Mitomycin C Signaling Pathway

Lapachol has been shown to modulate the NF-κB and PI3K/Akt signaling pathways . By activating the NF-κB pathway, it can reverse the polarization of M2-like macrophages, enhancing their tumor-killing ability. Conversely, it can also inhibit the pro-survival PI3K/Akt pathway in cancer cells.

Lapachol Signaling Pathway cluster_nfkb Macrophage Modulation cluster_pi3k Cancer Cell Inhibition Lapachol Lapachol NF-κB Activation NF-κB Activation Lapachol->NF-κB Activation PI3K/Akt Inhibition PI3K/Akt Inhibition Lapachol->PI3K/Akt Inhibition M2 to M1 Polarization M2 to M1 Polarization NF-κB Activation->M2 to M1 Polarization Antitumor Immunity Antitumor Immunity M2 to M1 Polarization->Antitumor Immunity Decreased Proliferation Decreased Proliferation PI3K/Akt Inhibition->Decreased Proliferation Apoptosis Apoptosis PI3K/Akt Inhibition->Apoptosis TEVC Experimental Workflow Oocyte Preparation Oocyte Preparation cRNA Injection cRNA Injection (nAChR subunits) Oocyte Preparation->cRNA Injection Incubation Incubation (2-5 days) cRNA Injection->Incubation TEVC Recording Two-Electrode Voltage Clamp Incubation->TEVC Recording Data Analysis IC50 Determination TEVC Recording->Data Analysis MTT Assay Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment MTT Incubation MTT Incubation Drug Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

References

A Comparative Analysis of the Reversibility of Benzoquinonium Dibromide Versus Modern Neuromuscular Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reversibility characteristics of the neuromuscular blocking agent Benzoquinonium (B1213216) dibromide against contemporary antagonists such as Rocuronium, Vecuronium, and the depolarizing agent Succinylcholine. The focus is on the mechanisms of action and reversal, supported by available experimental data.

Introduction to Neuromuscular Blockade and Reversibility

Neuromuscular blocking agents (NMBAs) are essential in clinical practice, particularly in anesthesia, to induce muscle relaxation.[1] These agents are broadly classified as depolarizing and non-depolarizing.[2] The reversibility of a neuromuscular blocking agent is a critical factor in its clinical utility and safety, as incomplete reversal can lead to postoperative complications.[3] Reversibility is fundamentally governed by the drug's binding kinetics to the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction, specifically its association (kon) and dissociation (koff) rates.[4]

Benzoquinonium dibromide is a non-depolarizing neuromuscular blocking agent that acts as an antagonist at nicotinic acetylcholine receptors.[5] Historical studies have characterized its action as "curare-like."[6] A key and unusual feature of Benzoquinonium is its reported resistance to reversal by anticholinesterase agents like neostigmine (B1678181) in some animal models, a stark contrast to many other non-depolarizing blockers.[6]

Comparative Data of Neuromuscular Blocking Agents

The following table summarizes the key characteristics of this compound in comparison to Rocuronium, Vecuronium, and Succinylcholine. It is important to note that quantitative kinetic data for this compound is limited in contemporary literature.

Characteristic This compound Rocuronium Vecuronium Succinylcholine
Class Non-depolarizing, Benzylisoquinolinium derivativeNon-depolarizing, AminosteroidNon-depolarizing, AminosteroidDepolarizing
Mechanism of Action Competitive antagonist at nAChRs[5]Competitive antagonist at nAChRs[1]Competitive antagonist at nAChRs[1]nAChR agonist, causes persistent depolarization[1]
Receptor Affinity (IC50/Kd) IC50: 0.46 µM for nAChRs[5]---
Primary Reversal Mechanism Spontaneous dissociation; Poorly or not reversible by anticholinesterases (e.g., Neostigmine) in some models[6]Reversible by anticholinesterases (e.g., Neostigmine)[7]; Rapidly and effectively reversed by Sugammadex[3]Reversible by anticholinesterases (e.g., Neostigmine)[7]; Effectively reversed by Sugammadex[3]Spontaneous reversal via hydrolysis by plasma cholinesterase[1]
Reversibility Profile Slow and potentially incomplete. Antagonized by acetylcholine but not effectively by its inhibitors in some species.[6]Reversal is dose-dependent on the reversal agent. Sugammadex can reverse deep blocks.[3]Reversal is dose-dependent on the reversal agent. Sugammadex can reverse deep blocks.[3]Rapid spontaneous reversal. Not reversed by anticholinesterases; block may be prolonged by them.[8]

Signaling Pathways and Experimental Workflows

Neuromuscular Junction Signaling Pathway

The following diagram illustrates the basic signaling cascade at the neuromuscular junction, which is the target for all the discussed antagonists.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens ACh Vesicles ACh Vesicles Voltage-gated Ca2+ channels->ACh Vesicles triggers fusion ACh Release ACh Release ACh Vesicles->ACh Release ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR binds Na+ Influx Na+ Influx nAChR->Na+ Influx opens channel Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction cluster_benzo Benzoquinonium & Other Non-depolarizing Agents cluster_succ Depolarizing Agents ACh Acetylcholine nAChR Nicotinic ACh Receptor ACh->nAChR binds to cause Muscle Contraction Muscle Contraction nAChR->Muscle Contraction Persistent Depolarization Persistent Depolarization nAChR->Persistent Depolarization Benzo Benzoquinonium / Rocuronium / Vecuronium Benzo->nAChR Competitively blocks Succ Succinylcholine Succ->nAChR Binds and activates Receptor Inactivation Receptor Inactivation Persistent Depolarization->Receptor Inactivation No Contraction No Contraction Receptor Inactivation->No Contraction cluster_procedure Train-of-Four (TOF) Monitoring Baseline 1. Establish Baseline (Supramaximal stimulation, 4 twitches) NMBA_Admin 2. Administer NMBA (e.g., Benzoquinonium) Baseline->NMBA_Admin Block_Monitor 3. Monitor Block Depth (Observe fade in 4 twitches) NMBA_Admin->Block_Monitor Reversal_Admin 4. Administer Reversal Agent (e.g., Neostigmine) Block_Monitor->Reversal_Admin Recovery_Monitor 5. Monitor Recovery (Measure TOF ratio T4/T1) Reversal_Admin->Recovery_Monitor Extubation 6. Extubation Criteria (TOF Ratio >= 0.9) Recovery_Monitor->Extubation

References

Lack of Quantitative Data Limits Detailed Comparison of Benzoquinonium Dibromide's Effects on nAChR Subunits

Author: BenchChem Technical Support Team. Date: December 2025

Benzoquinonium (B1213216) dibromide is historically recognized for its curare-like effects, indicating its antagonistic action at the neuromuscular junction, which is primarily mediated by muscle-type nAChRs. Its activity as a ganglion blocker further suggests interaction with neuronal nAChRs. However, the precise subunit selectivity and the molecular interactions that govern its potential differential effects remain largely uncharacterized in modern pharmacological studies.

An abstract of a study titled "Affinity of benzoquinonium and ambenonium (B1664838) derivatives for the acetylcholine (B1216132) receptor, tested on the electroplax, and for acetylcholinesterase in solution" suggests that some affinity data for Benzoquinonium on a non-mammalian nAChR source (the electric organ of the eel Electrophorus electricus, or electroplax) might exist. However, access to the full-text of this and other older publications that might contain relevant data is limited, preventing the extraction of specific quantitative values necessary for a thorough comparative guide. Furthermore, studies on its analogue, ambenonium, show that it primarily acts as an acetylcholinesterase inhibitor, a distinct mechanism from direct nAChR antagonism.

Without specific quantitative data on the effects of Benzoquinonium dibromide across a range of nAChR subunits, it is not possible to construct the detailed comparison tables, experimental protocols, and signaling pathway diagrams as requested. The creation of such a guide would require dedicated experimental investigation using modern electrophysiological and radioligand binding assay techniques on cloned nAChR subunits expressed in heterologous systems.

Therefore, we are unable to provide a comprehensive comparison guide on the differential effects of this compound on nAChR subunits at this time due to the absence of the necessary foundational data in the accessible scientific literature. Further research would be required to generate the data needed for such an analysis.

A meta-analysis of Benzoquinonium dibromide efficacy in research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the efficacy and characteristics of neuromuscular blocking agents is critical for experimental design and drug discovery. This guide provides a meta-analytical perspective on Benzoquinonium dibromide, a non-depolarizing neuromuscular blocking agent, comparing its performance with other alternatives based on available data.

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from depolarizing the muscle cell membrane, thereby inhibiting muscle contraction. This mechanism classifies it as a non-depolarizing, or curare-like, blocking agent.

cluster_NMJ Neuromuscular Junction Motor_Neuron Motor Neuron Terminal Synaptic_Cleft Synaptic Cleft Motor_Neuron->Synaptic_Cleft Releases ACh Muscle_End_Plate Muscle End Plate Muscle_Contraction Muscle Contraction Muscle_End_Plate->Muscle_Contraction ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor ACh->nAChR Binds & Activates Benzoquinonium Benzoquinonium dibromide Benzoquinonium->nAChR Competitively Blocks nAChR->Muscle_End_Plate Depolarization

Caption: Benzoquinonium competitively blocks nAChRs, preventing muscle contraction.

Comparative Efficacy: A Quantitative Overview

Direct quantitative meta-analysis of this compound is challenging due to its status as an older drug with limited data in modern literature. Early studies, such as those on its formulation as Mytolon chloride, describe its effects qualitatively. The paralysis it induces is characterized as "curare-like."

For a clear comparison, the following table summarizes the efficacy of commonly used neuromuscular blocking agents.

AgentClassED95 (mg/kg)Onset of Action (min)Clinical Duration (min)
This compound Non-depolarizingNot availableNot availableNot available
Succinylcholine Depolarizing~0.3~15-10
Rocuronium (B1662866) Non-depolarizing~0.31-230-60
Vecuronium Non-depolarizing~0.052-345-60
Cisatracurium Non-depolarizing~0.053-545-60

ED95 (Effective Dose, 95%) is the dose required to achieve 95% suppression of the first twitch in a train-of-four stimulation. Data for comparator agents is aggregated from typical values reported in clinical pharmacology literature.

Experimental Protocols for Efficacy Assessment

The evaluation of neuromuscular blocking agents in a research setting follows standardized in vivo protocols to ensure accurate and reproducible data.

In Vivo Assessment of Neuromuscular Blockade

A common and robust method for determining the potency and time-course of a neuromuscular blocking agent involves monitoring the evoked muscle response to nerve stimulation in an anesthetized animal model (e.g., rats, rabbits, or cats).

Methodology:

  • Animal Preparation: The animal is anesthetized, and a stable surgical plane of anesthesia is maintained. The trachea is intubated to allow for mechanical ventilation, which is crucial as neuromuscular blockers paralyze the diaphragm. Catheters are placed for intravenous drug administration and continuous blood pressure monitoring.

  • Nerve-Muscle Preparation: A peripheral nerve, such as the ulnar or sciatic nerve, is surgically isolated. Stimulating electrodes are placed on the nerve. The corresponding muscle's tendon (e.g., adductor pollicis or tibialis anterior) is isolated and attached to a force-displacement transducer to measure isometric contraction force.

  • Nerve Stimulation and Monitoring: A technique known as Train-of-Four (TOF) stimulation is most commonly employed. This involves delivering four supramaximal electrical stimuli to the nerve at a frequency of 2 Hz.

    • Baseline Measurement: Before drug administration, control twitch responses are recorded to establish a baseline.

    • Drug Administration: The test compound (e.g., this compound) is administered intravenously.

    • Data Acquisition: The force of the muscle twitches is continuously recorded. The primary endpoints measured are:

      • Onset of Action: Time from drug administration to 95% reduction in the first twitch (T1) height.

      • Potency (ED95): The dose of the drug that causes a 95% reduction in T1 height. This is determined by constructing a dose-response curve from data at various doses.

      • Clinical Duration: Time from drug administration until the T1 height recovers to 25% of the baseline value.

cluster_workflow In Vivo Neuromuscular Blockade Workflow A Anesthetize & Ventilate Animal Model B Isolate Nerve-Muscle & Attach Transducer A->B C Establish Baseline: Train-of-Four (TOF) Stim B->C D Administer Drug (IV) C->D E Record Twitch Tension Continuously D->E F Analyze Data: (Onset, Duration, ED95) E->F

Caption: Standard workflow for in vivo evaluation of neuromuscular blocking agents.

Conclusion

This compound acts as a non-depolarizing neuromuscular blocking agent, a classification supported by early preclinical research. While it is not commonly used in modern clinical practice, its mechanism of action as a competitive nAChR antagonist places it in the same category as agents like rocuronium and vecuronium. Due to the lack of readily available quantitative data from the period of its active research, a direct numerical comparison of its potency, onset, and duration with modern agents is not possible. For researchers investigating novel neuromuscular blockers, the established protocols involving in vivo nerve stimulation and muscle tension recording remain the gold standard for efficacy and safety profiling.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Benzoquinonium Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling benzoquinonium (B1213216) dibromide must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this hazardous chemical.

Immediate Safety and Handling Precautions

Benzoquinonium dibromide is a hazardous substance requiring careful handling due to its toxicity, flammability, and corrosive nature.[1] It can cause severe skin burns, eye damage, and respiratory irritation, and is suspected of causing genetic defects.[1][2] Ingestion and inhalation are also harmful.[1]

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategoryItemSpecification
Eye Protection Safety Goggles/Face ShieldWear tightly fitting safety goggles. For enhanced protection, use a full face shield.[1]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves.[1][3]
Body Protection Protective ClothingUse flame-retardant and antistatic protective clothing.[1]
Respiratory Protection RespiratorIf ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Always handle this compound in a well-ventilated area, such as under a chemical fume hood.[1] Avoid the generation of dust.[1][4] When preparing solutions, always add the substance to the solvent, not the other way around.

Step-by-Step Disposal Procedures

Disposal of this compound must be conducted in strict accordance with all national and local regulations.[1] This substance should not be allowed to enter drains or the environment as it is very toxic to aquatic life with long-lasting effects.[1][2]

Waste Collection and Storage:

  • Containerize Waste: Place all this compound waste, including contaminated materials, into its original container or a clearly labeled, compatible, and tightly sealed container.[1] Do not mix with other waste.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store the waste container in a designated, locked-up, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5]

Spill Management:

In the event of a spill:

  • Evacuate: Evacuate the immediate danger area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Cover drains to prevent entry into the sewer system.[1]

  • Collect: Carefully take up the spilled material without generating dust and place it into a suitable container for disposal.[1]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill according to your institution's safety protocols.

Professional Disposal:

The ultimate disposal of this compound waste must be handled by an approved and licensed waste disposal company.[1][2][3][5] Provide the disposal service with a complete safety data sheet (SDS) for the chemical.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₃₄H₅₀Br₂N₄O₂[6][7]
Molecular Weight 706.6 g/mol [6][7]
Melting Point 113 - 115 °C (235 - 239 °F)[1]
Boiling Point Decomposes at ≥ 160 °C (≥ 320 °F)[1]
log Pow (n-octanol/water) 0.1 - 0.3 at 23 °C (73 °F)[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Material 4. Decontaminate Area is_spill->spill_procedure Yes collect_waste Collect in a labeled, sealed container is_spill->collect_waste No spill_procedure->collect_waste store_waste Store in a designated, secure area collect_waste->store_waste contact_disposal Contact Approved Waste Disposal Service store_waste->contact_disposal end_disposal Arrange for pickup and disposal contact_disposal->end_disposal

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Operational Guide for Handling Benzoquinonium Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Benzoquinonium dibromide (CAS 311-09-1) was not available through the conducted searches. The following guidance is based on best practices for handling structurally similar and hazardous chemical compounds, including p-Benzoquinone and other brominated substances. Researchers, scientists, and drug development professionals should exercise extreme caution and consult with a certified safety professional before handling this compound.

This guide provides immediate and essential safety and logistical information for the handling and disposal of this compound, designed to be a critical resource for laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. Below is a summary of recommended PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Face ShieldA full face shield should be worn in addition to safety goggles, especially when there is a risk of splashes or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is advisable to double-glove for enhanced protection. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-retardant and chemical-resistant lab coat, fully buttoned, is required to protect against skin exposure and contamination of personal clothing.
Protective ClothingFor larger quantities or procedures with a higher risk of exposure, consider additional protective clothing such as an apron or a full-body suit.
Respiratory Protection RespiratorIn areas with inadequate ventilation or when there is a potential for dust or aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are required to protect against spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for minimizing risks associated with handling this compound. The following workflow outlines the key steps from preparation to post-handling cleanup.

  • Preparation:

    • Review all available safety information, including this guide and any institutional safety protocols.

    • Ensure that a safety shower and eyewash station are readily accessible and operational.

    • Prepare the designated work area, preferably within a certified chemical fume hood, by covering the work surface with absorbent, disposable liners.

    • Assemble all necessary equipment and reagents before beginning the procedure.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling:

    • Handle this compound exclusively within a well-ventilated chemical fume hood to minimize inhalation exposure.

    • Carefully weigh and transfer the compound, avoiding the generation of dust.

    • Keep all containers with this compound tightly sealed when not in use.

    • Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined below.

    • Do not eat, drink, or smoke in the laboratory area.

  • Cleanup and Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

    • Wipe down the work area in the fume hood thoroughly.

    • Properly dispose of all contaminated materials, including disposable liners, gloves, and pipette tips, as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All waste containing this compound should be considered hazardous.

  • Containerization:

    • Collect all solid waste, including contaminated PPE and disposable labware, in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

First-Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase prep1 Review Safety Protocols prep2 Verify Emergency Equipment (Eyewash, Safety Shower) prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh and Transfer Chemical prep4->handle1 handle2 Perform Experiment in Fume Hood handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 disp1 Decontaminate Surfaces & Equipment handle3->disp1 disp2 Segregate Hazardous Waste disp1->disp2 disp3 Dispose via EHS disp2->disp3 disp4 Remove and Dispose of PPE disp3->disp4 disp5 Wash Hands Thoroughly disp4->disp5

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。